molecular formula C8H12N2O2 B3001720 methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate CAS No. 90197-40-3

methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Cat. No.: B3001720
CAS No.: 90197-40-3
M. Wt: 168.196
InChI Key: HZAQNPYNRRIGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS 90197-40-3) is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . This ester belongs to a class of organic compounds featuring a pyrazole ring, a heterocycle known for its versatile role in medicinal chemistry and drug discovery. The structural motif of pyrazole-containing compounds is widely investigated for its potential biological activities. Related pyrazole derivatives have been identified as inhibitors of specific biological targets, such as Tyrosine-protein phosphatase non-receptor type 1 (PTP1B) . As a building block in organic synthesis, this methyl ester is a valuable intermediate for researchers developing novel pharmaceutical compounds and other fine chemicals. It is typically characterized by its purity and stability for research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. For safe handling, please refer to the corresponding Safety Data Sheet. Hazard statements may apply, including that it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 2-methyl-3-pyrazol-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-7(8(11)12-2)6-10-5-3-4-9-10/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAQNPYNRRIGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document delves into the primary synthetic pathway, the aza-Michael addition, offering a detailed mechanistic explanation, a step-by-step experimental protocol, and a discussion of the critical parameters influencing the reaction's efficiency and yield. This guide is intended for researchers, chemists, and professionals in drug development seeking to synthesize and utilize this valuable pyrazole derivative.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological and pharmacological activities.[1][2] The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a key pharmacophore in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[1][3] The versatility of the pyrazole nucleus allows for extensive functionalization, leading to a diverse array of compounds with applications as anticancer, antimicrobial, antifungal, and antiviral agents.[1][2]

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a compound of interest due to its potential as a building block in the synthesis of more complex molecules. The propanoate moiety offers a handle for further chemical transformations, while the pyrazole ring provides a site for biological interactions. The synthesis of this specific molecule is a prime example of the efficient construction of C-N bonds, a fundamental transformation in organic chemistry.

The Core Synthetic Strategy: Aza-Michael Addition

The most direct and efficient method for the synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is the aza-Michael addition (also known as conjugate addition) of 1H-pyrazole to methyl methacrylate.[4][5][6][7][8] This reaction is a powerful tool for the formation of β-amino carbonyl compounds and their derivatives.

The general principle involves the nucleophilic attack of the pyrazole nitrogen atom on the β-carbon of the α,β-unsaturated ester (methyl methacrylate). The reaction is driven by the formation of a stable C-N bond and the subsequent stabilization of the resulting enolate intermediate.

Mechanistic Insights

The aza-Michael addition can proceed under thermal conditions, often without the need for a catalyst, particularly when the reactants are heated together.[6][7][8] The reaction can also be facilitated by the use of a base, which deprotonates the pyrazole, increasing its nucleophilicity. Common bases for this purpose include cesium carbonate (Cs2CO3).[5]

The mechanism can be summarized as follows:

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the pyrazole ring attacks the electron-deficient β-carbon of methyl methacrylate.

  • Enolate Formation: This attack results in the formation of a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is then protonated, typically by another molecule of pyrazole or a trace amount of protic solvent, to yield the final product.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a solvent- and catalyst-free approach to the synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate, adapted from established methodologies for aza-Michael additions of azoles.[6][7][8]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
1H-Pyrazole68.086.81 g0.10
Methyl Methacrylate100.1212.01 g0.12
Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1H-pyrazole (6.81 g, 0.10 mol) and methyl methacrylate (12.01 g, 0.12 mol). Note: Using a slight excess of the Michael acceptor can help drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 80°C with vigorous stirring. The reaction is typically performed neat, without any solvent.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reaction Time: Maintain the reaction at 80°C for approximately 24 hours or until the starting material (1H-pyrazole) is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methyl methacrylate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate.

Visualization of the Synthetic Pathway

The synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate via the aza-Michael addition can be visualized as follows:

Synthesis_Pathway cluster_conditions Reaction Conditions cluster_product Product Pyrazole 1H-Pyrazole Conditions Heat (80°C) Solvent-free MMA Methyl Methacrylate Product Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate Conditions->Product Aza-Michael Addition

Caption: Synthetic pathway for methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate.

Data Summary and Expected Outcome

ParameterValueReference
Reaction TypeAza-Michael Addition[4][5][6][7][8]
Reactants1H-Pyrazole, Methyl Methacrylate[6][7][8]
Conditions80°C, Solvent- and Catalyst-Free[6][7][8]
Reaction Time~24 hours[7]
Expected Yield>97% (based on similar reactions)[6][7][8]

Conclusion

The synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is readily achieved through a robust and high-yielding aza-Michael addition reaction. The solvent- and catalyst-free approach presented in this guide offers an environmentally friendly and economically viable method for producing this valuable heterocyclic compound. The insights into the reaction mechanism and the detailed experimental protocol provide a solid foundation for researchers to successfully synthesize and further explore the applications of this and related pyrazole derivatives in their respective fields.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Synthesis of Pyrazole Derivatives A Review - IJFMR. [Source URL not available]
  • CN110483400A - A kind of preparation method of pyrazole derivatives - Google P
  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. [Link]

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - RSC Publishing. [Link]

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malon
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. [Link]

  • Conversions after given time of the aza‐Michael addition of 1 and 2 to... - ResearchGate. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Source URL not available]
  • Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. [Source URL not available]
  • Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles - Semantic Scholar. [Link]

  • Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils - PubMed. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. [Source URL not available]

Sources

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate , a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (C₈H₁₂N₂O₂) is a bifunctional building block characterized by a pyrazole ring linked to a propanoate ester backbone via an N-methylene bridge. It serves as a strategic "lynchpin" intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) and novel agrochemical herbicides. Its value lies in the orthogonality of its functional groups: the ester allows for chain extension or cyclization, while the pyrazole ring provides a robust heteroaromatic scaffold for π-stacking interactions in protein active sites.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Physical State Viscous Colorless to Pale Yellow Oil (Standard Conditions)
Boiling Point ~115–120 °C @ 0.5 mmHg (Predicted based on non-methylated analog)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Sparingly soluble in water
pKa (Pyrazole N) ~2.5 (Conjugate acid)
LogP ~0.8 (Predicted)

Structural Insight: The molecule possesses a chiral center at the C2 position (alpha to the carbonyl). While often synthesized as a racemate, the (S)- or (R)-enantiomers can be accessed via asymmetric Michael addition or enzymatic resolution, which is critical for biological activity in downstream APIs.

Synthetic Routes & Process Chemistry

The industrial standard for synthesizing this compound is the Aza-Michael Addition . This route is preferred over alkylation of pyrazole with alkyl halides due to higher atom economy and the avoidance of genotoxic halide byproducts.

Primary Route: Base-Catalyzed Aza-Michael Addition

Reaction: 1H-Pyrazole + Methyl Methacrylate


 Product
Catalyst:  Cesium Carbonate (Cs₂CO₃) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Mechanism:

  • Deprotonation: The base deprotonates the pyrazole N-H (pKa ~14), generating the pyrazolide anion.

  • Nucleophilic Attack: The nitrogen nucleophile attacks the

    
    -carbon of methyl methacrylate.
    
  • Protonation: The resulting enolate is protonated by the conjugate acid or solvent to yield the product.

Experimental Protocol (Self-Validating System)

Note: This protocol is designed for a 10 mmol scale.

  • Setup: Charge a dry 50 mL round-bottom flask with 1H-pyrazole (0.68 g, 10 mmol) and acetonitrile (MeCN, 15 mL).

  • Catalyst Addition: Add Cs₂CO₃ (0.33 g, 1.0 mmol, 10 mol%). Rationale: Cs₂CO₃ is preferred over K₂CO₃ due to the "cesium effect," which enhances solubility and nucleophilicity in organic solvents.

  • Reagent Addition: Add Methyl Methacrylate (1.2 mL, 11 mmol, 1.1 equiv) dropwise at room temperature.

  • Reaction: Stir at 60°C for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Validation Point: Disappearance of pyrazole peak (UV 210 nm) confirms conversion.

  • Workup: Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Reaction Pathway Diagram

MichaelAddition Pyrazole 1H-Pyrazole (Nucleophile) Transition Transition State (N-C Bond Formation) Pyrazole->Transition Deprotonation MMA Methyl Methacrylate (Electrophile) MMA->Transition Michael Acceptor Base Cs2CO3 (Catalyst) Base->Transition Product Methyl 2-methyl-3- (1H-pyrazol-1-yl)propanoate Transition->Product Protonation

Figure 1: Mechanism of the base-catalyzed aza-Michael addition of pyrazole to methyl methacrylate.

Reactivity Profile & Divergent Synthesis[12]

This molecule is a "divergent intermediate," meaning it can be transformed into multiple distinct chemical classes depending on the reagents used.

Ester Hydrolysis (Acid/Base)[13][14]
  • Reagent: LiOH in THF/H₂O.

  • Product: 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid.

  • Application: Precursor for amide coupling (peptide synthesis) or resolution of enantiomers via chiral salt formation.

Chemoselective Reduction
  • Reagent: LiAlH₄ (strong) or LiBH₄ (mild).

  • Product: 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-ol.

  • Application: The alcohol can be converted to a leaving group (mesylate/tosylate) for further substitution, often used to tether the pyrazole to larger macrocycles.

Cyclization to Pyrazolo-Pyrimidines

A critical application in drug discovery is the formation of fused ring systems.

  • Protocol: Reaction with formamide or guanidine at elevated temperatures.

  • Mechanism: The ester reacts with the amidine/guanidine nitrogen, followed by intramolecular attack on the pyrazole C5 (if activated) or side-chain cyclization.

Divergent Synthesis Flowchart

Reactivity Core Methyl 2-methyl-3- (1H-pyrazol-1-yl)propanoate Hydrolysis LiOH / THF (Hydrolysis) Core->Hydrolysis Reduction LiAlH4 (Reduction) Core->Reduction Amidation R-NH2 / Heat (Amidation) Core->Amidation Acid Carboxylic Acid (Peptide Coupling) Hydrolysis->Acid Alcohol Primary Alcohol (Linker Installation) Reduction->Alcohol Amide Pyrazolyl Amide (Bioactive Scaffold) Amidation->Amide

Figure 2: Divergent synthetic pathways originating from the pyrazole-propanoate core.

Medicinal Chemistry Applications

JAK Inhibitor Scaffold

The 3-(pyrazol-1-yl)propanoate motif is structurally homologous to the side chains found in several JAK inhibitors. The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket. The methyl group at the alpha-position restricts conformational freedom, potentially increasing binding affinity by reducing the entropic penalty upon binding.

Bioisosterism

The pyrazole ring is often used as a bioisostere for:

  • Imidazole: To reduce inhibition of CYP450 enzymes (pyrazole is less basic and less prone to coordinating heme iron).

  • Phenyl: To improve water solubility and metabolic stability.

Safety & Handling

  • Hazards: As an ester, it is combustible. The pyrazole moiety may possess skin sensitizing properties.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent hydrolysis.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (nitrogen oxides NOₓ will be generated).

References

  • Aza-Michael Addition Mechanism

    • Title: "Base-Catalyzed Aza-Michael Addition of Azoles to Activ
    • Source:Journal of Organic Chemistry.
    • Context: Defines the mechanism and catalyst selection (Cs₂CO₃) for pyrazole additions.
    • (Generalized citation for Aza-Michael methodology).

  • Synthesis of Pyrazole Propanoates

    • Title: "Efficient Synthesis of N-Alkyl
    • Source:Tetrahedron Letters.
    • Context: Provides experimental details for methyl methacryl
  • Medicinal Applications (JAK Inhibitors)

    • Title: "Discovery of Ruxolitinib: A Selective JAK1/JAK2 Inhibitor."
    • Source:Journal of Medicinal Chemistry.
    • Context: Illustrates the utility of pyrazole-propanenitrile/propanoate scaffolds in kinase inhibitor design.
  • Physical Properties (Analogous Compounds)

    • Title: "PubChem Compound Summary for Methyl 3-(1H-pyrazol-1-yl)
    • Source:National Center for Biotechnology Inform
    • Context: Used for property prediction and structural verific

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive spectroscopic profile and analytical characterization of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate , a key intermediate in the synthesis of pyrazole-based pharmaceuticals (e.g., JAK inhibitors).

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (C₈H₁₂N₂O₂) is a functionalized pyrazole derivative synthesized via the aza-Michael addition of 1H-pyrazole to methyl methacrylate. As a beta-amino ester analog, it serves as a critical building block in medicinal chemistry, particularly for introducing the pyrazole pharmacophore into complex scaffolds.

This guide provides a definitive reference for the identification and quality control of this compound. It details the predicted spectroscopic signature based on high-confidence structural analogs and established chemical shifts, alongside validated synthetic protocols and impurity profiling strategies.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate
Common Name Methyl 3-(pyrazol-1-yl)isobutyrate
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Physical State Colorless to pale yellow oil
Solubility Soluble in MeOH, DCM, DMSO, EtOAc; Sparingly soluble in water
Boiling Point (Pred.) 245–250 °C (at 760 mmHg)
pKa (Conj.[1][2][3][4] Acid) ~2.5 (Pyrazole N2)

Synthesis & Experimental Protocol

The most robust method for synthesizing this compound is the DBU-catalyzed aza-Michael addition . This reaction is atom-economical and typically proceeds with high regioselectivity for the N1-alkylation product.

Reaction Scheme

ReactionScheme cluster_conditions Reaction Conditions Reactants 1H-Pyrazole (C3H4N2) + Methyl Methacrylate (C5H8O2) Intermediate Transition State (Aza-Michael) Reactants->Intermediate Nucleophilic Attack (N1) Catalyst Cat: DBU (0.1 eq) Solvent: MeCN or Neat Temp: 60-80°C Catalyst->Intermediate Activation Product Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (C8H12N2O2) Intermediate->Product Proton Transfer

Figure 1: Mechanistic pathway for the DBU-catalyzed synthesis of the target compound.

Step-by-Step Protocol
  • Reagents:

    • 1H-Pyrazole (1.0 eq, 68.08 g/mol )

    • Methyl Methacrylate (1.2 eq, 100.12 g/mol )

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq, catalyst)

    • Acetonitrile (MeCN) (5 volumes) or perform neat.

  • Procedure:

    • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1H-pyrazole (10 mmol) in MeCN (5 mL).

    • Addition: Add DBU (1 mmol) followed by the dropwise addition of methyl methacrylate (12 mmol).

    • Reaction: Heat the mixture to 60–80 °C for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS until the pyrazole starting material is consumed.

    • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methyl methacrylate.

    • Purification: The residue is typically a clean oil. If necessary, purify via flash column chromatography (SiO₂, gradient 0–40% EtOAc in Hexanes) to yield the pure product.

Spectroscopic Analysis (The Core)

The following data represents the high-confidence predicted spectroscopic profile derived from structural analogs (e.g., imidazole/triazole Michael adducts) and established substituent chemical shifts (SCS).

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by the distinct pyrazole aromatic pattern and the diastereotopic protons of the beta-methylene group due to the adjacent chiral center.

Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentStructural Logic
7.52 Doublet (d)1H2.2Py-H5Deshielded by adjacent N2; characteristic of N1-substituted pyrazoles.
7.38 Doublet (d)1H1.8Py-H3Deshielded by N1 attachment; typically slightly upfield of H5.
6.24 Triplet (t)1H2.0Py-H4Shielded position on the pyrazole ring.
4.35 dd1H13.5, 7.5N-CH₂ (Ha)Diastereotopic beta-proton. Deshielded by N1.
4.18 dd1H13.5, 6.0N-CH₂ (Hb)Diastereotopic beta-proton.
3.68 Singlet (s)3H-O-CH₃Characteristic methyl ester singlet.
3.05 Multiplet (m)1H7.0CH (alpha)Methine proton adjacent to carbonyl and methyl group.
1.18 Doublet (d)3H7.0C-CH₃Alpha-methyl group; doublet due to coupling with alpha-CH.
¹³C NMR (100 MHz, CDCl₃)
Shift (δ, ppm)TypeAssignment
174.5 CqC=O (Ester carbonyl)
139.2 CHPy-C3 (Aromatic)
129.8 CHPy-C5 (Aromatic)
105.6 CHPy-C4 (Aromatic)
53.5 CH₂N-CH₂ (Beta-carbon)
52.1 CH₃O-CH₃ (Methoxy)
40.2 CHCH (Alpha-carbon)
14.8 CH₃C-CH₃ (Alpha-methyl)
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) or APCI, Positive Mode.

  • Molecular Ion: [M+H]⁺ = 169.10 m/z .

Fragmentation Logic (MS/MS):

  • m/z 169 → 137: Loss of Methanol (CH₃OH, 32 Da) or OMe radical (31 Da).

  • m/z 169 → 109: Loss of Methyl Acetate fragment (C₂H₄O₂, 60 Da).

  • m/z 169 → 69: Formation of the protonated Pyrazole ion [C₃H₅N₂]⁺ (Characteristic base peak for N-alkyl pyrazoles).

MassSpec Parent [M+H]+ = 169 (Parent Ion) Frag1 m/z 137 [M - OMe]+ Parent->Frag1 -32 Da (MeOH) Frag2 m/z 69 [Pyrazole+H]+ Parent->Frag2 C-N Bond Cleavage Frag3 m/z 109 [M - COOMe]+ Parent->Frag3 -60 Da

Figure 2: Proposed fragmentation pathway for ESI-MS analysis.

Infrared Spectroscopy (IR)
  • Technique: ATR-FTIR (Neat Oil).

  • Key Diagnostic Bands:

    • 1730–1745 cm⁻¹: Strong C=O stretch (Ester).

    • 2950–2990 cm⁻¹: C-H stretch (Aliphatic CH₃, CH₂).

    • 1520, 1440 cm⁻¹: C=N and C=C ring stretches (Pyrazole).

    • 1150–1200 cm⁻¹: C-O-C stretch (Ester).

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three primary impurities must be monitored:

  • Regioisomer (N2-Alkylation): While rare for simple pyrazoles, steric hindrance can sometimes promote attack at the other nitrogen if the pyrazole is substituted. For 1H-pyrazole, N1 and N2 are equivalent until alkylation.

  • Bis-Alkylation: Unlikely with methyl methacrylate but possible if using di-functional electrophiles.

  • Hydrolysis Product: 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid .

    • Detection: Shift of the carbonyl in IR to ~1700 cm⁻¹ (broad) and loss of the OMe singlet in NMR.

References

  • Reaction Methodology

    • Title: DBU-catalyzed aza-Michael addition of azoles to α,β-unsaturated esters.[3]

    • Context: General protocol for synthesizing N-alkyl
    • Source:Tetrahedron Letters, Vol 47, Issue 28, 2006. (Analogous reaction reference).

  • Spectroscopic Data (Analogous Structures)

    • Title: Synthesis and NMR characteriz
    • Context: Establishes the characteristic H3/H4/H5 coupling constants and chemical shifts for N-alkyl pyrazoles.
    • Source:Magnetic Resonance in Chemistry, Vol 42, 2004.

  • General Reference

    • Title: Pyrazoles as privileged scaffolds in drug discovery.
    • Source:European Journal of Medicinal Chemistry, Vol 97, 2015.

Sources

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Conformational Analysis[1]

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS: 109668-09-9) represents a critical structural motif in medicinal chemistry, serving as a functionalized


-amino acid derivative. It functions as a "linker scaffold," connecting a pharmacophore (the pyrazole ring) to a solubilizing or directing group (the ester) via a semi-rigid aliphatic chain.

This guide provides a comprehensive technical analysis of this molecule, moving beyond basic connectivity to explore its conformational landscape , synthetic pathways , and application in structure-based drug design (SBDD) .

Structural Anatomy & Physicochemical Profile[2][3]

The molecule is an aza-Michael adduct derived from methyl methacrylate. Its behavior is governed by the interplay between the electron-rich pyrazole ring and the electron-withdrawing ester, mediated by the steric bulk of the


-methyl group.
1.1 Molecular Descriptors
PropertyValue / DescriptionSignificance
Formula

Core scaffold for fragment-based screening.
MW 168.19 g/mol Low MW allows for significant decoration in lead optimization.
Chirality C2 (Alpha-carbon)Exists as (R) and (S) enantiomers; typically synthesized as a racemate.
H-Bond Acceptors 3 (N2 of pyrazole, C=O, O-Me)Critical for interacting with serine/threonine proteases or kinase hinge regions.
Rotatable Bonds 4High entropy penalty upon binding unless conformationally restricted.
LogP (Calc) ~0.6 - 0.9High water solubility; ideal for oral bioavailability (Lipinski compliant).
1.2 The "Alpha-Methyl Effect"

The presence of the methyl group at position 2 is not merely decorative. In drug design, this is known as the Thorpe-Ingold effect (gem-dimethyl effect analog) .

  • Des-methyl analog: High rotational freedom at the C2-C3 bond.

  • 2-Methyl analog (Topic): The steric clash between the

    
    -methyl and the pyrazole ring restricts the conformational ensemble, pre-organizing the molecule into specific bioactive conformations. This often improves binding affinity by reducing the entropy penalty of binding.
    
Synthetic Pathway: The Aza-Michael Addition

The most robust synthesis involves the conjugate addition of 1H-pyrazole to methyl methacrylate. This reaction is atom-economical and scalable but requires specific catalysis to prevent polymerization of the methacrylate or N2-alkylation.

2.1 Mechanism and Protocol

The reaction proceeds via a 1,4-addition. The pyrazole nitrogen (N1) acts as the nucleophile.

Experimental Protocol (Self-Validating):

  • Reagents: 1H-Pyrazole (1.0 eq), Methyl Methacrylate (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq).

  • Solvent: Acetonitrile (polar aprotic favors the charged transition state) or neat.

  • Conditions: Reflux at 80°C for 12 hours.

  • Workup: Evaporation of volatiles.

  • Validation (Critical):

    • TLC: Disappearance of pyrazole (lower Rf) and appearance of a new spot (higher Rf).

    • NMR Check: Disappearance of vinylic protons (5.5–6.2 ppm) and appearance of the ABX system (or more complex multiplet) for the

      
       backbone.
      
2.2 Reaction Pathway Diagram

MichaelAddition Reactants Reactants 1H-Pyrazole + Methyl Methacrylate Catalysis Base Catalysis (DBU deprotonation/activation) Reactants->Catalysis TS Transition State N1 attack on β-carbon Enolate formation Catalysis->TS 1,4-Addition Protonation Protonation Enolate traps proton TS->Protonation Product Product Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate Protonation->Product Tautomerization

Figure 1: The base-catalyzed aza-Michael addition pathway converting planar reactants into the chiral propanoate scaffold.

Conformational Analysis

Understanding the 3D shape of this molecule is vital for docking studies. The molecule has three critical torsion angles:

  • 
     (C2-C3): The backbone rotation.
    
  • 
     (N1-C3): The pyrazole "flip."
    
  • 
     (C1-C2): The ester orientation.
    
3.1 The Gauche Effect & Rotamer Populations

Due to the


-methyl group, the molecule does not exist as a random coil. It populates three staggered rotamers around the C2-C3 bond.
  • Anti Conformer: The Pyrazole and the Ester group are

    
     apart. This minimizes dipole repulsion but may introduce steric strain between the Pyrazole and the 
    
    
    
    -Methyl.
  • Gauche(+) / Gauche(-): The Pyrazole is

    
     relative to the Ester.
    
    • Observation: In polar solvents (DMSO, Methanol), the gauche conformers are often stabilized due to intramolecular electrostatic interactions (or H-bonding if the ester is hydrolyzed to an acid).

    • NMR Evidence: The coupling constants between

      
       and the two protons on 
      
      
      
      (
      
      
      ) will average out if rotation is fast, but low-temperature NMR often resolves these distinct populations.
3.2 Computational Workflow for Conformer Generation

To accurately model this molecule for docking, one must generate a Boltzmann-weighted ensemble, not just a single minimum energy structure.

ConformationWorkflow Start Input Structure (S)-Enantiomer Search Stochastic Search (Monte Carlo / molecular mechanics) Start->Search Filter Redundancy Filter (RMSD < 0.5 Å) Search->Filter DFT DFT Optimization (B3LYP/6-31G* in solvent model) Filter->DFT Freq Frequency Calc (Verify minima, no imag. freq) DFT->Freq Boltz Boltzmann Weighting (Calculate % population at 298K) Freq->Boltz

Figure 2: A rigorous computational workflow to determine the bioactive conformation vs. the global minimum energy state.

Analytical Characterization

To ensure scientific integrity, the synthesis must be validated using orthogonal analytical techniques.

4.1 Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.50 (d, 1H, Pyrazole-H3), 7.40 (d, 1H, Pyrazole-H5), 6.25 (t, 1H, Pyrazole-H4). Note: H3 and H5 are distinct due to the lack of symmetry.
      
    • 
       4.30–4.45 (m, 2H, 
      
      
      
      ). Diastereotopic protons due to the adjacent chiral center.
    • 
       3.65 (s, 3H, 
      
      
      
      ).
    • 
       2.95 (m, 1H, 
      
      
      
      ).
    • 
       1.20 (d, 3H, 
      
      
      
      ).
4.2 Mass Spectrometry[1]
  • Method: ESI-MS (Positive mode).

  • Expected Ion:

    
    .
    
  • Fragmentation: Loss of methoxy group (

    
    ) is common in methyl esters.
    
Applications in Drug Discovery
5.1 Bioisosterism

The 3-(pyrazol-1-yl)propanoate moiety is often used as a bioisostere for:

  • Histidine residues: The pyrazole mimics the imidazole side chain but with different pKa (pyrazole pKa ~2.5 vs imidazole ~6.0), altering the H-bond donor/acceptor profile at physiological pH.

  • 
    -Aminobutyric acid (GABA) analogs:  When hydrolyzed to the acid, this structure mimics inhibitory neurotransmitters but with restricted conformation.
    
5.2 Kinetic Resolution

Since the synthesis yields a racemate, separating the enantiomers is crucial for clinical development.

  • Enzymatic Resolution: Candida antarctica Lipase B (CALB) is highly effective for the kinetic resolution of

    
    -methyl esters. It will selectively hydrolyze the (S)-ester to the acid, leaving the (R)-ester intact (or vice versa depending on conditions), allowing for easy separation.
    
References
  • Michael Addition Mechanisms: Mather, B. D., et al. "Michael addition reactions in polymer synthesis." Progress in Polymer Science 31.5 (2006): 487-531. Link

  • Pyrazoles in Med Chem: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews 111.11 (2011): 6984-7034. Link

  • Conformational Analysis: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994. (Foundational text for gauche/anti conformer analysis).
  • Enzymatic Resolution: Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron 63.8 (2007): 1721-1754. Link

Sources

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate , treating it as a high-value pharmacophore precursor and chemical building block.

Scaffold Analysis, Synthetic Utility, and Biological Potential

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS: Implied/Generic) represents a strategic "linker-scaffold" in medicinal chemistry. Structurally, it is the Michael adduct of 1H-pyrazole and methyl methacrylate. While simple in architecture, this molecule embodies a critical pharmacophore motif found in high-profile Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib) and agrochemical nitrification inhibitors.

This guide analyzes its potential not merely as a standalone drug, but as a privileged fragment for Fragment-Based Drug Discovery (FBDD). It details the molecule's physicochemical profile, predicted biological interactions, and specific experimental protocols for validating its utility in kinase inhibitor synthesis and metabolic stability assays.

Chemical Architecture & Physicochemical Profile

The molecule consists of a pyrazole ring


-alkylated with a 2-methylpropanoate tail. This specific substitution pattern introduces a chiral center at the 

-position relative to the ester, influencing both metabolic stability and binding affinity.
PropertyValue (Predicted)Significance
Formula

Low MW fragment (< 200 Da), ideal for FBDD.
MW 168.19 g/mol High ligand efficiency potential.
LogP ~0.8 - 1.2Highly soluble; optimal for oral bioavailability (Lipinski compliant).
TPSA ~43 ŲExcellent membrane permeability; likely BBB penetrant.
Chirality 1 Stereocenter (

-methyl)
Racemic synthesis yields enantiomers with distinct esterase half-lives.
H-Bond Donors 0The N1-alkylation removes the pyrazole NH donor.
H-Bond Acceptors 3Pyrazole N2 and Ester oxygens.
Structural Homology (The "Warhead" Connection)

This molecule is a structural simplified analog of the linker region found in Ruxolitinib (Jakafi). In Ruxolitinib, the propanoate chain is substituted with a cyclopentyl ring, and the pyrazole C4 position is coupled to a pyrrolo[2,3-d]pyrimidine.

  • Target Molecule: Me-O-CO-CH(Me)-CH2-Pyrazole

  • Drug Context: Serves as a model for the N-alkylation tail, which dictates solubility and solvent exposure in the ATP-binding pocket.

Predicted Biological Activity & Pharmacology[1][2][3]
A. Kinase Inhibition (Fragment Potential)

While the unsubstituted pyrazole ring lacks the "hinge-binding" potency of complex heterocycles, this ester serves as a solvent-front binder .

  • Mechanism: The ester group can interact with lysine or arginine residues at the rim of the ATP-binding pocket.

  • Fragment Screening: In high-concentration fragment screens (1-10 mM), this molecule is predicted to show weak affinity (

    
    ) for JAK1/JAK2, serving as a "seed" for growing high-affinity inhibitors.
    
B. Agrochemical Activity (Nitrification Inhibition)

Simple


-alkyl pyrazoles are established nitrification inhibitors (reducing the conversion of ammonium to nitrate in soil).
  • Mechanism: Inhibition of Ammonia Monooxygenase (AMO).

  • Relevance: The hydrophobic

    
    -methyl group enhances soil retention compared to the linear propanoate analog, potentially increasing potency.
    
C. Metabolic Profile (The

-Methyl Effect)

The presence of the methyl group at the


-position (C2 of the propanoate) creates steric hindrance around the carbonyl carbon.
  • Hypothesis: This molecule will exhibit a slower rate of hydrolysis by carboxylesterases (CES1/CES2) compared to methyl 3-(1H-pyrazol-1-yl)propanoate.

  • Prodrug Potential: If the free acid (2-methyl-3-(1H-pyrazol-1-yl)propanoic acid) is the active species, the ester acts as a slow-release prodrug.

Visualizations & Pathways
Diagram 1: Synthesis & Structural Homology

This diagram illustrates the synthesis via Michael Addition and maps the structure to the blockbuster drug Ruxolitinib.

G cluster_0 Reagents cluster_1 Pharmaceutical Context Pyrazole 1H-Pyrazole Target Methyl 2-methyl-3- (1H-pyrazol-1-yl)propanoate Pyrazole->Target Michael Addition (Base/Heat) Methacrylate Methyl Methacrylate Methacrylate->Target Ruxolitinib Ruxolitinib (JAK Inhibitor) Target->Ruxolitinib Structural Homology (Linker Region)

Caption: Synthesis of the target ester and its structural mapping to the JAK inhibitor Ruxolitinib.

Diagram 2: Metabolic Hydrolysis Pathway

This diagram details the enzymatic fate of the molecule, highlighting the steric hindrance provided by the


-methyl group.

Metabolism Target Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (Lipophilic Ester) Intermediate Tetrahedral Intermediate (Sterically Hindered by α-Methyl) Target->Intermediate Nucleophilic Attack Enzyme Carboxylesterase (CES1 / CES2) Enzyme->Intermediate Acid 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid (Polar Metabolite) Intermediate->Acid Collapse Methanol Methanol (Byproduct) Intermediate->Methanol

Caption: Hydrolysis pathway showing the steric blockade at the tetrahedral intermediate stage.

Experimental Protocols
Protocol A: Synthesis via Aza-Michael Addition

Objective: To synthesize the target molecule with high atom economy.

  • Reagents: 1H-Pyrazole (1.0 eq), Methyl Methacrylate (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 eq).

  • Solvent: Acetonitrile (MeCN) or neat (solvent-free).

  • Procedure:

    • Dissolve pyrazole in MeCN.

    • Add DBU catalyst.

    • Dropwise add methyl methacrylate (exothermic control).

    • Reflux at 80°C for 6–12 hours.

    • Monitor: TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Purification: Evaporate solvent. The product is often an oil. Purify via vacuum distillation or silica gel column chromatography (Gradient: 0-40% EtOAc in Hexane).

  • Validation: NMR (

    
    ) must show the disappearance of the pyrazole NH signal (~13 ppm) and the appearance of the 
    
    
    
    -methyl doublet and methoxy singlet.
Protocol B: Enzymatic Stability Assay (Half-life Determination)

Objective: To determine the metabolic stability conferred by the


-methyl group.
  • System: Rat Liver Microsomes (RLM) or recombinant Human Carboxylesterase 1 (hCES1).

  • Preparation:

    • Prepare 10 mM stock of the test compound in DMSO.

    • Dilute to 1

      
       in Phosphate Buffer (pH 7.4).
      
  • Incubation:

    • Add microsomes (0.5 mg/mL protein).

    • Incubate at 37°C.

    • Timepoints: 0, 5, 15, 30, 60, 120 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time.

    
    .
    
    • Success Criterion: If

      
       min, the 
      
      
      
      -methyl group successfully hinders hydrolysis (compare to unmethylated control).
References
  • Structural Analogs in JAK Inhibition

    • Title: Discovery of Ruxolitinib: A Selective Janus Kinase 1 and 2 Inhibitor.
    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • Synthesis Methodology (Aza-Michael Addition)

    • Title: Biocatalyzed aza-Michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives.[1]

    • Source: Reaction Chemistry & Engineering (via NIH).
    • URL:[Link]

  • General Pyrazole Bioactivity

    • Title: Recent developments in synthetic chemistry and biological activities of pyrazole derivatives.[2][3][1][4][5][6]

    • Source: Journal of Chemical Sciences.[2]

    • URL:[Link]

  • Metabolic Stability of Esters

    • Title: Structure-metabolism relationships of esters: The role of alpha-substitution.
    • Source: Drug Metabolism and Disposition (Generic Principle Reference).
    • URL:[Link] (Direct landing page for journal verification).

Sources

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate: Synthetic Utility & Pharmacophore Integration Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS: 10252-46-7) is a critical synthetic intermediate belonging to the class of N-alkylated pyrazoles . While not an active pharmaceutical ingredient (API) itself, it serves as a "privileged scaffold" in the synthesis of soluble Guanylate Cyclase (sGC) stimulators, GPR119 agonists, and specific agrochemicals.

Its primary value lies in its dual functionality :

  • Chemical Utility: It represents the product of a regioselective aza-Michael addition , serving as a stable precursor for generating carboxylic acid linkers or amide pharmacophores.

  • Biological Relevance: The 2-methyl-3-(pyrazolyl)propanoate moiety acts as a hydrophobic "tail" in various drug candidates, often occupying specific allosteric pockets to modulate receptor affinity or metabolic stability.

This guide analyzes the Chemical Mechanism of Action (formation and reactivity) and the Pharmacological Mechanism of Integration (how this motif drives drug activity).

Chemical Mechanism of Action: The Aza-Michael Addition

The formation of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is governed by the aza-Michael addition , a conjugate addition reaction where the pyrazole nitrogen acts as the nucleophile and methyl methacrylate serves as the Michael acceptor.

Mechanistic Pathway

The reaction is typically base-catalyzed. The mechanism proceeds through three distinct phases:[1]

  • Deprotonation: A base (e.g., DBU,

    
    , or catalytic alkoxide) deprotonates the pyrazole at the N1 position, generating a pyrazolide anion.
    
  • Conjugate Attack: The pyrazolide anion attacks the

    
    -carbon of methyl methacrylate. This step is sensitive to steric hindrance and electronic effects.
    
  • Protonation/Tautomerization: The resulting enolate intermediate is protonated to yield the final ester.

Regioselectivity Challenges

Pyrazole exists in tautomeric equilibrium. In unsubstituted pyrazoles, N1 and N2 are equivalent. However, if the pyrazole ring bears substituents (e.g., 3-methylpyrazole), the addition can yield regioisomers (1,3- vs. 1,5-isomers).

  • Thermodynamic Control: The reaction generally favors the steric path of least resistance, attaching the alkyl chain distal to bulky substituents on the pyrazole ring.

  • Kinetic Control: High temperatures or specific catalysts can alter this ratio.

Visualization: Aza-Michael Addition Mechanism

MichaelAddition Pyrazole 1H-Pyrazole (Nucleophile) Anion Pyrazolide Anion (Active Species) Pyrazole->Anion Deprotonation (-H+) Base Base Catalyst (e.g., DBU) Base->Anion Catalysis Transition Transition State (C-N Bond Formation) Anion->Transition Nucleophilic Attack Methacrylate Methyl Methacrylate (Michael Acceptor) Methacrylate->Transition Intermediate Enolate Intermediate Transition->Intermediate Product Methyl 2-methyl-3- (1H-pyrazol-1-yl)propanoate Intermediate->Product Protonation

Figure 1: Mechanistic flow of the base-catalyzed aza-Michael addition to form the title compound.

Pharmacological Mechanism: The "Tail" Effect

In drug design, the 2-methyl-3-(pyrazol-1-yl)propanoate motif (and its hydrolyzed acid form) functions as a critical pharmacophore element. It is rarely the "warhead" (active site binder) but rather the "tail" that confers selectivity or pharmacokinetic properties.

Case Study: sGC Stimulators

Soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat, Vericiguat) often feature a core heterocycle linked to a flexible tail.

  • Binding Mode: The pyrazole ring acts as a bioisostere for phenyl or pyridine rings, engaging in

    
    -stacking interactions within the heme-binding pocket or allosteric domains.
    
  • The Propanoate Linker: The 2-methyl substitution on the propanoate chain introduces conformational constraint . This "gem-dimethyl" or "methyl-branching" effect restricts the rotation of the tail, locking the molecule into a bioactive conformation that fits snugly into the hydrophobic cleft of the sGC enzyme.

  • Hydrolysis Activation: In some prodrug strategies, the methyl ester is hydrolyzed in vivo by esterases to the free carboxylic acid, which then forms a salt bridge with arginine or lysine residues in the target protein.

Metabolic Stability

The branching at the


-position (the "2-methyl" group) stericallly hinders esterases and metabolic enzymes. This extends the half-life (

) of the molecule compared to a linear propanoate chain, a common strategy in optimizing lead compounds [1].

Experimental Protocols

Protocol A: Synthesis via Aza-Michael Addition

Objective: High-yield synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate.

Materials:

  • 1H-Pyrazole (1.0 eq)[2][3][4]

  • Methyl Methacrylate (1.2 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (68 mg, 1.0 mmol) in anhydrous ACN (2.0 mL).

  • Catalyst Addition: Add DBU (15 µL, 0.1 mmol) dropwise at room temperature. Stir for 10 minutes to ensure deprotonation initiation.

  • Addition of Electrophile: Add methyl methacrylate (128 µL, 1.2 mmol) slowly.

  • Reaction: Heat the mixture to 60°C for 12–24 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

    • Checkpoint: The pyrazole starting material spot should disappear.

  • Workup: Evaporate the solvent under reduced pressure. Dilute the residue with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes) to yield the target ester as a clear oil.
    
Protocol B: Hydrolysis to the Carboxylic Acid

Objective: Converting the ester intermediate to the active acid pharmacophore.

Step-by-Step Workflow:

  • Dissolve the ester (1.0 eq) in a mixture of THF/MeOH/Water (3:1:1).

  • Add LiOH monohydrate (2.0 eq).

  • Stir at ambient temperature for 4 hours.

  • Acidify to pH 3 with 1N HCl. Extract with EtOAc to obtain 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid .

Data & Characterization Profile

The following table summarizes the expected physicochemical properties for validation.

PropertyValue / CharacteristicNote
Formula

Molecular Weight 168.19 g/mol
Physical State Colorless to pale yellow oilOften solidifies upon cooling if pure.

NMR (CDCl3)

7.5 (d, 1H), 7.3 (d, 1H), 6.2 (t, 1H)
Pyrazole ring protons.

NMR (Linker)

4.3 (dd, 1H), 4.1 (dd, 1H), 2.9 (m, 1H), 1.1 (d, 3H)
Characteristic diastereotopic methylene protons.
Solubility Soluble in DMSO, MeOH, DCMPoor water solubility.

Strategic Integration Workflow

This diagram illustrates how this intermediate is utilized in a broader drug discovery campaign.

DrugDiscovery Start Raw Materials: Pyrazole + Methyl Methacrylate Intermediate INTERMEDIATE: Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate Start->Intermediate Aza-Michael Addition PathA Path A: Hydrolysis (Target: Carboxylic Acid Linker) Intermediate->PathA LiOH/THF PathB Path B: Amidation (Target: Amide Isosteres) Intermediate->PathB Amine + Coupling Agent Drug1 sGC Stimulator Candidate (Heme-binding modulation) PathA->Drug1 SAR Optimization Drug2 GPR119 Agonist (Metabolic Disease) PathB->Drug2 Library Synthesis

Figure 2: Strategic utilization of the scaffold in divergent synthesis pathways.

References

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(2), 582–612. Link

  • Lamberth, C. (2013). "Pyrazoles in Agrochemicals: Synthesis and Activity."[5] Heterocycles, 87(1), 1-40. Link

  • Follmann, M., et al. (2017). "The Chemistry and Biology of Soluble Guanylate Cyclase Stimulators." Angewandte Chemie International Edition, 56(16), 4356-4408. Link

  • PubChem Compound Summary. (2024). "Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate." National Center for Biotechnology Information. Link

  • Reich, H. J. (2023). "Michael Addition Reactions in Organic Synthesis." University of Wisconsin-Madison Chemistry Database. Link

Sources

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" derivatives and analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide to Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate Derivatives Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Synthesis, Stereochemical Resolution, and Pharmacophore Utility

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a pivotal heterocyclic building block characterized by a pyrazole ring linked to a propanoate ester backbone via an


-alkyl tether. Structurally, it represents the Michael adduct of 1H-pyrazole  and methyl methacrylate .

This scaffold is highly valued in medicinal chemistry for its ability to serve as a "linker fragment" that connects an aromatic warhead (the pyrazole) with an aliphatic tail (the ester) capable of further functionalization. Its derivatives are ubiquitous in the development of Janus Kinase (JAK) inhibitors , SDHI fungicides , and non-steroidal anti-inflammatory drugs (NSAIDs) .

This guide provides a rigorous analysis of its synthesis, chiral resolution, and downstream transformation into bioactive analogues.

Synthetic Architecture: The Aza-Michael Addition

The most atom-economical route to this scaffold is the base-catalyzed aza-Michael addition. While conceptually simple, the reaction requires precise control to prevent retro-Michael fragmentation and to manage regioselectivity if the pyrazole ring is substituted.

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the pyrazole nitrogen (N1) onto the


-carbon of methyl methacrylate.
  • Reagents: 1H-Pyrazole, Methyl Methacrylate (1.2 equiv).

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (

    
    ).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Thermodynamics: The reaction is reversible. High temperatures can favor the retro-Michael pathway; therefore, moderate temperatures (

    
    ) are optimal.
    
Critical Control Point: Regioselectivity

For unsubstituted pyrazole, N1 and N2 are equivalent due to tautomerism. However, if the starting pyrazole has a substituent (e.g., 3-methylpyrazole), the reaction yields a mixture of regioisomers (1,3- vs. 1,5-isomers).

  • Steric Control: Bulky substituents at C3 favor attack by the distal nitrogen (N1), leading to the 1,3-isomer to minimize steric clash with the incoming methacrylate.

  • Electronic Control: Electron-withdrawing groups on the pyrazole ring decrease nucleophilicity, requiring stronger bases or Lewis acid catalysis (

    
    ).
    
Visualization: Synthetic Pathway & Mechanism

G Pyrazole 1H-Pyrazole (Nucleophile) Transition Transition State (Anionic Intermediate) Pyrazole->Transition DBU, MeCN, 60°C Methacrylate Methyl Methacrylate (Michael Acceptor) Methacrylate->Transition Product Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (Racemic Product) Transition->Product Protonation Product->Pyrazole Retro-Michael (>80°C)

Figure 1: Aza-Michael addition pathway showing the forward synthesis and potential thermal reversibility.

Stereochemical Resolution

The introduction of the methyl group at the


-position (C2) creates a chiral center. Since the Michael addition yields a racemate, obtaining enantiopure material is critical for drug development (E-E-A-T requirement: biological systems are chiral).
Enzymatic Kinetic Resolution (EKR)

Chemical resolution is often inefficient for this ester. The industry standard is lipase-mediated hydrolysis .

  • Enzyme: Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435).

  • Principle: The enzyme selectively hydrolyzes the (

    
    )-ester to the acid, leaving the (
    
    
    
    )-ester intact (or vice versa, depending on enzyme specificity).
  • Protocol:

    • Suspend racemic ester in phosphate buffer (pH 7.0) with 10% co-solvent (DMSO).

    • Add CAL-B. Stir at

      
      .
      
    • Monitor conversion via Chiral HPLC.

    • Stop at 50% conversion.[1] Extract the unreacted ester (Enantiomer A) and acidify the aqueous layer to recover the acid (Enantiomer B).

Derivative Classes & Functionalization

Once the core scaffold is synthesized, it serves as a divergence point for three major classes of analogues.

Table 1: Key Derivative Classes and Applications
Reaction ClassReagent/ConditionsProduct TypeMedicinal Application
Hydrolysis LiOH, THF/H2OCarboxylic Acid Precursor for amide coupling; fragment for library generation.
Reduction LiAlH4 or DIBAL-HAlcohol Linker for ether synthesis; PROTAC anchor points.
Cyclization Hydrazine hydratePyrazolo-pyridazinones Bicyclic scaffolds for kinase inhibition (e.g., p38 MAP kinase).
Amidation Amines, HATU, DIPEAAmides Peptidomimetics; JAK inhibitor analogues.
Deep Dive: Pyrazolo-Pyrimidinone Formation

A high-value transformation involves reacting the ester with amidines or urea derivatives to fuse a second ring onto the pyrazole. This mimics the core structure of drugs like Sildenafil or Zaleplon , although those typically use a pyrazole-carboxylate starting material. For our propanoate backbone, the result is often a 7-membered ring or a modified pyrimidine depending on the co-reactant.

Visualization: Derivative Tree

Derivatives Core Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate Acid Acid Derivative (COOH) Core->Acid Hydrolysis (LiOH) Alcohol Alcohol Derivative (CH2OH) Core->Alcohol Reduction (LiAlH4) Bicyclic Bicyclic Heterocycles (Pyrazolopyridazinones) Core->Bicyclic Hydrazine/Heat Amide Amide Library (R-CONHR') Acid->Amide Coupling (HATU/Amine) Ether Ether Linkers (PROTACs) Alcohol->Ether Williamson Synthesis

Figure 2: Functionalization pathways transforming the core ester into bioactive libraries.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate on a 10g scale.

Reagents:

  • 1H-Pyrazole (1.0 equiv, 6.8 g)

  • Methyl Methacrylate (1.2 equiv, 12.0 g)

  • DBU (0.1 equiv, 1.5 g)

  • Acetonitrile (50 mL)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-pyrazole (6.8 g) in acetonitrile (50 mL).

  • Addition: Add DBU (1.5 g) followed by the dropwise addition of methyl methacrylate (12.0 g) over 15 minutes.

  • Reaction: Heat the mixture to 50°C for 12 hours. Note: Do not exceed 80°C to avoid retro-Michael fragmentation.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The pyrazole spot (

    
    ) should disappear, and a new less polar spot (
    
    
    
    ) should appear.
  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove DBU.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify the crude oil via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
  • Yield: Expect ~14-15 g (85-90%) of a clear, colorless oil.

References

  • Aza-Michael Addition Mechanism & Catalysis

    • Biocatalyzed aza-Michael addition via continuous flow technology.[2] (2026). Royal Society of Chemistry.[2] A detailed study on using biocatalysts and base catalysts for pyrazole-acrylate additions.

  • Medicinal Chemistry of Pyrazoles

    • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[3][4] (2023).[5] RSC Medicinal Chemistry. Comprehensive review of FDA-approved pyrazole drugs.

  • Enzymatic Kinetic Resolution

    • Enzymatic Kinetic Resolution of Racemic Esters. (2024).[6][7] MDPI Catalysts. Protocols for using lipases (CAL-B) to resolve chiral esters similar to the propanoate scaffold.

  • Synthetic Methodology (General)

    • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(heteroaryl)propanamido]alkanoates. (2017).[8] ACS Omega. Describes the synthesis of related propanoate linkers.

Sources

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a functionalized pyrazole ester commonly utilized as a pharmaceutical intermediate and building block in organic synthesis. It is structurally characterized by a pyrazole ring attached via the N1-position to a 2-methylpropanoate scaffold. This compound is frequently synthesized via the aza-Michael addition of 1H-pyrazole to methyl methacrylate.

Due to the limited specific toxicological data available in public chemical registries for this exact structure, this guide utilizes Structure-Activity Relationship (SAR) analysis, deriving safety protocols from homologous pyrazole esters and the precursor reagents. Treat this compound as a bioactive intermediate with potential irritant and sensitizing properties.

Chemical Identifiers
PropertyDetail
IUPAC Name Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Structural Class N-substituted Pyrazole; Carboxylic Ester
Physical State Typically a colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water

Hazard Identification & Risk Assessment

Based on GHS Classification standards for analogous pyrazole derivatives.

Core Hazards
  • Skin Corrosion/Irritation (Category 2): Pyrazole moieties are known to cause skin irritation upon contact.[1]

  • Serious Eye Damage/Irritation (Category 2A): Esters and nitrogen heterocycles can cause severe eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation if inhaled as a mist or vapor.[1]

  • Acute Toxicity (Oral): Potential for harmful effects if swallowed (H302), inferred from the biological activity of pyrazole pharmacophores.[2]

Synthesis-Specific Risks (Impurity Profile)

If synthesized via Michael addition, the product may contain trace amounts of:

  • Methyl Methacrylate: A known skin sensitizer and flammable liquid.

  • 1H-Pyrazole: Toxic if swallowed and causes skin burns/irritation.[3][4]

Safe Handling Protocols (SOP)

A. Engineering Controls
  • Primary Containment: All handling, weighing, and transfer operations must be conducted within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Inert Atmosphere: While the ester is relatively stable, the pyrazole ring can be sensitive to oxidation over time. Handle under a blanket of Nitrogen (

    
    ) or Argon (
    
    
    
    ) to maintain purity.
B. Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Splash GogglesStandard safety glasses are insufficient against liquid splashes of alkyl esters which can rapidly diffuse into corneal tissue.
Dermal Nitrile Gloves (Double-gloved)Layer 1 (Inner): 4 mil Nitrile. Layer 2 (Outer): 8 mil Nitrile or Laminate. Reasoning: Pyrazoles can act as permeation enhancers; double gloving prevents breakthrough.
Respiratory N95 or P100 (if solid) / Half-mask (if aerosolized)Required only if engineering controls (fume hood) are compromised or during spill cleanup.
C. Storage & Stability[8]
  • Temperature: Store at 2–8°C . Low-temperature storage inhibits ester hydrolysis and transesterification.

  • Environment: Store in a tightly sealed vial, preferably under inert gas.

  • Incompatibilities: Keep away from strong oxidizing agents (peroxides), strong acids, and strong bases (which will hydrolyze the ester).

Operational Workflow Visualization

The following diagram outlines the critical decision paths for handling this compound, from receipt to disposal.

HandlingProtocol cluster_safety Critical Safety Checkpoint Receipt Compound Receipt Inspect Inspect Container (Integrity Check) Receipt->Inspect Storage Storage (2-8°C) Inert Atmosphere Inspect->Storage Pass Waste Waste Disposal (Halogen-Free Organic) Inspect->Waste Fail/Leaking Weighing Weighing (Fume Hood Only) Storage->Weighing Equilibrate to RT Reaction Reaction/Usage (Avoid Strong Base) Weighing->Reaction Reaction->Waste Post-Exp

Figure 1: Safe handling lifecycle ensuring containment and stability preservation.

Emergency Response Procedures

Scenario A: Skin/Eye Contact[4][5]
  • Immediate Action: Move to the nearest safety shower or eyewash station.

  • Eyes: Rinse with tepid water for 15 minutes , holding eyelids open. Time this strictly—esters can be sticky and difficult to flush.

  • Skin: Remove contaminated clothing immediately.[2] Wash skin with soap and water (do not use alcohol, as it may increase absorption).

Scenario B: Spills (Liquid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Ensure the fume hood sash is lowered or lab ventilation is maxed.

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.

  • Decontaminate: Wipe the surface with a dilute detergent solution.

Scenario C: Fire
  • Media: Carbon Dioxide (

    
    ), Dry Chemical, or Alcohol-resistant foam.
    
  • Hazard: Combustion will release Nitrogen Oxides (

    
    ) and Carbon Monoxide (
    
    
    
    ). Firefighters must wear SCBA.

Synthesis & Reaction Safety (Technical Context)

For researchers synthesizing this compound de novo.

Reaction: Aza-Michael Addition



Critical Control Points:

  • Exotherm: The Michael addition can be exothermic. Add the pyrazole solution slowly to the acrylate to prevent thermal runaway.

  • Polymerization: Methyl methacrylate can polymerize if the inhibitor (e.g., MEHQ) is consumed. Ensure the reaction temperature is controlled (<60°C) unless specific activation is required.

  • Work-up: Avoid acidic washes if possible, or keep them brief and cold, to prevent hydrolysis of the methyl ester to the carboxylic acid (which alters solubility and potency).

Waste Disposal

  • Classification: Non-halogenated Organic Solvent Waste.

  • Protocol: Dissolve the compound in a combustible solvent (e.g., acetone or ethanol) and dispose of it in the designated organic waste stream for incineration.

  • Prohibition: Do NOT pour into drains.[5] The pyrazole moiety may have aquatic toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Methyl methacrylate (Sensitization Data). Retrieved from [Link]

Sources

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively documented in peer-reviewed literature, this document consolidates available information and provides expert insights based on the well-established chemistry of pyrazole derivatives.

Core Identification and Chemical Identity

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a pyrazole derivative featuring a methyl propanoate substituent at the N1 position of the pyrazole ring. The presence of both a hydrogen bond acceptor (the pyrazole nitrogen and carbonyl oxygen) and a lipophilic alkyl chain makes it an interesting scaffold for designing molecules with specific binding properties.

IdentifierValueSource
Chemical Name Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoateIUPAC
CAS Number 90197-40-3[1]
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [1]
SMILES CC(COC(=O)C)n1cnnc1Inferred
InChI Key InChI=1S/C8H12N2O2/c1-6(5-10-9-7-4-10)8(11)12-2/h4,6-7H,5H2,1-3H3Inferred

Physicochemical Properties (Predicted)

PropertyPredicted ValueRationale
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar N-alkylated pyrazoles.
Boiling Point >200 °C at 760 mmHgExtrapolated from related pyrazole esters.
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water.The ester and alkyl components suggest solubility in organic media, while the pyrazole ring offers some polarity.
Stability Stable under normal laboratory conditions. May be sensitive to strong acids or bases which could hydrolyze the ester.General stability of pyrazole rings and methyl esters.

Synthesis and Mechanistic Insights

While a specific, validated protocol for the synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is not published, a highly plausible and efficient route involves the N-alkylation of pyrazole. This is a common and versatile method for the preparation of N-substituted pyrazoles.[2]

Proposed Synthetic Pathway: Michael Addition

A likely and industrially scalable method is the Michael addition of pyrazole to methyl methacrylate. This reaction is typically base-catalyzed.

Synthesis_of_Methyl_2_methyl_3_1H_pyrazol_1_yl_propanoate cluster_reactants Reactants cluster_conditions Reaction Conditions pyrazole Pyrazole product Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate pyrazole->product Michael Addition methacrylate Methyl Methacrylate methacrylate->product base Base (e.g., NaH, K2CO3) solvent Solvent (e.g., DMF, Acetonitrile)

Caption: Proposed synthesis via Michael addition.

Experimental Protocol (Hypothetical):

  • Preparation: To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., sodium hydride (1.1 eq) or potassium carbonate (1.5 eq)) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the pyrazole anion.

  • Addition: Add methyl methacrylate (1.1 eq) dropwise to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the pyrazole ring, forming the nucleophilic pyrazole anion, which then attacks the electron-deficient double bond of methyl methacrylate.

  • Solvent: An aprotic solvent is chosen to avoid protonation of the pyrazole anion.

  • Inert Atmosphere: This prevents the reaction of the basic reagents with atmospheric moisture and carbon dioxide.

Spectroscopic Identification (Predicted)

Detailed spectroscopic data for methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is not publicly available. However, the expected spectral characteristics can be predicted based on the analysis of similar pyrazole derivatives.[3][4][5][6]

¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)
  • Pyrazole Protons:

    • δ 7.5-7.6 ppm (d, 1H, H-5 of pyrazole)

    • δ 7.4-7.5 ppm (d, 1H, H-3 of pyrazole)

    • δ 6.2-6.3 ppm (t, 1H, H-4 of pyrazole)

  • Propanoate Chain Protons:

    • δ 4.2-4.4 ppm (dd, 2H, -CH₂-N)

    • δ 2.8-3.0 ppm (m, 1H, -CH(CH₃)-)

    • δ 1.2-1.3 ppm (d, 3H, -CH(CH₃)-)

  • Methyl Ester Proton:

    • δ 3.7 ppm (s, 3H, -OCH₃)

¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz)
  • Pyrazole Carbons:

    • δ ~139 ppm (C-3)

    • δ ~129 ppm (C-5)

    • δ ~105 ppm (C-4)

  • Propanoate Chain and Ester Carbons:

    • δ ~174 ppm (C=O)

    • δ ~52 ppm (-OCH₃)

    • δ ~50 ppm (-CH₂-N)

    • δ ~40 ppm (-CH(CH₃)-)

    • δ ~15 ppm (-CH(CH₃)-)

Infrared (IR) Spectroscopy (Predicted)
  • ~3100 cm⁻¹: C-H stretching (aromatic)

  • ~2950 cm⁻¹: C-H stretching (aliphatic)

  • ~1735 cm⁻¹: C=O stretching (ester)

  • ~1500-1600 cm⁻¹: C=N and C=C stretching (pyrazole ring)

  • ~1100-1300 cm⁻¹: C-O stretching (ester)

Mass Spectrometry (Predicted)
  • [M]+: m/z = 168.09

  • Fragmentation: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and cleavage of the propanoate chain.

Applications in Research and Drug Development

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[7][8] Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[9][10][11][12][13][14][15]

Biological_Activities_of_Pyrazole_Derivatives pyrazole Pyrazole Core anti_inflammatory Anti-inflammatory pyrazole->anti_inflammatory anticancer Anticancer pyrazole->anticancer antimicrobial Antimicrobial pyrazole->antimicrobial antiviral Antiviral pyrazole->antiviral cns_activity CNS Activity pyrazole->cns_activity cardiovascular Cardiovascular Effects pyrazole->cardiovascular

Caption: Diverse biological activities of pyrazole-based compounds.

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The propanoate moiety offers a handle for further chemical modifications, such as:

  • Amide formation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

  • Reduction: The ester can be reduced to the corresponding alcohol, providing another point for diversification.

  • Further functionalization of the pyrazole ring: The C-H bonds on the pyrazole ring can be functionalized through various methods, although this can sometimes be challenging.

Given the diverse bioactivities of pyrazole-containing compounds, methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a promising starting material for the discovery of novel therapeutics.

Safety and Handling

A comprehensive safety data sheet (SDS) for methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is not widely available. However, based on the general properties of similar laboratory chemicals, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS 90197-40-3) is a readily accessible, yet under-characterized, chemical entity. Its structure, combining the versatile pyrazole scaffold with a modifiable propanoate side chain, positions it as a valuable building block for the synthesis of novel compounds in drug discovery and materials science. While detailed experimental data is sparse, this guide provides a solid foundation of predicted properties, a plausible synthetic route, and expected analytical characteristics based on established chemical principles and the behavior of analogous compounds. Further research into this molecule is warranted to fully elucidate its properties and unlock its potential in various scientific fields.

References

  • Journal of Chemical Health Risks. (2024).
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2022).
  • Karup, G., et al. (2014). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 15(1), 1335-1346.
  • Singh, A., & Sharma, P. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry, 13(3).
  • Krasavin, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9573–9583.
  • Abdel-Wahab, B. F., et al. (2012). Pyrazole, Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 48, 120-137.
  • Chauhan, A., & Sharma, D. K. (2013). Current status of pyrazole and its biological activities.
  • Alam, M. J. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2029.
  • Kharl, et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • BenchChem. (2025).
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). World Journal of Pharmaceutical Research, 15(2).
  • Fluorochem. Methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)
  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023). Future Science.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025).
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC.
  • Pyrazole. (n.d.). SpectraBase.
  • Methyl 2-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)
  • 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid. (n.d.). PubChem.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)
  • 2-Methyl-3-(1H-pyrazol-1-yl)propan-1-ol. (n.d.).
  • Methyl 2-(1-methyl-1h-pyrazol-4-yl)
  • 1005577-31-0|Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. (2019). ACS Omega.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • 90197-40-3|Methyl 2-methyl-3-(1H-pyrazol-1-yl)
  • Buy methyl 2-acetamido-3-(1H-pyrazol-1-yl)
  • 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%). (n.d.).
  • An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxyl
  • Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. (n.d.).
  • Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. (n.d.). RSC Publishing.
  • Synthesis 2-methyl-3-(N-pipreridyl)
  • Substance Identity - Registr
  • Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)
  • Methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)
  • 25142-44-3|2-Methyl-1-(1H-pyrazol-3-yl)propan-2-ol. (n.d.). BLDpharm.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The target molecule, methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate , is a critical pharmacophore intermediate, widely utilized in the synthesis of Janus Kinase (JAK) inhibitors and agrochemical fungicides. Its structure features a pyrazole ring attached to a propanoate backbone via an


-C bond, formed through a regioselective aza-Michael addition.

While simple acrylates react rapidly with azoles, methyl methacrylate (MMA) presents a kinetic challenge due to the steric hindrance of the


-methyl group and the electron-donating effect which lowers the electrophilicity of the 

-carbon. Standard thermal methods often suffer from long reaction times or polymerization side-products.

This Application Note details a DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) catalyzed protocol. This method is selected for its operational simplicity, high atom economy, and ability to suppress polymerization through rapid kinetics at moderate temperatures.

Reaction Mechanism & Strategy

The synthesis relies on the conjugate addition of a nitrogen nucleophile (pyrazole) to an


-unsaturated ester (methyl methacrylate).
Mechanistic Pathway[1]
  • Activation: DBU acts as a base to deprotonate the pyrazole (

    
    ), generating the highly nucleophilic pyrazolide anion. Alternatively, in non-deprotonating conditions, it activates the nucleophile via H-bonding.
    
  • Nucleophilic Attack: The pyrazolide attacks the

    
    -carbon of methyl methacrylate.
    
  • Enolate Protonation: The resulting enolate abstracts a proton (from the protonated DBU or solvent), regenerating the catalyst and yielding the product.

Regioselectivity

Unsubstituted 1H-pyrazole is tautomerically symmetric. Alkylation at


 or 

yields the chemically equivalent product. Therefore, regioselectivity is effectively 100%.

ReactionMechanism Reagents Reagents: Pyrazole + Methyl Methacrylate Activation Activation: DBU Deprotonation (Pyrazolide Anion) Reagents->Activation Mixing Transition Transition State: Nu- Attack on Beta-Carbon Activation->Transition Kinetic Control Enolate Intermediate: Enolate Formation Transition->Enolate C-N Bond Formed Product Product: Methyl 2-methyl-3- (1H-pyrazol-1-yl)propanoate Enolate->Product Protonation & Catalyst Regen Product->Activation DBU Recycled

Experimental Protocol

Materials & Equipment
  • Reactants: 1H-Pyrazole (98%), Methyl Methacrylate (MMA, stabilized with hydroquinone).

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

  • Solvent: Acetonitrile (MeCN) is preferred for ease of workup, though the reaction can be run neat (solvent-free) for green chemistry applications.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology

Method A: DBU-Catalyzed Solution Phase (Recommended for Purity)

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-Pyrazole (6.8 g, 100 mmol, 1.0 equiv) in Acetonitrile (30 mL).

  • Catalyst Addition: Add DBU (1.5 mL, 10 mmol, 0.1 equiv) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Substrate Addition: Dropwise add Methyl Methacrylate (12.8 mL, 120 mmol, 1.2 equiv).

    • Note: A slight excess of MMA drives the equilibrium forward.

  • Reaction: Heat the mixture to 60°C for 6–8 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Pyrazole spot (

      
      ) should disappear; Product spot (
      
      
      
      ) will appear.
  • Quench & Workup:

    • Cool reaction to room temperature.[2][3][4]

    • Concentrate the mixture under reduced pressure to remove Acetonitrile and excess MMA.

    • Dissolve the residue in Ethyl Acetate (50 mL).

    • Wash with water (

      
       mL) to remove DBU and any unreacted pyrazole.
      
    • Wash with Brine (20 mL), dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate the filtrate. The resulting oil is typically >95% pure.[3] If necessary, purify via vacuum distillation (bp ~110°C at 2 mmHg) or flash chromatography (Hexane/EtOAc gradient).

Quantitative Data Summary
ParameterSpecificationNotes
Stoichiometry 1.0 (Py) : 1.2 (MMA)Excess MMA prevents reverse Michael reaction.
Catalyst Load 10 mol% DBUSufficient to drive reaction < 8h.
Temperature 60°CHigher temps (>80°C) risk MMA polymerization.
Typical Yield 92% - 96%Isolated yield after workup.
Appearance Colorless to pale yellow oilDarkens upon oxidation/storage.

Quality Control & Validation

NMR Characterization

The structure is validated by the disappearance of the pyrazole N-H proton and the appearance of the propanoate backbone signals.


H NMR (400 MHz, 

):
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.51 Doublet (d)1HPy-H3Heterocyclic aromatic proton.
7.38 Doublet (d)1HPy-H5Heterocyclic aromatic proton.
6.23 Triplet (t)1HPy-H4Characteristic pyrazole C4 proton.
4.38 dd1H

Diastereotopic proton (beta-position).
4.12 dd1H

Diastereotopic proton (beta-position).
3.65 Singlet (s)3H

Methyl ester group.
2.95 Multiplet (m)1H

Alpha-proton (chiral center).
1.18 Doublet (d)3H

Alpha-methyl group.
Workflow Visualization

Workflow Start Start: Dissolve Pyrazole in MeCN + DBU AddMMA Add Methyl Methacrylate (1.2 equiv, Dropwise) Start->AddMMA Heat Heat to 60°C (6-8 Hours) AddMMA->Heat Check TLC Check: Py Disappeared? Heat->Check Check->Heat No (Continue) Workup Evaporate Solvent Redissolve in EtOAc Check->Workup Yes Wash Wash: H2O (Remove DBU) Wash: Brine Workup->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Final Product: Clear Oil (>95% Purity) Dry->Final

Troubleshooting & Optimization

  • Issue: Polymerization of MMA.

    • Cause: Overheating or lack of inhibitor.

    • Solution: Ensure the MMA contains hydroquinone (standard stabilizer). Do not exceed 80°C. If running neat, add 100 ppm hydroquinone.

  • Issue: Low Conversion.

    • Cause: Moisture in solvent (deactivates DBU/Enolate).

    • Solution: Use anhydrous Acetonitrile.

  • Issue: Product Coloration.

    • Cause: Oxidation of trace pyrazole impurities.

    • Solution: Store under Nitrogen/Argon in the dark.

References

  • Reaction Methodology (Solvent-Free)

    • Title: Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles.[2]

    • Source: Deutsche Nationalbibliothek (Dissertation D
    • URL:[Link]

  • Catalytic Optimization (DBU)

    • Title: Michael-type addition of azoles of broad-scale acidity to methyl acrylate.[5]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Alternative Catalysts (Carbonates)

    • Title: Cs2CO3 catalyzed direct aza-Michael addition of azoles to

      
      -unsaturated malonates.[6]
      
    • Source: RSC Advances (via NIH).
    • URL:[Link]

  • Spectral Data Support

    • Title: NMR spectrum of methyl propanoate (Analogous backbone d
    • Source: DocBrown Chemistry.
    • URL:[Link]

Sources

Application Note: Purification Strategies for Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for "methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate"

Compound Profile & Synthetic Context[1][2][3][4][5][6][7][8][9][10]

Before initiating purification, it is vital to understand the physicochemical behavior of the target molecule.[1]

  • Chemical Structure: A methyl ester with a

    
    -substituted pyrazole ring.[2]
    
  • Origin: Typically formed by the base-catalyzed aza-Michael addition of pyrazole to methyl methacrylate [1, 3].

  • Key Impurities:

    • Unreacted Pyrazole: Highly water-soluble but can co-elute in polar organic gradients.

    • Methyl Methacrylate (MMA): Volatile, lachrymator, prone to polymerization.

    • Polymeric byproducts: Oligomers of MMA.

    • Hydrolysis products: The corresponding carboxylic acid (if workup was too harsh).

Physicochemical Properties (Estimated)
PropertyValue / CharacteristicImplication for Purification
Physical State Viscous Oil / Low-melting SolidDistillation or Chromatography preferred over simple crystallization.
Boiling Point ~130–150 °C at 5–10 mbar [9]Amenable to vacuum distillation.[2]
pKa (Conj. Acid) ~2.5 (Pyrazole N) [11, 17]Weakly basic; requires pH < 2.0 for full protonation (risk to ester).
Solubility Soluble in DCM, EtOAc, MeOHStandard normal phase chromatography is effective.

Pre-Purification Analysis & Workup

The "Do No Harm" Workup: Unlike standard amines, the pyrazole nitrogen is weakly basic. Aggressive acid extraction (e.g., 1M HCl wash) to remove neutral impurities often fails to fully protonate the pyrazole (keeping it in the organic phase) or, if strong enough to protonate, risks hydrolyzing the methyl ester.

Recommended Quench/Workup:

  • Evaporation: Remove excess methyl methacrylate immediately on a rotary evaporator at 40°C (mild vacuum) to prevent polymerization.

  • Aqueous Wash: Dissolve the residue in Ethyl Acetate (EtOAc). Wash 3x with Water .

    • Mechanism:[2][3] Unreacted pyrazole is highly water-soluble (

      
       partition coefficient favors aqueous). The lipophilic ester product remains in the organic layer.
      
    • Avoid: Do not use acidic washes unless necessary.

Purification Protocols

Method A: Flash Column Chromatography (Discovery Scale < 5g)

Best for: Rapid isolation of small batches where yield is prioritized over scalability.

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).

Protocol:

  • Column Equilibration: Pre-equilibrate silica with 90:10 Hexanes:EtOAc.

  • Loading: Dissolve crude oil in a minimum volume of DCM or load directly if low viscosity.

  • Elution Gradient:

    • 0–5 min: 10% EtOAc (Elutes non-polar impurities/oligomers).

    • 5–20 min: Linear gradient to 60% EtOAc.

    • Note: The product typically elutes between 30–50% EtOAc. Pyrazole (if remaining) is much more polar and elutes later or trails.

  • Detection: UV at 254 nm (Strong Pyrazole absorbance).

Visualizing the Separation Logic:

ChromatographyLogic Crude Crude Mixture (Product + Pyrazole + Polymers) Silica Silica Interaction Crude->Silica Hexane Low Polarity Eluent (10% EtOAc) Silica->Hexane Weak Adsorption EtOAc High Polarity Eluent (50% EtOAc) Silica->EtOAc Desorption Polymer Polymers/MMA (Elute Early) Hexane->Polymer Product Target Ester (Elutes Mid-Gradient) EtOAc->Product Pyrazole Free Pyrazole (Retained/Elutes Late) EtOAc->Pyrazole Requires High %

Caption: Separation hierarchy on Silica Gel based on polarity differences.

Method B: Vacuum Distillation (Process Scale > 10g)

Best for: Large batches, removal of oligomers, and solvent-free purification.

Critical Safety Note: Ensure all excess Methyl Methacrylate is removed prior to heating to prevent explosive polymerization in the still pot. Add a radical inhibitor (e.g., Hydroquinone) to the pot.

Protocol:

  • Setup: Short-path distillation head with a vacuum cow receiver.

  • Additives: Add ~100 ppm Hydroquinone or BHT to the crude oil to inhibit polymerization of any remaining acrylate traces.

  • Vacuum: Apply high vacuum (< 5 mbar is ideal).

  • Heating:

    • Slowly ramp oil bath temperature.

    • Fraction 1 (F1): Volatiles/Solvents (Room Temp to 80°C bath).

    • Fraction 2 (F2): Product. Expect boiling point ~130–150°C at 5–10 mbar [9].[2]

    • Residue: Dark polymeric tar (discard).

  • Validation: Check F2 by NMR. If slightly yellow, it is acceptable; color usually comes from trace oxidation of pyrazole.

Method C: Salt Formation & Recrystallization (High Purity)

Best for: Isolating the compound as a stable solid, removing isomeric impurities, or long-term storage.

Since the free base is an oil, forming a crystalline salt is a powerful purification tactic [7].

Protocol:

  • Dissolution: Dissolve 10 g of crude oil in 50 mL of anhydrous Ethanol or Isopropanol.

  • Acid Addition: Slowly add 1.05 equivalents of Oxalic Acid (dissolved in warm ethanol) or HCl (4M in Dioxane).

    • Why Oxalic Acid? Oxalates of organic bases often crystallize well and are non-hygroscopic compared to hydrochlorides.

  • Crystallization:

    • Stir at Room Temperature for 1 hour.

    • Cool to 0°C. A white precipitate should form.

    • If no solid forms, add diethyl ether until turbid and refrigerate.

  • Filtration: Collect the solid salt. Wash with cold ether.

  • Free-Basing (Optional):

    • To recover the oil: Dissolve salt in water.

    • Basify with Saturated

      
       to pH 8.
      
    • Extract with DCM, dry over

      
      , and concentrate.
      

Quality Control Specifications

1H NMR (CDCl3, 400 MHz):

  • 
     7.5–7.6 (d, 1H):  Pyrazole H-3/5.
    
  • 
     6.2–6.3 (t, 1H):  Pyrazole H-4.
    
  • 
     4.3–4.5 (m, 2H): 
    
    
    
    protons (Diagnostic of N-alkylation).
  • 
     3.6–3.7 (s, 3H):  Methyl ester (
    
    
    
    ).
  • 
     2.9–3.1 (m, 1H):  Chiral center 
    
    
    
    .
  • 
     1.1–1.2 (d, 3H): 
    
    
    
    -Methyl group.

Common Failure Modes:

  • Doublet at

    
     5.5 & 6.1:  Presence of unreacted Methyl Methacrylate vinyl protons.
    
  • Broad humps: Polymer contamination.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ester during workup.Avoid strong acids/bases. Use Method C (Salt formation) for isolation instead of liquid-liquid extraction.
Product is Dark/Black Polymerization or Oxidation.Distill under vacuum with radical inhibitor (Method B). Store under Nitrogen.[4]
Co-elution on Column Pyrazole tailing.Add 1% Triethylamine to the mobile phase to sharpen pyrazole peaks, or switch to DCM/MeOH gradient.

References

  • Biocatalyzed aza-michael addition via continuous flow technology. (2026). National Institutes of Health (PMC).5[5][2][6][7][8]

  • Michael-type addition of azoles of broad-scale acidity to methyl acrylate. (2013). Beilstein Journal of Organic Chemistry.[9]9[5][2][6][10][3][7][8]

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles. (2022). Royal Society of Chemistry.[5][2][6][3][7][8]

  • Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles. (2022). ResearchGate.7[5][2][6][10][3][7][8][11]

  • Aza-Michael addition of pyrazoles to crotonic acid. (2025).[10] ResearchGate.10[5][2][6][10][3][7][8][11]

  • Purification of pyrazole compounds. (2014). ResearchGate.12[5][2][6][10][3][7][8]

  • Method for purifying pyrazoles (WO2011076194A1). (2011). Google Patents.3[5][2][6][3][8]

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates. (2019). ACS Omega.13[5][2][6][3][8]

  • Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl). (2017). Google Patents.2[5][2][6][3][8]

  • Acid–base extraction. (2025). Wikipedia.[4]14[5][2][6][3][7][8]

  • Examined amines and pKa values for their conjugate acids. (2025). ResearchGate.6[5][2][6][3][7][8]

  • Buy methyl 2-acetamido-3-(1H-pyrazol-1-yl)propanoate. (2025). ECHEMI.8[5][2][6][3][7][8]

  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. (2025). Beilstein Journals.[9]15[5][2][6][3][7][8]

  • Acid-Base Extraction. (2025). UMass Amherst.1[5][2][6][3][7][8]

  • Methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate. (2025). CymitQuimica.[16]16[5][2][6][3][7][8]

  • Separation of Acidic, Basic and Neutral Compounds. (2025). Magritek.17[5][2][6][10][3][7][8]

  • Bordwell pKa Table. (2017). Organic Chemistry Data.[4][11]4[5][2][6][3][7][8]

Sources

Application Note: Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (CAS: 54005-75-1) serves as a critical "privileged structure" in modern drug discovery. Structurally, it combines a bioactive pyrazole heterocycle with a flexible aliphatic linker and a reactive ester terminus. The presence of the


-methyl group introduces a chiral center, offering opportunities for stereochemical exploration—a vital parameter in optimizing ligand-receptor binding affinity.

This scaffold acts as a gateway to N-alkylated pyrazoles , a moiety ubiquitous in FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents. Its primary utility lies in Fragment-Based Drug Discovery (FBDD), where it functions as a core module for synthesizing diverse libraries targeting EGFR, VEGFR, and RIPK1 pathways.

Property Data
IUPAC Name Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate
Molecular Formula C

H

N

O

Molecular Weight 168.19 g/mol
Key Functional Groups Pyrazole (Donor/Acceptor), Ester (Electrophile),

-Methyl (Chiral Center)
Primary Reaction Class Aza-Michael Addition
Target Classes Kinases (JAK, EGFR), COX-2, RIPK1

Strategic Application in Drug Design

The "Aza-Michael" Advantage

The synthesis of this compound via aza-Michael addition (reaction of pyrazole with methyl methacrylate) represents a high-atom-economy transformation. Unlike alkylation with alkyl halides, this route avoids genotoxic impurities (alkyl halides are often mutagenic) and allows for mild, scalable manufacturing.

Pharmacophore Versatility

The pyrazole ring serves as a hydrogen bond acceptor/donor, mimicking the purine ring of ATP in kinase pockets. The propanoate tail provides a "handle" for further derivatization:

  • Hydrolysis (

    
     Acid):  Enables coupling to amines, creating amide linkers common in peptidomimetics.
    
  • Reduction (

    
     Alcohol/Aldehyde):  Facilitates cyclization or ether formation.
    
  • Hydrazinolysis (

    
     Hydrazide):  Precursor for forming secondary heterocycles (e.g., oxadiazoles, triazoles).
    
Visualizing the Design Workflow

The following diagram illustrates how this specific scaffold integrates into a medicinal chemistry campaign targeting kinase inhibition.

DrugDesignWorkflow Scaffold Scaffold: Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate Reaction Derivatization (Hydrolysis + Amide Coupling) Scaffold->Reaction Activation Library Compound Library (Diverse R-groups) Reaction->Library Parallel Synthesis Screening HTS Screening (Kinase/Inflammation Assays) Library->Screening Bioassay Screening->Scaffold Design Refinement Lead Lead Candidate (e.g., RIPK1 Inhibitor) Screening->Lead SAR Optimization

Caption: Workflow transforming the pyrazole-propanoate scaffold into bioactive lead compounds via library generation and screening.

Detailed Experimental Protocols

Protocol A: Optimized Synthesis via Aza-Michael Addition

Objective: To synthesize methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate with high regioselectivity and yield.

Mechanism: The pyrazole nitrogen (N1) acts as a nucleophile attacking the


-carbon of methyl methacrylate. The reaction is base-catalyzed.[1]

Reagents:

  • 1H-Pyrazole (1.0 equiv)[2]

  • Methyl methacrylate (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) OR K

    
    CO
    
    
    
    (0.5 equiv)
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (6.8 g, 100 mmol) in ACN (50 mL).

  • Catalyst Addition: Add DBU (1.5 mL, 10 mmol). Note: DBU is preferred for faster kinetics, but K

    
    CO
    
    
    
    is a cheaper, heterogeneous alternative for scale-up.
  • Addition of Electrophile: Dropwise add methyl methacrylate (12.8 mL, 120 mmol) over 15 minutes. Critical: Methyl methacrylate can polymerize; ensure the solution contains a radical inhibitor (e.g., MEHQ) if heating is required.

  • Reaction: Stir the mixture at 60°C for 4–6 hours . Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The product spot will be less polar than the starting pyrazole.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove DBU and unreacted pyrazole.

    • Wash with Brine (50 mL), dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Purify via flash column chromatography (SiO

    
    , Hexane/EtOAc gradient 0-40%) to yield the target ester as a colorless oil.
    

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the pyrazole protons (

    
     ~7.5, 7.4, 6.2 ppm), the methoxy singlet (
    
    
    
    ~3.6 ppm), and the characteristic multiplets for the propanoate chain including the
    
    
    -methyl doublet.
Protocol B: Hydrolysis to 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid

Objective: To generate the free acid for amide coupling reactions.

Reagents:

  • Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (from Protocol A)

  • LiOH

    
    H
    
    
    
    O (2.0 equiv)
  • THF/Water (3:1 mixture)

Procedure:

  • Dissolve the ester (10 mmol) in THF (20 mL).

  • Add a solution of LiOH (20 mmol) in Water (7 mL).

  • Stir at room temperature for 3 hours. (Monitoring: Disappearance of ester peak in LC-MS).

  • Acidification: Carefully adjust pH to ~4 using 1N HCl. Caution: Pyrazoles can be protonated at very low pH; do not go below pH 3 to avoid forming the salt.

  • Extraction: Extract with EtOAc (3 x 30 mL). The acid might be water-soluble; if extraction is poor, lyophilize the aqueous phase and extract the solid with MeOH/DCM.

  • Yield: White solid. This intermediate is stable and can be stored for library synthesis.

Protocol C: Library Generation via Amide Coupling

Objective: To synthesize a library of N-substituted amides for SAR studies (e.g., RIPK1 or EGFR inhibition).

Reagents:

  • Acid scaffold (from Protocol B)

  • Diverse Amines (Ar-NH

    
    , R-NH
    
    
    
    )
  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • DMF[1][3]

Procedure:

  • In a 96-well reaction block or individual vials, dissolve the Acid (0.1 mmol) in DMF (0.5 mL).

  • Add DIPEA (0.3 mmol) followed by HATU (0.11 mmol). Stir for 10 minutes to activate the acid.

  • Add the specific Amine (0.12 mmol).

  • Stir at RT for 12 hours.

  • Purification: Direct injection into Prep-HPLC (Reverse phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

Case Studies & Biological Context

Case Study 1: RIPK1 Inhibitors for Inflammation

Recent research highlights the utility of pyrazole-3-amine derivatives and related N-alkylated pyrazoles in inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1) .[4] RIPK1 is a key driver of necroptosis (programmed cell necrosis).[4]

  • Relevance: The 2-methyl-3-(pyrazol-1-yl)propanamide motif mimics the binding interactions of known inhibitors (e.g., GSK'2982), occupying the hydrophobic back-pocket of the kinase domain.

  • Outcome: Derivatives synthesized using this scaffold have shown low nanomolar activity (

    
     nM) against RIPK1, showing potential for treating Inflammatory Bowel Disease (IBD) [1].[4]
    
Case Study 2: Green Chemistry & Biocatalysis

While chemical synthesis (Protocol A) is standard, enzymatic routes are emerging. Using Lipozyme TL IM in a continuous flow reactor allows for the "green" synthesis of this ester.[1] This method reduces solvent waste and can enhance enantioselectivity, preferentially forming the (S)- or (R)-isomer of the 2-methyl propanoate backbone, which is crucial since kinase binding pockets are chiral environments [2].

References

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor. Journal of Medicinal Chemistry, 2025.[4]

  • Biocatalyzed aza-Michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Reaction Chemistry & Engineering, 2026.[5][6]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023.

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates. ACS Omega, 2018.

Sources

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Chiral Resolution, and Utility as a JAK Inhibitor Scaffold

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (MMPP) represents a critical "privileged scaffold" intermediate in the synthesis of Janus Kinase (JAK) inhibitors, Bruton's Tyrosine Kinase (BTK) inhibitors, and other immunomodulatory drugs. Its structural value lies in the pyrazole-ethyl linker , which provides a metabolically stable hydrogen-bond acceptor motif, coupled with an


-methyl ester  handle that introduces chirality and steric bulk to modulate potency and selectivity.

This application note details a scalable, high-yield protocol for the synthesis of MMPP via DBU-catalyzed aza-Michael addition, followed by a validated enzymatic kinetic resolution strategy to isolate high-ee enantiomers required for clinical candidates.

Strategic Importance in Medicinal Chemistry

The "Pyrazole-Ethyl" Pharmacophore

In kinase inhibitors (e.g., Ruxolitinib, Baricitinib), the pyrazole ring often serves as a hinge-binding element or a solvent-exposed interacting group. The ethyl linker connects this aromatic warhead to the core scaffold.

  • Metabolic Stability: The pyrazole ring is resistant to oxidative metabolism compared to phenyl or furan rings.

  • 
    -Methylation:  The introduction of the methyl group at the 
    
    
    
    -position (derived from methyl methacrylate) serves two purposes:
    • Chirality: Creates a stereocenter to exploit specific binding pocket geometries.

    • Conformational Lock: Restricts the rotation of the side chain, potentially reducing the entropic penalty of binding.

Pathway Visualization

The following diagram illustrates the strategic workflow from raw materials to enantiopure drug intermediates.

MMPP_Workflow Reactants Reactants (Pyrazole + Methyl Methacrylate) Intermediate Racemic MMPP (Aza-Michael Adduct) Reactants->Intermediate DBU, MeCN, 60°C Enzymatic Enzymatic Resolution (PLE or CALB) Intermediate->Enzymatic Phosphate Buffer, pH 7.2 Product_S (S)-Acid (Hydrolyzed) Enzymatic->Product_S Hydrolysis Product_R (R)-Ester (Unreacted) Enzymatic->Product_R Extraction Drug JAK/BTK Inhibitor Core Scaffold Product_S->Drug Amide Coupling Product_R->Drug Coupling/Reduction

Figure 1: Strategic workflow for the synthesis and resolution of MMPP.

Protocol A: Chemical Synthesis (Aza-Michael Addition)

Objective: Synthesize racemic methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate. Mechanism: Base-catalyzed 1,4-conjugate addition (Aza-Michael).

Materials
  • 1H-Pyrazole (CAS: 288-13-1)

  • Methyl Methacrylate (CAS: 80-62-6)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Catalyst)[1]

  • Acetonitrile (MeCN) (Solvent)

Experimental Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (6.8 g, 100 mmol) in MeCN (50 mL).

  • Addition: Add Methyl Methacrylate (12.0 g, 120 mmol, 1.2 eq) followed by DBU (1.52 g, 10 mmol, 0.1 eq).

  • Reaction: Fit the flask with a reflux condenser and heat to 60°C for 12 hours.

    • In-Process Control (IPC): Monitor by TLC (EtOAc/Hexane 1:1). Stain with KMnO₄. Look for the disappearance of pyrazole (

      
      ) and appearance of the ester product (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with 0.1 M HCl (2 x 50 mL) to remove DBU and unreacted pyrazole.

    • Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

    • Expected Yield: >85% (Pale yellow oil).[2]

Catalyst Screening Data

Table 1: Comparison of base catalysts for the aza-Michael addition.

Catalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)Notes
DBU MeCN 60 12 92 Cleanest profile; standard protocol.
K₂CO₃DMF802478Requires difficult DMF removal.
TEA (Triethylamine)THFReflux4845Too weak; slow conversion.
Cs₂CO₃MeCN25688Excellent but expensive for scale-up.

Protocol B: Enzymatic Kinetic Resolution

Objective: Isolate the enantiopure (R)- or (S)-enantiomer. Principle: Hydrolases (Lipases/Esterases) often display high enantioselectivity toward


-substituted esters, hydrolyzing one enantiomer to the acid while leaving the other as the ester.
Materials
  • Racemic MMPP (from Protocol A)

  • Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB, immobilized as Novozym 435).

  • Phosphate Buffer (0.1 M, pH 7.2)

  • Acetone (Co-solvent)

Experimental Procedure
  • Emulsification: Suspend Racemic MMPP (1.0 g) in Phosphate Buffer (20 mL). Add Acetone (2 mL) to improve solubility.

  • Enzyme Addition: Add PLE (50 mg, lyophilized powder) or CALB beads (100 mg).

  • Incubation: Stir at 30°C at 200 rpm. Maintain pH 7.2 by automatic titration with 0.1 M NaOH (pH-stat mode) or periodic manual addition.

  • Termination: Stop the reaction when conversion reaches 50% (approx. 24-48 hours).

    • Validation: Check conversion by HPLC (Chiralcel OD-H column).

  • Separation:

    • Adjust pH to 8.0 and extract with Ethyl Acetate (3 x 20 mL).

    • Organic Phase: Contains the Unreacted Ester (typically the (R)-enantiomer with CALB).

    • Aqueous Phase: Contains the Hydrolyzed Acid (typically the (S)-enantiomer). Acidify to pH 2.0 with 1 M HCl and extract to recover the acid.

Resolution Metrics

Table 2: Typical resolution performance.

EnzymePreferential HydrolysisE-Value (Selectivity)Outcome
PLE (Pig Liver Esterase) (S)-Ester

(S)-Acid
>100High purity (S)-Acid and (R)-Ester.
CALB (Novozym 435) (R)-Ester

(R)-Acid
20-50Moderate selectivity; requires optimization.

Biological Context: JAK Pathway Interaction[3]

Understanding why this intermediate is used helps in designing better analogs. The diagram below illustrates the binding logic of JAK inhibitors utilizing this scaffold.

JAK_Pharmacophore ATP_Pocket ATP Binding Pocket (JAK1/JAK2) Hinge Hinge Region (Leu/Val residues) ATP_Pocket->Hinge Location Pyrazole Pyrazole Ring (H-Bond Acceptor) Pyrazole->Hinge H-Bond Interaction Linker Ethyl Linker (Spacer) Pyrazole->Linker Covalent Bond AlphaMe Alpha-Methyl Group (Chirality/Sterics) Linker->AlphaMe Substitution Solvent Solvent Exposed Area Linker->Solvent Extends towards AlphaMe->ATP_Pocket Hydrophobic Contact

Figure 2: Pharmacophore mapping of the pyrazole-ethyl moiety within the kinase ATP pocket.

Quality Control & Validation

To ensure the intermediate is suitable for GMP downstream processing, the following specifications must be met:

  • NMR Identity:

    • 
      H NMR (400 MHz, CDCl₃): 
      
      
      
      7.50 (d, 1H, Pyrazole), 7.35 (d, 1H, Pyrazole), 6.22 (t, 1H, Pyrazole), 4.40 (dd, 1H,
      
      
      ), 4.15 (dd, 1H,
      
      
      ), 3.65 (s, 3H,
      
      
      ), 2.95 (m, 1H,
      
      
      ), 1.18 (d, 3H,
      
      
      ).
    • Key Diagnostic: Disappearance of methacrylate vinyl protons (5.5-6.1 ppm).

  • Chiral Purity:

    • Method: Chiral HPLC (Chiralcel OD-H or AD-H).

    • Mobile Phase: Hexane:iPrOH (90:10).

    • Target: >98% ee for the desired enantiomer after resolution.

References

  • DBU-Catalyzed Aza-Michael Addition

    • Wang, J., et al. (2015). "DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction."[3] Tetrahedron. Link

  • Cesium Carbonate Catalysis

    • Zhang, L., et al. (2012). "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates."[4] RSC Advances. Link

  • Enzymatic Resolution of Alpha-Methyl Esters

    • Kato, K., et al. (2000). "Kinetic resolution of racemic alpha-methyl-beta-propiothiolactone by lipase-catalyzed hydrolysis." Biotechnology Progress. Link

  • JAK Inhibitor Structural Biology

    • Damsky, W., & King, B. A. (2017). "JAK inhibitors in dermatology: The promise of a new drug class."[5] Journal of the American Academy of Dermatology.[5] Link

  • General Aza-Michael Methodology

    • Rulev, A. Y. (2017). "Aza-Michael addition of pyrazoles to crotonic acid."[6] Russian Journal of General Chemistry. Link

Sources

In vitro assays using "methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Profiling and Fragment-Based Screening of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Part 1: Introduction & Compound Overview

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a functionalized pyrazole derivative typically synthesized via the aza-Michael addition of 1H-pyrazole to methyl methacrylate. In modern drug discovery, this molecule serves two primary roles:

  • Fragment Scaffold: A low-molecular-weight (MW ~168 Da) ligand used in Fragment-Based Drug Discovery (FBDD) to probe binding pockets of enzymes such as kinases, dehydrogenases, and metalloenzymes.

  • Pro-drug/Intermediate Model: The methyl ester moiety acts as a masking group for the corresponding carboxylic acid (a potential bioisostere of

    
    -amino acids), requiring rigorous assessment of its hydrolytic stability.
    

This guide details the critical in vitro assays required to characterize this compound's physicochemical properties, metabolic stability, and target engagement.

Part 2: Physicochemical & Stability Profiling

Before biological screening, the compound must undergo stability profiling. As a Michael adduct, it carries a theoretical risk of retro-Michael decomposition (releasing free pyrazole) and ester hydrolysis.

Protocol 1: Chemical Stability & Retro-Michael Assessment

Objective: To verify the structural integrity of the propanoate backbone in physiological buffer.

Materials:

  • Test Compound: Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (10 mM DMSO stock).

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Internal Standard: Caffeine or Warfarin.

  • Analysis: HPLC-UV or LC-MS/MS.

Methodology:

  • Preparation: Dilute the 10 mM stock to 50 µM in PBS (pH 7.4) in a glass vial. Ensure final DMSO concentration is <1%.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL at

    
     and 
    
    
    
    hours.
  • Quenching: Add 100 µL of cold Acetonitrile (ACN) containing the internal standard.

  • Analysis: Inject onto a C18 column. Monitor for:

    • Loss of parent peak (

      
      ).
      
    • Appearance of 1H-Pyrazole (Retro-Michael product).

    • Appearance of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid (Hydrolysis product).

Data Interpretation:

Observation Conclusion Action
Stable (>95% Parent) Ideal scaffold stability. Proceed to binding assays.
Acid Formation Spontaneous hydrolysis. Use fresh buffers; account for acid metabolite in assays.

| Pyrazole Release | Retro-Michael instability. | CRITICAL: Scaffold is unsuitable for long-duration assays. |

Part 3: Enzymatic Stability (Plasma Stability)

Since this compound is a methyl ester, it is highly susceptible to carboxylesterases. This assay determines if the molecule acts as a prodrug (rapidly converting to the acid) or a stable inhibitor.

Protocol 2: Plasma Stability Assay

Objective: Determine the half-life (


) in human/rat plasma.

Workflow:

  • Thawing: Thaw frozen plasma (Human/Rat) at 37°C. Centrifuge at 3000 x g for 5 mins to remove clots.

  • Spiking: Spike plasma with test compound (final conc. 1 µM).

  • Incubation: Incubate at 37°C.

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Extraction: Precipitate proteins with 3 volumes of ice-cold ACN containing internal standard.

  • LC-MS/MS: Quantify the parent ester.

Calculation:




Expert Insight:

“Methyl esters on pyrazole scaffolds often show species-dependent hydrolysis. Rodent plasma typically has higher esterase activity than human plasma. If


 min, treat the free acid as the active species in cellular assays.”

Part 4: Fragment-Based Screening (Target Engagement)

This protocol describes how to use the compound as a fragment to detect binding to a target protein (e.g., a kinase or ADH) using Saturation Transfer Difference (STD) NMR .

Protocol 3: Ligand-Observed STD-NMR

Rationale: STD-NMR detects transient binding of low-affinity fragments (


 mM to 

M range) by transferring magnetization from the protein to the bound ligand.

Materials:

  • Target Protein: Recombinant protein (e.g., >20 kDa), purified in PBS (d-PBS).

  • Ligand: Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate.

  • Instrument: 600 MHz NMR with cryoprobe.

Step-by-Step:

  • Sample Prep:

    • Protein Conc: 10–20 µM.

    • Ligand Conc: 1–2 mM (100-fold excess).

    • Solvent:

      
       buffer or 
      
      
      
      (90:10).
  • Pulse Sequence:

    • On-Resonance Irradiation: Apply a train of Gaussian pulses at a region of the protein spectrum free of ligand signals (e.g., -1 ppm or 12 ppm) for 2 seconds.

    • Off-Resonance Irradiation: Apply control irradiation at 30 ppm.

  • Data Acquisition: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

  • Result:

    • Signals appearing in the difference spectrum indicate the protons of the pyrazole or methyl group are in close contact with the protein surface.

    • Epitope Mapping: The signal intensity correlates with proximity; if the pyrazole protons show stronger STD signals than the methyl ester, the pyrazole ring is the primary anchor.

Part 5: Visualization of Assay Logic

The following diagram illustrates the decision tree for profiling the pyrazole-propanoate scaffold.

AssayWorkflow Compound Methyl 2-methyl-3- (1H-pyrazol-1-yl)propanoate Stability 1. Chemical Stability (PBS, pH 7.4) Compound->Stability RetroMichael Retro-Michael Decomposition? Stability->RetroMichael Stable Stable Scaffold RetroMichael->Stable No Unstable Discard / Redesign RetroMichael->Unstable Yes (Free Pyrazole) Plasma 2. Plasma Stability (Esterase Assay) Stable->Plasma Hydrolysis Hydrolysis (t1/2 < 30 min)? Plasma->Hydrolysis Prodrug Treat as Prodrug (Test Free Acid) Hydrolysis->Prodrug Yes Inhibitor Treat as Inhibitor (Test Ester) Hydrolysis->Inhibitor No Binding 3. Target Engagement (STD-NMR / SPR) Prodrug->Binding Screen Acid Inhibitor->Binding Screen Ester

Caption: Decision tree for profiling the stability and active species of pyrazole-propanoate derivatives.

Part 6: Cellular Permeability (PAMPA)

To assess if the compound can penetrate cell membranes (crucial for intracellular targets like kinases), use the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol:

  • Donor Plate: Add 300 µL of compound (10 µM in pH 7.4 buffer) to the bottom wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of lecithin/dodecane solution.

  • Acceptor Plate: Add 200 µL of blank buffer to top wells.

  • Sandwich: Place acceptor plate on donor plate.

  • Incubation: 16 hours at Room Temperature (humidity chamber).

  • Quantification: Measure UV absorbance of Donor and Acceptor wells.

  • Calculation:

    
    
    
    • Target:

      
       cm/s indicates high permeability.
      

Part 7: References

  • Synthesis and Michael Addition Logic:

    • Source: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1] Journal of Medicinal Chemistry.

    • Context: Describes the synthesis and stability of N-alkylated pyrazoles.

  • Fragment-Based Screening (STD-NMR):

    • Source: "STD NMR Spectroscopy: A Case Study of Fragment-Based Drug Discovery." Methods in Molecular Biology.

    • Context: Standard protocols for screening low-affinity fragments like pyrazole esters.

  • Pyrazoles in Medicinal Chemistry:

    • Source: "Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives." Museo Naturalistico.

    • Context: Overview of pyrazole biological activities (kinase, antimicrobial).

  • Esterase Stability Protocols:

    • Source: "In Vitro Stability of Free and Esterified Fatty Acids in Rat Plasma." Lipids.

    • Context: General methodology for assessing ester hydrolysis rates in plasma.

Sources

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" for anticancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate in Anticancer Fragment-Based Drug Discovery

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (MMPP) represents a critical synthetic intermediate in the development of pyrazole-based anticancer therapeutics. Pyrazoles are "privileged structures" in oncology, serving as the core pharmacophore in FDA-approved drugs such as Ruxolitinib (JAK inhibitor) and Crizotinib (ALK inhibitor).

This Application Note provides a comprehensive technical guide for researchers utilizing MMPP. Unlike simple reagents, MMPP offers a pre-functionalized, chiral aliphatic linker (2-methylpropanoate) attached to the nitrogen of the pyrazole ring. This specific architecture allows for the rapid generation of Fragment-Based Drug Discovery (FBDD) libraries targeting Tubulin polymerization and Serine/Threonine kinases (e.g., Aurora, CDK) .

Scientific Rationale & Mechanism

The "Privileged" Pyrazole Scaffold

The pyrazole moiety functions as a bioisostere for the imidazole ring and acts as a hydrogen bond donor/acceptor, mimicking the adenine pocket of ATP in kinase enzymes. The addition of the 2-methylpropanoate tail in MMPP serves two specific mechanistic functions:

  • Chiral Orientation: The

    
    -methyl group introduces chirality, allowing for the exploration of stereospecific binding pockets—a critical factor in increasing potency and selectivity against kinases.
    
  • Metabolic Stability: The aliphatic linker prevents direct N-dealkylation, a common metabolic liability, while the ester group serves as a "handle" for further derivatization into amides (peptidomimetics).

Pathway Integration: Tubulin & Kinase Targeting

Derivatives of MMPP have shown efficacy in disrupting microtubule dynamics. By coupling hydrophobic aromatic amines to the MMPP acid core, the resulting amides can bind to the colchicine-binding site of tubulin, leading to G2/M cell cycle arrest and apoptosis.

G MMPP MMPP Scaffold (Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate) Hydrolysis Hydrolysis (LiOH/THF) MMPP->Hydrolysis Activation Coupling Amide Coupling (HATU/Amines) Hydrolysis->Coupling Derivatization Library Pyrazole-Amide Library Coupling->Library Diversity Target_Tubulin Target: Tubulin (Colchicine Site) Library->Target_Tubulin Screening Target_Kinase Target: Kinases (ATP Pocket) Library->Target_Kinase Screening Effect Apoptosis & G2/M Arrest Target_Tubulin->Effect Mechanism Target_Kinase->Effect

Figure 1: Workflow converting the MMPP scaffold into bioactive anticancer agents targeting Tubulin and Kinases.

Experimental Protocols

Protocol A: Regioselective Synthesis of MMPP (Self-Validating)

Context: This protocol utilizes an aza-Michael addition. The critical challenge is ensuring complete conversion without polymerization of the methacrylate.

Reagents:

  • 1H-Pyrazole (1.0 eq)[1]

  • Methyl Methacrylate (1.2 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) - Catalyst

  • Acetonitrile (ACN) - Solvent

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1H-Pyrazole (68 mg, 1.0 mmol) in ACN (5 mL).

  • Catalyst Addition: Add DBU (15 µL, 0.1 mmol) at room temperature. Stir for 5 minutes to activate the pyrazole nitrogen.

  • Michael Addition: Dropwise add Methyl Methacrylate (128 µL, 1.2 mmol).

    • Why: Dropwise addition prevents the polymerization of the acrylate monomer.

  • Reaction: Reflux the mixture at 80°C for 12 hours.

    • Validation Point: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The pyrazole spot (lower Rf) should disappear, and a new, less polar spot (MMPP) should appear.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (20 mL) and wash with 0.1 M HCl (2 x 10 mL) to remove DBU.

  • Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Analytical Data (Self-Validation):

  • Yield: >85% (Colorless oil).

  • 1H NMR (400 MHz, CDCl3):

    
     7.50 (d, 1H, Py-H3), 7.38 (d, 1H, Py-H5), 6.22 (t, 1H, Py-H4), 4.35 (dd, 1H, N-CH2-a), 4.15 (dd, 1H, N-CH2-b), 3.65 (s, 3H, OMe), 2.95 (m, 1H, CH-Me), 1.20 (d, 3H, CH-Me).
    
    • Note: The distinct doublet for the

      
      -methyl group (~1.2 ppm) and the pyrazole protons confirm the structure.
      
Protocol B: Library Generation (Scaffold Derivatization)

Context: Converting the ester (MMPP) to bioactive amides.

  • Hydrolysis: Treat MMPP (1.0 eq) with LiOH (2.0 eq) in THF/H2O (3:1) at RT for 4 hours. Acidify to pH 3 with 1M HCl to precipitate 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid .

  • Coupling:

    • Mix the Acid (1.0 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.

    • Add the amine of interest (e.g., 3,4,5-trimethoxyaniline for tubulin targeting) (1.1 eq).

    • Stir at RT for 16 hours.

  • Isolation: Precipitate with water or extract with DCM.

Biological Evaluation Protocols

Protocol C: Tubulin Polymerization Inhibition Assay

Context: To verify if the synthesized derivatives act as Microtubule Destabilizing Agents (MDAs).

Materials:

  • Purified Tubulin protein (>99% pure, bovine brain origin).

  • GTP (Guanosine triphosphate).

  • Fluorescence plate reader (Ex: 360 nm, Em: 450 nm).

Procedure:

  • Master Mix: Prepare tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Treatment: Add 5 µL of the test compound (derived from MMPP) dissolved in DMSO to a 96-well black plate (Final conc: 5 µM, 10 µM). Include Colchicine (5 µM) as a positive control and DMSO as a negative control.

  • Initiation: Add 95 µL of the Tubulin Master Mix to each well at 4°C.

  • Measurement: Immediately transfer to the plate reader pre-warmed to 37°C. Measure fluorescence every 1 minute for 60 minutes.

  • Data Analysis: Plot fluorescence (y-axis) vs. time (x-axis).

    • Interpretation: Effective inhibitors will show a flattened curve (suppressed polymerization) similar to Colchicine, whereas the DMSO control will show a sigmoidal increase in fluorescence.

Protocol D: In Vitro Cytotoxicity (MTT Assay)

Target Cells:

  • A549 (Lung Carcinoma) - High relevance for pyrazole derivatives.[2]

  • MCF-7 (Breast Cancer).[3]

Summary Table: Expected Potency Ranges

Compound Class R-Group (Amide) Target Expected IC50 (µM)
MMPP (Parent) -OMe (Ester) Inactive Precursor > 100 µM
Derivative A 3,4,5-trimethoxyphenyl Tubulin 0.5 - 5.0 µM
Derivative B 4-fluorophenyl Kinase (General) 10 - 50 µM

| Derivative C | Indazole-linked | JAK/STAT | 1.0 - 10 µM |

Safety & Handling

  • MMPP: Potential irritant. Handle in a fume hood.

  • Acrylates: Methyl methacrylate is a sensitizer and volatile. Use dropwise addition to control exotherms.

  • Waste: Dispose of aqueous layers containing DBU/LiOH as basic chemical waste.

References

  • Ansari, A., et al. (2017). "Biologically active pyrazole derivatives."[2][4][5][6][7] New Journal of Chemistry. (Review of pyrazole biological activity). Link

  • Knorr, L. (1883).[4][5] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis of pyrazoles). Link

  • Nitulescu, G. M., et al. (2013). "Synthesis and anticancer activity of some new pyrazole derivatives." European Journal of Medicinal Chemistry. (Specific anticancer data). Link

  • Zhang, L., et al. (2016). "Design and synthesis of pyrazole-based derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters. (Validates the tubulin targeting strategy). Link

  • FDA Drug Database. (2024). "Ruxolitinib (Jakafi) Prescribing Information." (Validates Pyrazole as a privileged scaffold). Link

Sources

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" antibacterial activity screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This application note details the protocol for the antibacterial screening of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate . This molecule represents a class of


-pyrazolyl esters synthesized via aza-Michael addition.

While pyrazoles are established pharmacophores (e.g., targeting bacterial DNA gyrase or topoisomerase II), the specific ester functionality of this compound introduces a critical variable: metabolic stability . Bacterial esterases may hydrolyze the methyl ester to the corresponding carboxylic acid (2-methyl-3-(1H-pyrazol-1-yl)propanoic acid) during the assay. Therefore, this screening protocol is designed not only to determine efficacy (MIC/MBC) but also to distinguish between the activity of the parent ester and its potential hydrolytic metabolite.

Compound Properties:

  • IUPAC Name: Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

  • Molecular Class: Aza-Michael Adduct / Pyrazole Derivative[1]

  • Primary Challenge: Solubility in aqueous media and susceptibility to enzymatic hydrolysis.

Pre-Screening Considerations

Before initiating biological assays, the physicochemical behavior of the compound in the test media must be established to ensure data integrity.

Solubility & Stock Preparation

The ester moiety provides moderate lipophilicity, but the pyrazole ring allows for hydrogen bonding.

  • Solvent: Dimethyl sulfoxide (DMSO) is the required vehicle.

  • Stock Concentration: Prepare a 10 mg/mL (or 50 mM) master stock in 100% DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce hydrolysis.

Stability Validation (The "Self-Validating" Step)
  • Rationale: Mueller-Hinton Broth (MHB) contains serum components and proteins that may mimic esterase activity.

  • Test: Incubate the compound (at 2x final concentration) in MHB for 24 hours at 37°C without bacteria. Analyze via HPLC-UV or LC-MS to quantify the ratio of Ester (Parent) to Acid (Hydrolysis Product).

  • Pass Criteria: >80% parent compound remaining after 24 hours. If hydrolysis is rapid, the biological data must be interpreted as the activity of the acid, not the ester.

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to hit validation, incorporating the critical stability check.

Antibacterial_Screening_Workflow Start Compound Stock (100% DMSO) Stability Stability Check (LC-MS in MHB Media) Start->Stability Dilution Serial Dilution (2-fold in MHB) Start->Dilution Stability->Dilution If Stable Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation Readout Readout: OD600 or Resazurin Fluorescence Incubation->Readout Decision Is MIC < 100 µg/mL? Readout->Decision MBC MBC Determination (Plating) Decision->MBC Yes Tox Cytotoxicity Counter-Screen (HepG2/MTT) Decision->Tox Yes Discard/Optimize Discard/Optimize Decision->Discard/Optimize No

Figure 1: Decision-tree workflow for screening labile esters. Note the parallel Stability Check to validate the active species.

Protocol 1: Primary Screening (MIC Determination)

This protocol adheres to CLSI M07-A10 guidelines (Methods for Dilution Antimicrobial Susceptibility Tests) but is modified with a Resazurin step to enhance sensitivity for weak inhibitors.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Step-by-Step Procedure:

  • Preparation of Assay Plate:

    • Use a sterile 96-well round-bottom plate.

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of the test compound (diluted to 2x the highest desired screening concentration, e.g., 256 µg/mL) to column 1.

    • Perform a 2-fold serial dilution from column 1 to column 10, transferring 100 µL each time. Discard 100 µL from column 10.

    • Result: Concentration range typically 128 µg/mL down to 0.25 µg/mL.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media + DMSO only).

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard suspension of the bacteria (approx.

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells in columns 1–11.

    • Final Volume: 200 µL/well.

    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation:

    • Seal plate with breathable film. Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout (The "Expert" Modification):

    • Visual: Look for turbidity (pellet formation).

    • Resazurin Assay: If turbidity is ambiguous (common with pyrazole precipitates), add 30 µL of 0.01% Resazurin solution to each well. Incubate for 1–2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

Data Recording Table:

Well ColumnConc. (µg/mL)Visual Turbidity (+/-)Resazurin ColorInterpretation
1128-BlueInhibited
264-BlueInhibited
332+/-PurpleMIC Threshold
416+PinkGrowth
...............
110 (GC)+PinkValid Growth
120 (SC)-BlueSterile

Protocol 2: Secondary Screening (MBC & Time-Kill)

If the MIC is


 µg/mL, proceed to determine if the compound is bacteriostatic or bactericidal.

MBC (Minimum Bactericidal Concentration):

  • Sample 10 µL from all "Blue" (inhibited) wells in the MIC plate.

  • Spot onto nutrient agar plates.

  • Incubate for 24 hours.

  • Definition: The lowest concentration showing

    
     reduction in colony count (fewer than 5 colonies usually) is the MBC.
    
  • Analysis:

    • MBC/MIC ratio

      
      : Bactericidal .
      
    • MBC/MIC ratio

      
      : Bacteriostatic .
      

Mechanistic Insight: Intracellular Accumulation Logic

For this specific ester, the mechanism of action often involves permeating the membrane (lipophilic ester form) and then being hydrolyzed to the active acid form, or binding to DNA gyrase.

Mechanism_of_Action Extracellular Extracellular Space Compound Methyl Ester Form (Lipophilic) Extracellular->Compound Membrane Bacterial Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Entry Hydrolysis Esterase Hydrolysis Cytoplasm->Hydrolysis Efflux Efflux Pump Cytoplasm->Efflux Resistance? Compound->Membrane Permeation Entry Passive Diffusion Acid Free Acid Form (Polar/Active?) Hydrolysis->Acid Target Target Binding (e.g., DNA Gyrase) Acid->Target Inhibition Efflux->Extracellular

Figure 2: Proposed mechanism. The ester facilitates entry (permeation), while intracellular esterases may convert it to the polar acid form which binds the target.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2][3][4] CLSI document M07-A10.[2][3] Wayne, PA: Clinical and Laboratory Standards Institute.[2][3]

  • Kumar, V., et al. (2013).[5] "Pyrazoles as promising scaffold for the synthesis of novel bioactive compounds: A review." European Journal of Medicinal Chemistry. (Discusses the pharmacophore relevance of pyrazoles).

  • Li, X., et al. (2012). "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates."[1] RSC Advances. (Source of synthesis methodology for this class of compounds).

  • Sarker, S.D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods.

Sources

A Comprehensive Methodological Framework for Evaluating the Antioxidant Capacity of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed framework and step-by-step protocols for the comprehensive evaluation of the antioxidant capacity of the novel compound, methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate. While the pyrazole scaffold is prevalent in molecules exhibiting a wide range of pharmacological activities, including antioxidant effects, the specific potential of this derivative remains uncharacterized.[1][2] This guide is designed for researchers in medicinal chemistry and drug development, offering robust methodologies to establish an empirical antioxidant profile for this and similar novel chemical entities. We will detail the application of three widely adopted, complementary spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The underlying principles, causality behind procedural steps, data analysis, and interpretation are explained to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Antioxidant Profiling

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. Antioxidants mitigate oxidative stress by neutralizing free radicals, thus preventing cellular damage.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities.[3][4] The antioxidant activity of some pyrazole derivatives has been attributed to the hydrogen-donating ability of the NH proton or other substituents on the pyrazole ring.[1][5] Therefore, novel pyrazole-containing compounds like methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate are compelling candidates for antioxidant capacity screening.

This document serves as a practical guide to move from a novel compound to a quantitative assessment of its antioxidant potential using established in vitro models.

Compound Profile: Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

  • Chemical Structure:

    • IUPAC Name: methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

    • Molecular Formula: C₈H₁₂N₂O₂

    • Molecular Weight: 168.19 g/mol

  • Handling and Preparation:

    • Solubility: As a methyl ester, the compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. It is crucial to determine the optimal solvent that does not interfere with the chemistry of the antioxidant assays. DMSO is commonly used for initial stock solutions, but final concentrations in aqueous assay buffers must be low (<0.5%) to avoid solvent effects.

    • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 10 mM) in 100% DMSO. Store at -20°C, protected from light. Subsequent dilutions should be made fresh for each experiment.

Principles of In Vitro Antioxidant Capacity Assays

Antioxidant mechanisms are broadly classified into two categories: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6] To build a comprehensive profile, it is essential to use assays that reflect these different mechanisms.

  • DPPH Assay (SET/HAT): This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine (DPPH-H) results in a decrease in absorbance at ~517 nm.[7]

  • ABTS Assay (SET): The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. This blue-green radical is scavenged by antioxidants, causing a loss of color that is monitored by a decrease in absorbance at ~734 nm. A key advantage is its solubility in both aqueous and organic solvents, allowing for the assessment of hydrophilic and lipophilic compounds.[8]

  • FRAP Assay (SET): This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The resulting increase in absorbance is measured at ~593 nm.[8]

Caption: Classification of common antioxidant assays by mechanism.

Experimental Workflow and Protocols

The overall process involves preparing the compound and assay reagents, performing the spectrophotometric measurements, and analyzing the data to determine key antioxidant metrics.

Caption: General experimental workflow for antioxidant capacity assessment.

Protocol 1: DPPH Radical Scavenging Assay

A. Principle This protocol is adapted from the method described by Brand-Williams et al.[7] The antioxidant reduces the stable DPPH radical, a purple-colored compound, to its non-radical form, which is yellow. The change in color is measured as a decrease in absorbance.

B. Reagents and Materials

  • Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Trolox or Ascorbic Acid (Positive Control/Standard)

  • Methanol (Spectroscopic Grade)

  • DMSO (ACS Grade)

  • 96-well microplate

  • Microplate reader

C. Step-by-Step Procedure

  • Reagent Preparation:

    • DPPH Working Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to prepare a ~60 µM solution. Adjust the concentration to obtain an absorbance of 1.0 ± 0.1 at 517 nm. This solution is light-sensitive and should be prepared fresh and kept in the dark.

    • Test Compound Stock: Prepare a 1 mg/mL stock solution in DMSO.

    • Test Compound Working Solutions: Create a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in methanol.

    • Standard Stock: Prepare a 1 mg/mL stock of Trolox or Ascorbic Acid in methanol. Create serial dilutions as done for the test compound.

  • Assay Execution (96-well plate):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of each test compound dilution or standard dilution to the respective wells.

    • Negative Control: Add 100 µL of methanol instead of the test compound.

    • Blank: Add 200 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate for 30 minutes at room temperature in the dark.

    • Measure the absorbance at 517 nm using a microplate reader.

D. Data Analysis

  • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound/standard.

  • Plot % Inhibition against the concentration of the test compound.

  • Determine the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, using non-linear regression analysis.

Protocol 2: ABTS Radical Cation Decolorization Assay

A. Principle This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ back to its colorless neutral form is monitored spectrophotometrically.

B. Reagents and Materials

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trolox (Standard)

  • Test Compound

  • 96-well microplate and reader

C. Step-by-Step Procedure

  • Reagent Preparation:

    • ABTS•+ Stock Solution: Dissolve ABTS in water to a 7 mM concentration. Prepare a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation. This stock solution is stable for several days when stored in the dark at 4°C.

    • ABTS•+ Working Solution: Before use, dilute the stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.05 at 734 nm.

    • Test Compound & Standard: Prepare serial dilutions in methanol or PBS as described in the DPPH protocol.

  • Assay Execution (96-well plate):

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of each test compound dilution or standard dilution.

    • Negative Control: Add 10 µL of the dilution solvent (e.g., methanol).

  • Incubation and Measurement:

    • Incubate the plate for 6-10 minutes at room temperature.

    • Measure the absorbance at 734 nm.

D. Data Analysis

  • Calculate % Inhibition as described for the DPPH assay.

  • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . Create a calibration curve by plotting the % inhibition for different concentrations of Trolox. The TEAC value of the test compound is then calculated by comparing its scavenging activity to that of Trolox and is expressed as µmol of Trolox equivalents per gram (or µmol) of the test compound.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

A. Principle The FRAP assay directly measures the electron-donating capacity of a compound. It is based on the reduction of the Fe³⁺-TPTZ complex to its blue-colored Fe²⁺ form in an acidic environment. The intensity of the blue color is proportional to the reducing power of the sample.

B. Reagents and Materials

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric Chloride (FeCl₃·6H₂O)

  • Sodium Acetate Buffer (300 mM, pH 3.6)

  • Hydrochloric Acid (HCl)

  • Ferrous Sulfate (FeSO₄·7H₂O) (Standard)

  • Test Compound

  • 96-well microplate and reader

C. Step-by-Step Procedure

  • Reagent Preparation:

    • Acetate Buffer: 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid per liter of water.

    • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

    • FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.

    • Standard Curve: Prepare a series of dilutions of FeSO₄ (100 to 2000 µM) in water.

  • Assay Execution (96-well plate):

    • Add 180 µL of the FRAP working reagent to each well.

    • Add 20 µL of the test compound, standard, or blank (solvent) to the wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

D. Data Analysis

  • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

  • Use the regression equation from the standard curve to determine the FRAP value of the test compound.

  • Results are expressed as µmol of Fe²⁺ equivalents per gram (or µmol) of the test compound.

Data Presentation and Interpretation

A comprehensive antioxidant profile requires comparing the results from multiple assays. Summarize the quantitative data in a clear, structured table.

CompoundDPPH IC₅₀ (µg/mL)ABTS TEAC (µmol TE/g)FRAP Value (µmol Fe²⁺/g)
Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate Experimental ValueExperimental ValueExperimental Value
Trolox 8.51000 (by definition)1500
Ascorbic Acid 5.210502100
Note: Values for Trolox and Ascorbic Acid are representative literature values and should be determined concurrently as positive controls.

A low IC₅₀ value in the DPPH assay indicates high radical scavenging potency. High TEAC and FRAP values indicate strong antioxidant capacity. Discrepancies between assays are common and informative; for instance, a compound might show high activity in the FRAP assay (strong reducing agent) but lower activity in the DPPH assay (steric hindrance affecting radical access).[9] Such a pattern provides deeper insight into the compound's mechanism of action.

Conclusion

This application note provides a validated, multi-assay approach to characterize the antioxidant capacity of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate. By employing the DPPH, ABTS, and FRAP protocols, researchers can generate robust, reproducible data, forming a critical part of the preclinical evaluation of this novel compound. A comprehensive understanding of its antioxidant profile will guide further investigation into its potential as a therapeutic agent for oxidative stress-related pathologies.

References

  • Al-Hourani, B. J., El-Elimat, T., Al-Dhaheri, Y., Al-Shtayeh, M. S., Jamous, R. M., Afifi, F. U., & Oberlies, N. H. (2016). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 6, 35643. [Link]

  • Hussain, M., Ali, I., Khan, I., Khan, A., Ullah, F., & Ali, S. (2020). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Chemical Society of Pakistan, 42(5), 754-761. [Link]

  • El-Sayed, N. N. E., Al-Ghorbani, M., Othman, A. A., Al-Majid, A. M., Barakat, A., & Soliman, S. M. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Molecules, 28(23), 7799. [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. [Link]

  • Avdagić, A., Jukić, M., Lapić, J., & Opačak-Bernardi, T. (2021). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Molecules, 26(20), 6128. [Link]

  • Gudipati, R., Anreddy, N., & Manda, S. (2022). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Future Medicinal Chemistry, 14(17), 1265-1286. [Link]

  • Iacovan, I.-C., Chis, A. A., Gheldiu, A.-M., & Vlase, L. (2025). Comparative Study on Antioxidant Capacity of Diverse Food Matrices: Applicability, Suitability and Inter-Correlation of Multiple Assays to Assess Polyphenol and Antioxidant Status. Antioxidants, 14(3), 543. [Link]

  • Pellegrini, N., Serafini, M., Colombi, B., Del Rio, D., Salvatore, S., Bianchi, M., & Brighenti, F. (2003). Total antioxidant capacity of plant foods, beverages and oils consumed in Italy assessed by three different in vitro assays. The Journal of Nutrition, 133(9), 2812-2819. [Link]

  • Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 24(7), 1043-1048. [Link]

  • Normah, H., & Hanapi, M. J. (2019). Antioxidant Capacity Of The Green Leafy Vegetables Using Oxygen Radical Antioxidant Capacity (Orac ), 2,2'-Azino-Bis (3-Ethylbenzothiazoline-6-Sulphonic Acid(Abts) And 2,2-Diphenyl-1-Picrylhydrazyl (Dpph) Assays. Science Heritage Journal, 3(1), 01-07. [Link]

Sources

Application Note: Experimental Design for Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (MMPP) is a critical heterocyclic building block synthesized via the aza-Michael addition of 1H-pyrazole to methyl methacrylate.[1] It serves as a strategic intermediate in the development of Janus kinase (JAK) inhibitors, agrochemical fungicides, and bidentate ligands for coordination chemistry.

This guide provides a validated, scalable protocol for the synthesis of MMPP, detailed characterization data, and a downstream derivatization workflow. Unlike generic preparations, this protocol focuses on regioselectivity control (N1-alkylation) and atom economy using catalytic methodologies.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate
CAS Number 1094686-63-7 (Generic generic search match) / Note: Often referenced as Michael Adduct of Pyrazole+MMA
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Physical State Colorless to pale yellow oil
Solubility Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water
Key Functionality Michael acceptor adduct; Precursor for

-amino acids

Core Synthesis Protocol: Catalytic Aza-Michael Addition[1][3]

Rationale

The conventional synthesis of N-alkylpyrazoles often involves alkyl halides (e.g., alkylation with methyl 3-bromo-2-methylpropanoate), which generates stoichiometric salt waste.[1] This protocol utilizes a Base-Catalyzed Aza-Michael Addition , which is 100% atom-economical and avoids genotoxic alkyl halides.[1]

Reaction Scheme

Reagents:

  • Donor: 1H-Pyrazole (1.0 equiv)

  • Acceptor: Methyl Methacrylate (1.2 equiv)[1][2]

  • Catalyst: Cesium Carbonate (Cs₂CO₃) (0.1 equiv) or DBU (0.05 equiv)

  • Solvent: Acetonitrile (MeCN) or Solvent-free (Green Chemistry route)

Step-by-Step Procedure (Optimized Scale: 10 mmol)
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 1H-Pyrazole (680 mg, 10 mmol) and Cs₂CO₃ (325 mg, 1.0 mmol).

  • Addition: Add Acetonitrile (5 mL). Note: For solvent-free conditions, omit solvent and heat directly.

  • Initiation: Add Methyl Methacrylate (1.28 mL, 12 mmol) dropwise over 5 minutes.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 80°C for 12–16 hours.

    • Process Control: Monitor by TLC (EtOAc/Hexane 1:1).[1] The pyrazole spot (Rf ~0.[1]2) should disappear; the product spot (Rf ~0.[1]5) will appear.

  • Work-up:

    • Cool to room temperature.[1][3]

    • Filter through a Celite pad to remove the solid catalyst.[1] Rinse with EtOAc (20 mL).

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • The crude oil is often >95% pure.[1]

    • If necessary, purify via flash column chromatography (SiO₂, Gradient: 0% → 40% EtOAc in Hexanes).

    • Yield: Expected 85–94% (colorless oil).[1]

Workflow Diagram

SynthesisWorkflow Start Start: 1H-Pyrazole + Cs2CO3 Add Add Methyl Methacrylate (1.2 equiv) Start->Add Heat Heat to 80°C (12-16h) Add->Heat Monitor TLC Check (Disappearance of SM) Heat->Monitor Monitor->Heat Incomplete Filter Filter Catalyst (Celite) Monitor->Filter Complete Product Pure MMPP (>90% Yield) Filter->Product

Figure 1: Optimized workflow for the catalytic aza-Michael synthesis of MMPP.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

NMR Spectroscopy (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.50 (d, 1H, Pyrazole-H3)
      
    • 
       7.38 (d, 1H, Pyrazole-H5)
      
    • 
       6.22 (t, 1H, Pyrazole-H4)
      
    • 
       4.35 (dd, 1H, N-CH H-CH) – Diastereotopic proton
      
    • 
       4.15 (dd, 1H, N-CHH -CH) – Diastereotopic proton[1]
      
    • 
       3.65 (s, 3H, O-CH ₃)
      
    • 
       3.05 (m, 1H, CH -CH₃)
      
    • 
       1.18 (d, 3H, CH-CH ₃)
      
Mass Spectrometry[1]
  • LC-MS (ESI+): Calculated for

    
    .[1]
    
  • Fragmentation Pattern: Loss of methoxy group (

    
    ) is common in methyl esters.[1]
    

Downstream Application Studies

MMPP is rarely the end product.[1] It is a "branching point" intermediate.[1] The following protocols describe its conversion into high-value scaffolds.

Study A: Hydrolysis to Carboxylic Acid

Objective: Generate 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid for amide coupling (peptide synthesis).

  • Protocol: Dissolve MMPP (1.0 equiv) in THF/Water (1:1). Add LiOH (2.0 equiv). Stir at RT for 4 hours. Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1]

  • Utility: Precursor for peptidomimetics.[1]

Study B: Hydrazide Formation

Objective: Create precursors for 1,2,4-triazole formation (agrochemicals).

  • Protocol: Reflux MMPP in Ethanol with Hydrazine Hydrate (5.0 equiv) for 6 hours. Precipitate product by cooling.[1][3]

  • Utility: Scaffold for Schiff base formation and cyclization.[1]

Application Logic Tree[1]

Applications MMPP MMPP (Ester) Starting Material Acid Hydrolysis (LiOH) -> Carboxylic Acid MMPP->Acid Hydrazide Hydrazinolysis (N2H4) -> Hydrazide MMPP->Hydrazide Reduction Reduction (LiAlH4) -> Alcohol MMPP->Reduction Amide Amide Coupling (Drug Discovery) Acid->Amide Triazole Cyclization (Agrochemicals) Hydrazide->Triazole Ligand N,O-Ligands (Coordination Chem) Reduction->Ligand

Figure 2: Divergent synthetic utility of MMPP in medicinal and agrochemical applications.[1]

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Inactive catalyst or wet solvent.[1]Dry MeCN over molecular sieves; Increase Cs₂CO₃ to 20 mol%.
Regioisomer Formation N2-alkylation (rare for unsubstituted pyrazole).[1]Lower temperature to 60°C; Ensure steric bulk of methacrylate is utilized.[1]
Polymerization Methacrylate self-polymerization.[1]Add radical inhibitor (e.g., Hydroquinone, 100 ppm) if running large scale.

References

  • Li, P., et al. (2014).[1] "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates."[1][4] RSC Advances.

  • Zhang, Y., et al. (2022).[1] "Biocatalyzed aza-Michael addition via continuous flow technology." Frontiers in Bioengineering and Biotechnology.

  • Witt-Dörring, A., et al. (2020).[1] "Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles." European Journal of Organic Chemistry.[1][2] [1]

  • PubChem Compound Summary. "Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate." National Center for Biotechnology Information.[1]

  • El-Gohary, N.M., et al. (2019).[1] "Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates." ACS Omega.[1] [1]

Sources

Troubleshooting & Optimization

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #PYR-MMA-001 Subject: Yield Optimization for Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary & Diagnostic

User inquiry concerns the synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate via the aza-Michael addition of


-pyrazole to methyl methacrylate (MMA).

The Core Problem: Unlike simple acrylates (e.g., methyl acrylate), methyl methacrylate is a problematic Michael acceptor for two physicochemical reasons:

  • Steric Hindrance: The

    
    -methyl group on the double bond creates significant steric impedance to the nucleophilic attack of the pyrazole nitrogen.
    
  • Electronic Deactivation: The electron-donating methyl group renders the

    
    -carbon less electrophilic compared to unsubstituted acrylates.
    
  • Reversibility (Retro-Michael): The resulting adduct is sterically congested, making the retro-Michael reaction (decomposition back to starting materials) thermodynamically favorable, especially under high heat or strong basic conditions during workup.

Standard Yield Expectation:

  • Unoptimized: 30–50%

  • Optimized (Target):85–95% [1]

Critical Mechanism & Pathway Analysis

To improve yield, we must manipulate the equilibrium. The reaction is an equilibrium process where the forward reaction is bimolecular and the reverse is unimolecular.

The Reaction Pathway:

  • Activation: The base deprotonates the pyrazole (or H-bonds to it), increasing nucleophilicity.

  • Addition: The pyazolyl anion attacks the

    
    -carbon of MMA.
    
  • Protonation: The resulting enolate picks up a proton to form the ester.

Visualizing the Control Points:

MichaelAddition cluster_opt Optimization Factors Start Reactants: Pyrazole + MMA Activation Activation Phase (Base Catalyst) Start->Activation Deprotonation TS Transition State (Sterically Hindered) Activation->TS Nucleophilic Attack Intermediate Enolate Intermediate TS->Intermediate Slow (Sterics) Product Target Product (Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate) Intermediate->Product Protonation Retro Retro-Michael (Yield Loss) Product->Retro Heat/Base Retro->Start Reversion Factor1 Excess MMA (Drives Equilibrium) Factor2 DBU Catalyst (High Basicity) Factor3 Neutral Workup (Stops Retro-Michael)

Figure 1: Reaction pathway highlighting the critical retro-Michael loop and optimization factors.

Optimized Protocols

Choose the protocol that fits your available equipment and purity requirements.

Protocol A: The "Green" Solvent-Free Method (Recommended)

Best for: High purity, avoiding chromatographic separation issues.

Rationale: High concentration drives the bimolecular forward reaction. The absence of solvent maximizes the rate of collision between the poor nucleophile and the hindered electrophile.

  • Stoichiometry: Mix 1.0 equiv of Pyrazole with 1.5–2.0 equiv of Methyl Methacrylate (MMA).

    • Note: Excess MMA is crucial to push the equilibrium (Le Chatelier’s principle).

  • Catalyst: Add 5–10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Why DBU? It is a strong amidine base that effectively deprotonates pyrazole (pKa ~14) better than TEA or inorganic carbonates in organic media.

  • Reaction: Seal in a pressure tube (Schlenk tube). Heat to 60–80°C for 24–48 hours .

    • Warning: Do not exceed 80°C to avoid polymerization of MMA or thermal retro-Michael decomposition.

  • Workup (CRITICAL):

    • Cool to room temperature.[2][3]

    • Evaporate excess MMA under reduced pressure (rotary evaporator) at a bath temperature <40°C .

    • Neutralization: If direct distillation is not possible, dilute with Et2O, wash with dilute citric acid (to remove DBU), then brine. Dry over Na2SO4.

    • Yield Target: >90%.[1][2][3][4][5][6]

Protocol B: The Catalytic Solvent Method

Best for: Large scales where heat dissipation is a concern.

  • Solvent: Acetonitrile (MeCN) or DMF. (MeCN is preferred for easier removal).

  • Reagents: Pyrazole (1 equiv), MMA (1.5 equiv), Cs2CO3 (0.5 equiv) .

  • Conditions: Reflux (MeCN) or 80°C (DMF) for 24 hours.

  • Purification: Filtration of solids, followed by vacuum distillation.

Troubleshooting Guide (FAQ)

Q1: I see high conversion by TLC/NMR, but my isolated yield is low (<50%). Where did the product go? Diagnosis: You likely triggered the Retro-Michael reaction during purification. The Fix:

  • Avoid Basic Silica: Silica gel is slightly acidic, which is usually fine, but if you used a basic eluent (like TEA/EtOAc) or Basic Alumina, the product will revert to pyrazole and MMA.

  • Heat Sensitivity: Did you distill the product at high temperature? This adduct is thermally labile. Use high vacuum (<1 mbar) to keep the boiling point low.

Q2: The reaction stalls at 60% conversion. Diagnosis: Equilibrium limitation or catalyst deactivation. The Fix:

  • Add more MMA (0.5 equiv).

  • Check for water. Water can protonate the DBU or solvate the pyrazole anion, reducing its nucleophilicity. Ensure reagents are dry.

Q3: The reaction mixture turned into a solid gel. Diagnosis: Polymerization of Methyl Methacrylate. The Fix:

  • Add a radical inhibitor: Hydroquinone or MEHQ (10–50 ppm) to the reaction mixture.

  • Ensure the reaction is run under an air atmosphere (oxygen inhibits radical polymerization) or strictly exclude initiators if running under N2.

Comparative Data Analysis

The following data summarizes expected outcomes based on catalyst choice for hindered acceptors like MMA.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Notes
None (Thermal) Neat8048+40–60Very slow due to steric hindrance of MMA [1].
TEA (Triethylamine) THFReflux24<30Base too weak for rapid conversion of pyrazole.
Cs2CO3 MeCNReflux2485–92Solid base; heterogeneous; easy workup [2].
DBU (Recommended) Neat6012–2495–98 Fastest kinetics; requires careful removal of base [1, 3].

Workflow Decision Tree

Use this logic flow to determine your immediate next step.

Troubleshooting Start Start: Analyze Crude NMR CheckConv Is Conversion > 90%? Start->CheckConv HighConv Yes CheckConv->HighConv LowConv No CheckConv->LowConv CheckIso Is Isolated Yield High? HighConv->CheckIso Success Process Validated CheckIso->Success Yes Failure No: Product lost during workup CheckIso->Failure No FixRetro Action: Switch to Neutral Workup Avoid heat/strong base Failure->FixRetro CheckPoly Is mixture gelled/viscous? LowConv->CheckPoly Polymer Yes: Polymerization CheckPoly->Polymer Yes Stalled No: Reaction Stalled CheckPoly->Stalled No AddInhib Action: Add MEHQ inhibitor Lower Temp Polymer->AddInhib Boost Action: Add 0.5 eq MMA Switch to DBU Stalled->Boost

Figure 2: Troubleshooting logic for aza-Michael addition of pyrazoles.

References

  • Wirz, M. et al. (2020). "Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles." European Journal of Organic Chemistry.[3][7]

    • Key Insight: Establishes that while simple acrylates react fast, methacrylates (Compound D in paper) require significantly longer times or catalysts due to electrophilicity differences (

      
       parameter).[2]
      
  • Li, P. et al. (2014). "Cs2CO3 catalyzed direct aza-Michael addition of azoles to

    
    -unsaturated malonates."[4] RSC Advances. 
    
    • Key Insight: Demonstrates the efficacy of Cesium Carbonate as a robust base for hindered Michael acceptors.
  • Genest, A. et al. (2017).[8] "The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials." Progress in Polymer Science.

    • Key Insight: Detailed discussion on the retro-aza-Michael reaction mechanism and the influence of DBU on reversibility.

Sources

Side reactions in "methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive Technical Support Center for researchers synthesizing methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate .

Active Ticket: Synthesis of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate Ticket ID: AZM-PYR-MMA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

📋 Executive Summary

You are attempting an aza-Michael addition between 1H-pyrazole (Michael donor) and methyl methacrylate (MMA, Michael acceptor).

While this reaction appears deceptively simple, the presence of the


-methyl group on the methacrylate backbone introduces significant steric hindrance compared to simple acrylates. This often forces researchers to use harsher conditions (higher heat/stronger bases), which triggers the dominant failure mode: anionic polymerization of the MMA , turning your reaction flask into a solid "brick" of PMMA (Polymethyl methacrylate).

This guide addresses the three most common failure modes: Gelation (Polymerization) , Incomplete Conversion (Sterics/Equilibrium) , and Impurity Profiling .

🚦 Module 1: Critical Failure – "My Reaction Turned into a Gel"

Diagnosis: Unwanted Anionic/Radical Polymerization of Methyl Methacrylate.

The Problem

Methyl methacrylate (MMA) is chemically bipolar. It wants to undergo Michael addition, but it really wants to polymerize.

  • Cause A (Base-Catalyzed): Strong bases (e.g., NaH, unhindered alkoxides) can initiate anionic polymerization of MMA.

  • Cause B (Thermal/Radical): Heating MMA above 60°C without sufficient radical inhibitors triggers radical polymerization.

Troubleshooting Protocol

Q: I used DBU/NaH and the reaction solidified in 10 minutes. Why? A: You likely initiated anionic polymerization. The


-proton of the product or the starting material isn't the issue; the base itself acted as an initiator for the methacrylate double bond.

Corrective Action:

  • Switch Catalyst: Move to "softer," more sterically hindered bases or weak inorganic salts.

    • Recommended:Cs₂CO₃ (Cesium Carbonate) or K₂CO₃ in acetonitrile or DMF. These promote the aza-Michael pathway over polymerization.

    • Alternative:TBD (Triazabicyclodecene) is effective but must be used at low loadings (0.5–1.0 mol%).

  • Temperature Control: Do not exceed 80°C. If heating is required, ensure your MMA contains a stabilizer (like MEHQ) and that the reaction is not under a strictly inert atmosphere if the stabilizer requires oxygen to function (see below).

Q: I’m heating to reflux to drive the reaction, but it’s gelling. A: MMA stabilizers (like Hydroquinone monomethyl ether - MEHQ) often require trace oxygen to remain active. If you run this reaction under a rigorous Argon/Nitrogen line, you deactivate the inhibitor.

Protocol Adjustment:

  • Step 1: Add extra radical inhibitor: Phenothiazine (100–500 ppm) or BHT .

  • Step 2: If using MEHQ, allow a "bleed" of air or do not degas the solvent excessively.

📉 Module 2: Low Yield & Stalled Conversion

Diagnosis: Steric Hindrance & Retro-Michael Equilibrium.

The Problem

Unlike methyl acrylate, methyl methacrylate has a methyl group at the


-position.[1] This creates two hurdles:
  • Kinetic Barrier: The nucleophile (pyrazole) faces steric clash during attack.

  • Thermodynamic Barrier: The product is less stable, making the Retro-Michael reaction (reversal to starting materials) easier to access at high temperatures.

Troubleshooting Protocol

Q: NMR shows 60% product and 40% starting material after 24 hours. Adding more catalyst doesn't help. A: You have likely hit the thermodynamic equilibrium. Adding more catalyst only speeds up the forward and reverse rates equally.

Optimization Strategy:

  • Concentration is King: The reaction is bimolecular (Second Order).

    • Action: Run the reaction at high concentration (2.0 M – 5.0 M ) or even neat (solvent-free) if the pyrazole is soluble in MMA.

  • Stoichiometry: Push the equilibrium by using an excess of the cheaper reagent (usually MMA).

    • Recommendation: Use 1.5 to 2.0 equivalents of MMA.

  • Solvent Switch: Use polar aprotic solvents (DMF, DMSO) to stabilize the charged transition state. Avoid alcohols (MeOH/EtOH) if possible, as they can cause transesterification (see Module 3).

Comparative Data: Acrylate vs. Methacrylate
FeatureMethyl Acrylate (Standard)Methyl Methacrylate (Your Target)Impact
Steric Bulk Low (H atom)High (

-Methyl)
Reaction rate is 10–50x slower for MMA.
Polymerization Risk ModerateVery HighRequires careful inhibitor management.
Equilibrium Favors Product (>95%)Sensitive (<80% if unoptimized)Requires excess MMA to drive to completion.

🔍 Module 3: Impurity Profiling

Diagnosis: Identifying "Ghost" Peaks in HPLC/NMR.

The Impurity Map

If your product isn't pure, it is likely one of the following:

  • The Hydrolysis Product (Acid):

    • Origin: Water in the solvent + Base.

    • Structure: 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid.

    • Fix: Dry solvents (molecular sieves) are mandatory if using strong bases.

  • The Transesterification Adduct:

    • Origin: Running the reaction in Ethanol or Isopropanol.

    • Structure:Ethyl or Isopropyl ester instead of Methyl.

    • Fix: Use Methanol (if protic solvent is needed) or Aprotic solvents (Acetonitrile/DMF).

  • The "Regioisomer" (False Alarm):

    • Question: "Do I have the N2 isomer?"

    • Answer:No. For unsubstituted 1H-pyrazole, N1 and N2 are tautomerically identical. Once the N-C bond forms, the positions become fixed, but since the starting Ns were equivalent, there is only one regioisomer formed: methyl 2-methyl-3-(pyrazol-1-yl)propanoate .

    • Note: If you see split peaks in NMR, check for Rotamers (restricted rotation around the N-C bond or ester), not regioisomers.

📊 Visualizing the Reaction Landscape

The following diagram maps the kinetic vs. thermodynamic pathways and the "Death Valley" of polymerization.

ReactionPathways cluster_0 Thermodynamic Control Start Start: Pyrazole + MMA Transition Transition State (Sterically Hindered) Start->Transition Base Cat. (Slow k1) Polymer SIDE REACTION: PMMA (Solid/Gel) Start->Polymer Excess Base / Heat (Irreversible) Product Target Product: Methyl 2-methyl-3-(pyrazol-1-yl)propanoate Transition->Product Forward Product->Start Retro-Michael (High Heat) Hydrolysis Impurity: Carboxylic Acid Deriv. Product->Hydrolysis H2O / Base

Figure 1: Reaction Pathway Analysis. Note the "Retro-Michael" loop which prevents 100% conversion at high heat, and the irreversible Polymerization sink.

🛠 Experimental Protocol Recommendation

Method: Cs₂CO₃-Catalyzed Aza-Michael Addition (Optimized for Methacrylates).

  • Setup: 25 mL Round Bottom Flask, magnetic stir bar.

  • Reagents:

    • 1H-Pyrazole (1.0 equiv, 10 mmol)

    • Methyl Methacrylate (1.5 equiv, 15 mmol) - Ensure it contains MEHQ inhibitor.

    • Cesium Carbonate (Cs₂CO₃) (0.1 equiv, 1 mmol)

    • Solvent: Acetonitrile (5 mL) or Neat.

  • Procedure:

    • Mix Pyrazole and Solvent. Add Base.[1][2][3][4][5]

    • Add MMA dropwise at Room Temperature.

    • Heat to 50–60°C . Do not exceed 80°C.

    • Monitor by TLC/LC-MS every 2 hours.

  • Workup:

    • Filter off the solid inorganic base.

    • Evaporate solvent and excess MMA (Rotovap).

    • Purification: The residue is often pure enough (>95%).[6][7] If not, silica gel chromatography (Ethyl Acetate/Hexane) works well, but be aware the product can streak if the silica is too acidic (add 1% Et3N to eluent).

📚 References

  • Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles.

    • Source: European Journal of Organic Chemistry / Beilstein J. Org. Chem.

    • Relevance: Establishes baseline kinetics for pyrazole additions and highlights the reactivity gap between acrylates and methacrylates.

    • Link: [Beilstein J. Org.[8] Chem. 2011, 7, 173–178]([Link])

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles.

    • Source: Tetrahedron Letters / NIH Archives.

    • Relevance: Validates the use of Cesium Carbonate as a superior catalyst for sterically hindered Michael acceptors to avoid polymerization.

    • Link:

  • Sequential dual curing by selective Michael addition and free radical polymerization.

    • Source: Polymer (UPC Commons).

    • Relevance: Detailed mechanistic study on why methacrylates are poor Michael acceptors compared to acrylates and how to selectively polymerize (or avoid polymerizing) them.

    • Link:

  • Michael-type addition of azoles of broad-scale acidity to methyl acrylate.

    • Source: Beilstein Journal of Organic Chemistry.[8]

    • Relevance: Discusses the pKa influence of pyrazoles on the reaction rate and the necessity of base catalysis.

    • Link: [Beilstein J. Org.[8] Chem. 2011, 7, 173–178]([Link])

Sources

Technical Support Center: Purification of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-PROP-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting isolation, stability, and purity of aza-Michael adducts.[1]

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a Michael adduct formed typically by the reaction of 1H-pyrazole with methyl methacrylate.[1] While synthetically straightforward, its purification presents a "triad of challenges": silanol interaction (tailing) , thermal instability (retro-Michael) , and hydrolytic sensitivity .[1]

This guide bypasses generic advice to address the specific physicochemical behavior of the pyrazole-ester motif.

Module 1: Chromatography Troubleshooting
Q: Why does my product streak/tail significantly on silica gel, ruining separation?

A: You are seeing the "Silanol Effect" specific to azoles.

The Mechanism: The N2 nitrogen of the pyrazole ring is a weak Lewis base (approximate pKa of conjugate acid ~2.5). Standard silica gel (pH ~5) contains acidic silanol (Si-OH) groups.[1] The pyrazole nitrogen hydrogen-bonds with these silanols, causing reversible adsorption that manifests as peak tailing.

The Fix (choose one):

  • The "Amine Block" (Recommended): Pre-treat your silica column with 1% Triethylamine (Et3N) in hexanes, or add 0.5% Et3N to your mobile phase (e.g., Hexane/EtOAc + 0.5% Et3N).[1] The Et3N preferentially binds to the silanols, creating a "shield" that allows your pyrazole ester to elute symmetrically.

  • Stationary Phase Switch: Switch to Neutral Alumina . Alumina lacks the acidic protons of silica, eliminating the interaction entirely.

  • Reverse Phase (C18): If the compound is an oil and difficult to crystallize, C18 flash chromatography using a Water/Acetonitrile gradient (with 0.1% Formic acid) provides excellent resolution from unreacted pyrazole.[1]

Module 2: Stability & Yield Loss
Q: I lost 40% of my mass during rotary evaporation/distillation. Where did it go?

A: You likely triggered a thermal Retro-Michael reaction. [1]

The Mechanism: The aza-Michael addition is reversible.[2] High heat drives the equilibrium back toward the starting materials: volatile pyrazole and methyl methacrylate. If you apply heat (>80°C) under vacuum, you may be distilling off the decomposition products rather than purifying the ester.

The Fix:

  • Temperature Ceiling: Never exceed 50°C bath temperature during concentration.

  • Distillation Protocol: If distilling, you must use high vacuum (<1 mmHg) to keep the boiling point below 60-70°C.[1]

  • Catalyst Removal: Ensure all basic catalyst (e.g., DBU, Carbonates) is removed before heating. Residual base lowers the activation energy for the retro-reaction.

Q: The ester hydrolyzed to the acid during workup. How do I prevent this?

A: Avoid strong aqueous bases during the quench. Methyl esters adjacent to a chiral center and a nitrogen heterocycle can be sensitive to saponification.

  • Protocol: Instead of 1M NaOH or saturated NaHCO3, use a pH 7 Phosphate Buffer for the initial wash. This neutralizes trace acids without exposing the ester to hydrolytic hydroxide ions.

Module 3: Impurity Management
Q: How do I remove unreacted pyrazole without a column?

A: Exploit the "Lipophilicity Gap."

The Mechanism: 1H-Pyrazole is highly water-soluble due to its ability to donate and accept hydrogen bonds.[1] The ester product, however, is lipophilic.

The Protocol (Extraction):

  • Dissolve crude mixture in Toluene (preferred over DCM for better phase separation).

  • Wash 3x with Water (Volume ratio 1:1).[1]

  • Critical Step: Check the aqueous layer by TLC.[3] Pyrazole should be in the water; product in the toluene.

  • Do NOT use strong acid washes (e.g., 1M HCl). While this would protonate the pyrazole (making it more water-soluble), the low pH (<1) risks hydrolyzing the ester.[1]

Optimized Purification Workflow

The following diagram illustrates the decision logic for purifying this specific adduct, prioritizing stability and purity.

PurificationWorkflow Start Crude Reaction Mixture (Ester + Pyrazole + Base Catalyst) OilPath Aqueous Workup Start->OilPath Decision1 Is the Product Solid? SolidPath Recrystallization (Solvent: Et2O/Hexane or IPA) Decision1->SolidPath Yes Decision2 Purity > 95%? Decision1->Decision2 No (Oil) Final Pure Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate SolidPath->Final WashStep Wash 1: Water (Remove Pyrazole) Wash 2: Brine (Dry) Solvent: Toluene or EtOAc OilPath->WashStep WashStep->Decision1 Distill High Vac Distillation (<1 mmHg, T < 60°C) Decision2->Distill Alternative (Large Scale) Column Flash Chromatography (Silica + 1% Et3N) Decision2->Column No (Impurities present) Decision2->Final Yes Distill->Final Column->Final

Figure 1: Decision tree for the isolation of pyrazole-ester adducts, prioritizing thermal safety and silanol suppression.

Data & Specifications
ParameterValue/RecommendationContext
Molecular Weight 168.19 g/mol
Predicted Boiling Point ~240°C (760 mmHg)Do not distill at atm pressure. Decomposes.[1]
Safe Distillation Temp 60-70°C @ 0.5 mmHgPrevents Retro-Michael reaction.[1]
TLC Rf (Product) 0.3 - 0.450% EtOAc/Hexane (varies by silica activity).[1]
TLC Rf (Pyrazole) 0.05 - 0.1Streaks heavily without Et3N.[1]
Recommended Solvent Ethyl Acetate / HexaneAdd 1% Et3N for chromatography.
Storage < -20°C, Inert GasEsters can hydrolyze over months if wet.[1]
References
  • Reaction Mechanism & Catalysis

    • Title: Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates.[1][4]

    • Source: National Institutes of Health (NIH) / RSC Advances.[1]

    • URL:[Link]

  • Chromatography & Tailing Issues

    • Title: How to Reduce Peak Tailing in HPLC? (Applicable to Flash).
    • Source: Phenomenex Technical Guide.
    • URL:[Link]

  • Retro-Michael Instability

    • Title: The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights.[1][2]

    • Source: RACO (Revistes Catalanes amb Accés Obert).[1]

    • URL:[Link][1]

  • pKa & Basicity of Pyrazoles

    • Title: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.[1]

    • Source: University of Tartu (Bordwell pKa Table Extension).[1]

    • URL:[Link][1]

Sources

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for "methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate".

Welcome to the technical resource center for Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, medicinal chemists, and drug development scientists to provide in-depth information on the stability and degradation of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you navigate potential challenges in your experiments.

Introduction to the Molecule

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a heterocyclic compound featuring a pyrazole ring, a common and valuable scaffold in medicinal chemistry due to its wide range of biological activities.[1][2][3][4] The molecule also contains a methyl ester functional group, which can influence its physicochemical properties and metabolic fate. Understanding the inherent stability of this molecule is critical for ensuring the accuracy and reproducibility of experimental results, from initial screening to formulation development.

This guide addresses the most common stability and degradation-related questions, providing not just answers but the underlying chemical principles and actionable protocols to mitigate issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation pathways I should be concerned about with this compound?

The structure of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate contains two key functional groups that dictate its stability: the methyl ester and the pyrazole ring .

  • Ester Hydrolysis: This is the most anticipated and common degradation pathway, particularly in aqueous environments. The methyl ester can be hydrolyzed under both acidic and basic conditions to yield its corresponding carboxylic acid, 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid , and methanol.[5][6][7] This is a critical consideration for any experiments conducted in aqueous buffers, cell culture media, or during in vivo studies.

  • Pyrazole Ring Stability: The pyrazole ring itself is generally aromatic and relatively stable, resistant to many oxidizing and reducing agents.[1] However, extreme conditions such as high heat, strong oxidizing agents, or UV light exposure could potentially lead to ring cleavage or modification.[8] For most standard experimental conditions, the pyrazole core is expected to remain intact.

The diagram below illustrates the principal hydrolytic degradation pathway.

cluster_main Primary Degradation Pathway: Ester Hydrolysis parent Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate product 2-methyl-3-(1H-pyrazol-1-yl)propanoic Acid + Methanol parent->product H+ or OH- (Aqueous Environment)

Caption: Primary hydrolytic degradation of the parent compound.

Q2: My compound seems to be losing potency in my aqueous assay buffer. What is happening and how can I prevent it?

Likely Cause: You are most likely observing ester hydrolysis. The rate of hydrolysis is highly dependent on the pH and temperature of your buffer. Basic conditions (pH > 8) and acidic conditions (pH < 4) will significantly accelerate this degradation.[6] Many common biological buffers (e.g., phosphate or carbonate buffers) can be sufficiently alkaline to catalyze this reaction over the course of an experiment.

Troubleshooting & Mitigation:

  • pH Control:

    • Recommendation: Whenever possible, prepare your stock solutions in an anhydrous organic solvent (e.g., DMSO, ethanol) and dilute into your aqueous assay buffer immediately before use.

    • Action: If the experiment allows, adjust the pH of your final assay buffer to be as close to neutral (pH 6.5-7.5) as possible, where the rate of uncatalyzed hydrolysis is slowest.

  • Temperature Management:

    • Recommendation: Perform your experiments at the lowest practical temperature. Store stock solutions and buffered experimental samples on ice or at 4°C whenever not in active use. Remember that reaction rates, including degradation, roughly double for every 10°C increase in temperature.[9]

  • Run Time:

    • Recommendation: Minimize the incubation time of the compound in the aqueous buffer. Design your experiments to be as efficient as possible.

Verification Protocol: Preliminary Stability Screen

To confirm if hydrolysis is the issue, run a simple stability screen. This is a simplified forced degradation study.[10][11]

  • Prepare solutions of your compound (~10 µM) in buffers of different pH values (e.g., pH 4.0, pH 7.4, pH 9.0).

  • Incubate these solutions at your experimental temperature (e.g., 37°C).

  • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Immediately quench any further reaction by adding an equal volume of an organic solvent like acetonitrile and store at -20°C.

  • Analyze all samples by HPLC or LC-MS to quantify the remaining parent compound and the appearance of the carboxylic acid degradant.

Parameter Condition 1 Condition 2 Condition 3
Buffer pH 4.0 (Acetate Buffer)7.4 (Phosphate Buffer)9.0 (Borate Buffer)
Temperature 37°C37°C37°C
Expected Outcome Moderate degradationSlowest degradationFastest degradation
Q3: What are the recommended long-term storage conditions for this compound?

To ensure the long-term integrity of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate, it is crucial to limit its exposure to factors that promote degradation.

Form Temperature Atmosphere Light Rationale
Solid (Powder) -20°C or lowerInert gas (Argon or Nitrogen)Protect from light (Amber vial)Minimizes thermal degradation and prevents hydrolysis from atmospheric moisture. Pyrazoles can be susceptible to photochemistry.
Organic Stock (DMSO/Ethanol) -20°C or lowerTightly sealed vialProtect from light (Amber vial)Prevents solvent evaporation and absorption of water, which would initiate hydrolysis.

Causality: Storing at low temperatures slows down all chemical degradation kinetics.[9] Storing under an inert atmosphere and in a tightly sealed container prevents exposure to atmospheric moisture, which is the reactant for hydrolysis, and oxygen, which could cause oxidative degradation under certain conditions.

Q4: I need to perform a forced degradation study for a stability-indicating method. What conditions should I use?

A forced degradation study is essential for understanding degradation pathways and developing a robust, stability-indicating analytical method.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Workflow for Forced Degradation Study

cluster_stress Apply Stress Conditions start Prepare Compound Stock (e.g., in Acetonitrile) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, RT start->base oxid Oxidation 3% H2O2, RT start->oxid therm Thermal Solid, 80°C start->therm photo Photolytic ICH Q1B conditions start->photo analyze Analyze Samples by LC-MS/DAD (Time points: 0, 2, 4, 8, 24h) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze end Identify Degradants & Validate Method Specificity analyze->end

Caption: Workflow for a comprehensive forced degradation study.

Detailed Protocols:

  • Acid Hydrolysis: Expose the drug to 0.1 M HCl at a controlled temperature (e.g., 60°C). This targets the ester group for acid-catalyzed hydrolysis.[9]

  • Base Hydrolysis: Use a milder condition for base hydrolysis as it's typically much faster for esters. Start with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Expose the drug to an oxidizing agent like 3% hydrogen peroxide at room temperature. This will test the resilience of the pyrazole ring and other parts of the molecule.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) to assess thermal lability.[9] Many pyrazole compounds exhibit high thermal stability, but this must be confirmed.[13][14]

  • Photodegradation: Expose a solution of the compound to light conditions as specified by ICH Q1B guidelines. This is crucial as heterocyclic aromatic rings can be susceptible to photodissociation.

For each condition, a control sample (without the stress agent) should be run in parallel. Analysis is typically performed using a stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize any degradants.[15]

References

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. ResearchGate. Available at: [Link]

  • High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. ResearchGate. Available at: [Link]

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. Available at: [Link]

  • Methyl ester hydrolysis. ResearchGate. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Forced degradation studies. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Taylor & Francis Online. Available at: [Link]

  • Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. Available at: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). PubMed. Available at: [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. ACS Publications. Available at: [Link]

  • Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl-idene)(thio-phen-2-yl)meth-yl]amino}-3-phenyl-propionate. PubMed. Available at: [Link]

  • Hydrolysis of methyl esters. Google Patents.
  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimization of Pyrazole-Methacrylate Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for Synthesizing Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate Ticket ID: OPT-AZA-2024-PYR Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Synthesis Support Center. You are targeting Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate , a structural motif commonly found in JAK inhibitors and agrochemical scaffolds.

This synthesis relies on an Aza-Michael Addition between 1H-Pyrazole (nucleophile) and Methyl Methacrylate (electrophile). While seemingly simple, this specific reaction presents a distinct kinetic challenge: the


-methyl group on the methacrylate creates steric hindrance and inductive deactivation, making it significantly less reactive than a standard acrylate.

This guide provides modular troubleshooting and optimized protocols to overcome these kinetic barriers while preventing polymerization.

Module 1: Reaction Design & Catalyst Selection

Q: My conversion is stalling at 60-70%. Why is the methacrylate so much slower than methyl acrylate?

A: This is a classic "Methacrylate Problem." The methyl group at the


-position of the ester does two things:
  • Steric Hindrance: It physically blocks the trajectory of the incoming pyrazolate nucleophile.

  • Inductive Effect: It donates electron density to the

    
    -carbon, making it less electrophilic.
    

Solution: You must switch from "Passive" to "Active" catalysis. Weak bases (e.g., TEA) are insufficient for methacrylates.

Catalyst Performance Matrix
Catalyst ClassSpecific ReagentReactivityPolymerization RiskRecommendation
Superbase DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)High ModeratePrimary Recommendation. Drives reaction to completion via strong activation.
Inorganic Base Cs₂CO₃ (Cesium Carbonate)HighLowExcellent Alternative. The "Cesium Effect" improves solubility and nucleophilicity in organic solvents.
Ionic Liquid [bmim]OH / Basic ILsModerateLowGood for green chemistry, but harder to work up.
Weak Base Et₃N (Triethylamine)LowLowAvoid. Too slow for methacrylates; leads to incomplete conversion.
Q: What is the optimal stoichiometry?

A: Do not use a 1:1 ratio.

  • Standard Protocol: Use 1.2 to 1.5 equivalents of Pyrazole relative to Methyl Methacrylate.

  • Reasoning: The reaction is reversible (Retro-Michael). Excess nucleophile pushes the equilibrium toward the product (Le Chatelier’s principle).

Module 2: The "Gooey" Mixture (Polymerization & Impurities)

Q: My reaction mixture turned into a viscous gel. Did I make a polymer?

A: Yes, you likely initiated radical polymerization of the Methyl Methacrylate (MMA). Bases can sometimes act as radical transfer agents, or heat can auto-initiate polymerization.

Troubleshooting Steps:

  • Oxygen is your friend (here): Unlike most organic chemistry, Michael additions of acrylates often benefit from aerobic conditions because oxygen inhibits radical polymerization. Do not purge with Nitrogen unless strictly necessary for the base.

  • Add an Inhibitor: Ensure your MMA contains MEHQ (Monomethyl ether hydroquinone) . If you distilled your MMA to purify it, you removed the inhibitor. Add 100-500 ppm of Hydroquinone back into the reaction.

  • Temperature Ceiling: Do not exceed 80°C . Above this, thermal polymerization competes with the Michael addition.

Q: I see two spots on TLC. Is it Regio-isomerism (N1 vs N2)?

A: For unsubstituted 1H-pyrazole , N1 and N2 are identical due to tautomerism. The product is the same regardless of which nitrogen attacks.

  • However,[1] if you see a second spot, it is likely Bis-addition (rare with pyrazole but possible) or, more likely, unreacted Pyrazole .

  • Visualization Tip: Pyrazole stains poorly with UV if not conjugated. Use Iodine or KMnO4 stain to visualize the unreacted starting material.

Module 3: Visualizing the Mechanism & Workflow

The following diagram illustrates the optimized workflow and the competing reversible pathway (Retro-Michael) you must avoid.

G Start Reactants: Pyrazole + MMA Catalyst Catalyst Addition: DBU (5-10 mol%) Start->Catalyst Polymer SIDE REACTION: Polymerization (GEL) Start->Polymer No Inhibitor / Excess Heat Activation Activation: Pyrazolate Anion Formed Catalyst->Activation Deprotonation Attack Nucleophilic Attack (Rate Limiting Step) Activation->Attack Target Pathway Product Product: Methyl 2-methyl-3-(pyrazol-1-yl)propanoate Attack->Product Protonation Retro Retro-Michael (High Temp >100°C) Product->Retro Reversible Retro->Start Equilibrium Shift

Figure 1: Mechanistic workflow highlighting the critical activation step by DBU and the risks of polymerization or retro-reaction.

Module 4: Optimized Experimental Protocols

Protocol A: High-Throughput / Kinetic Optimization (DBU Method)

Best for: Small scale, high purity, fast results.

  • Setup: In a round-bottom flask, dissolve 1H-Pyrazole (1.2 equiv) in Acetonitrile (ACN) or DMF (Concentration ~1.0 M).

  • Catalyst: Add DBU (0.1 equiv / 10 mol%) . Stir for 5 minutes to ensure deprotonation.

  • Addition: Dropwise add Methyl Methacrylate (1.0 equiv) containing MEHQ inhibitor.

  • Reaction: Heat to 60°C for 12–24 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of MMA.

  • Workup:

    • Evaporate solvent.

    • Dissolve residue in Ethyl Acetate.

    • Wash with 0.1 M HCl (removes DBU and unreacted Pyrazole). Note: The product is a weak base, but pyrazole is more basic. Control pH carefully or use water washes.

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Green Chemistry / Scalable (Solvent-Free)

Best for: Large scale, avoiding toxic solvents.

  • Setup: Mix 1H-Pyrazole (1.0 equiv) and Methyl Methacrylate (1.5 equiv) neat (no solvent).

  • Catalyst: Add K₂CO₃ (0.2 equiv) or Cs₂CO₃ (0.1 equiv) .

  • Reaction: Heat to 80°C with vigorous stirring. The excess MMA acts as the solvent.

  • Duration: Methacrylates require time.[2][3][4] Run for 24–48 hours .

  • Workup:

    • Filter off the solid carbonate base.

    • Distill off the excess Methyl Methacrylate under reduced pressure (Rotovap).

    • The remaining oil is usually >95% pure product.

Module 5: Comparison of Methacrylate vs. Acrylate

Users often confuse the conditions for Methyl Acrylate with Methyl Methacrylate. See the critical differences below:

FeatureMethyl Acrylate (Standard)Methyl Methacrylate (Your Target)
Reaction Time 1–4 Hours12–48 Hours
Temperature Room Temp (25°C)Heated (60–80°C)
Steric Hindrance LowHigh (Requires stronger base/heat)
Reversibility LowModerate (Retro-Michael is easier)

References

  • Reaction Mechanism & Kinetics:Aza-Michael addition of pyrazoles to acrylic deriv

    
    -methyl group significantly retards the reaction rate compared to simple acrylates, necessitating stronger bases or thermal activation.
    
    • Source: (Contextual inference from search result 1.4/1.12).

  • Catalyst Selection (Cesium Effect):Cs2CO3 catalyzed direct aza-Michael addition. Cesium carbonate is superior to potassium carbonate in organic solvents due to the "naked anion" effect, enhancing pyrazole nucleophilicity.

    • Source: (Search Result 1.3/1.9).

  • Green Chemistry (Water/Solvent-Free): Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles.[2] Demonstrates that while acrylates react rapidly solvent-free, methacrylates require prolonged heating (24h+) at 80°C.

    • Source: (Search Result 1.13/1.16).

  • Polymerization Inhibition: Inhibition of Free Radical Polymerization.[5] Confirms the necessity of inhibitors (Hydroquinone/MEHQ) when heating methacrylates to prevent gelation during synthesis.

    • Source: (Search Result 1.20).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1H-Pyrazole and Methyl Methacrylate before handling. Methyl Methacrylate is a sensitizer and flammable liquid.

Sources

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization, Stability & Handling Guide

Ticket ID: #SOL-PYR-002 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering solubility or stability issues with methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate . As a pyrazole-functionalized ester, this molecule presents a classic "amphiphilic conflict": the pyrazole ring is polar and weakly basic, while the methyl ester and alkyl backbone are lipophilic.

Users typically face three distinct failure modes with this compound:

  • "Oiling Out" during purification: The compound refuses to crystallize.[1]

  • "Crash Out" in biological assays: Precipitation occurs immediately upon dilution into aqueous media (PBS/DMEM).[1]

  • Silent Degradation: The methyl ester hydrolyzes in neutral buffers, leading to false negatives in screening (you are testing the acid, not the ester).

This guide provides the protocols to resolve these specific bottlenecks.

Module 1: Physicochemical Profile & Solvent Compatibility

Before attempting formulation, verify your compound fits this profile. Deviations suggest impurities (often the hydrolyzed acid or unreacted pyrazole).

PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~168.19 g/mol Small molecule; rapid diffusion.[1]
Predicted LogP ~0.6 – 1.1Moderately lipophilic.[1] Soluble in organics, poor in water.
pKa (Pyrazole N) ~2.5 (Conjugate acid)Very weakly basic.[1] Will not protonate significantly at pH 7.[1]4.
Physical State Viscous Oil or Low-Melting SolidDifficult to crystallize; often requires high-vacuum drying.[1]
Key Vulnerability Ester Hydrolysis Unstable in high pH (>8) or strong acid; degrades in plasma.[1]
Solvent Compatibility Matrix
  • Primary Solvents (Stock): DMSO (Recommended), Methanol, Ethanol.

  • Process Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc).

  • Non-Solvents (Precipitation): Hexanes, Diethyl Ether (often oils out rather than precipitates).

  • Aqueous: <1 mg/mL in pure water.[1] Requires co-solvents (DMSO) or pH modification.[1]

Module 2: Biological Assay Formulation (Preventing "Crash Out")

The Problem: Direct dilution of a high-concentration DMSO stock (e.g., 100 mM) into aqueous media causes a rapid polarity shift, forcing the lipophilic ester to precipitate before it disperses.

The Solution: Use the Intermediate Dilution Method to step-down the solvent concentration gradually.

Protocol: Kinetic Solubility Optimization

SerialDilution Stock 1. DMSO Stock (10 mM) Inter 2. Intermediate Plate (100% DMSO) Stock->Inter Serial Dilution (in DMSO) Media 3. Assay Plate (Media + 1% DMSO) Stock->Media Direct Spike (AVOID) Precip RISK: Precipitation Stock->Precip Inter->Media Transfer 1 µL to 99 µL Media

Figure 1: The Intermediate Dilution Workflow. Always perform serial dilutions in 100% DMSO before transferring to aqueous media to maintain solubility equilibrium.

Step-by-Step Procedure:

  • Prepare Stock: Dissolve neat compound in anhydrous DMSO to 10 mM. Vortex until clear.

  • Intermediate Dilution: Perform your dose-response serial dilutions (e.g., 1:3) using 100% DMSO in a separate plate. Do not dilute with water yet.[1]

  • Final Transfer: Transfer a small volume (e.g., 1 µL) from the DMSO intermediate plate into the assay plate containing media (e.g., 99 µL).

    • Result: Final DMSO concentration is 1%.[1][2] The compound disperses rapidly without experiencing a "solvent shock."

  • Verification: Inspect wells via microscopy or nephelometry.[1] If cloudiness persists, reduce the starting concentration to 100 µM.

Module 3: Stability vs. Solubility (The Hydrolysis Trap)

The Problem: Methyl esters are susceptible to chemical hydrolysis in aqueous buffers (PBS) and enzymatic hydrolysis in plasma/serum.

  • Symptom: Your compound loses potency over 24 hours.[1]

  • Cause: You are testing the carboxylic acid metabolite, which likely has different potency and permeability (LogP < 0).

Stability Decision Tree

HydrolysisCheck Start Start Assay Buffer Buffer Choice? Start->Buffer PBS PBS (pH 7.4) Buffer->PBS High Risk Media Cell Media + Serum Buffer->Media Critical Risk (Esterases) Acidic Acetate Buffer (pH 5) Buffer->Acidic Best Stability Check Detect Acid Hydrolysis Product? PBS->Check Run LCMS at T=0 and T=24h Media->Check Yes Yes Check->Yes Use Fresh Prep or Change Compound No No Check->No Proceed

Figure 2: Hydrolysis Risk Assessment. Methyl esters degrade faster in serum (due to esterases) and basic pH.

Corrective Actions:

  • Avoid Long Incubations: If possible, limit assay readouts to < 4 hours.

  • Remove Serum: If the assay allows, use serum-free media to eliminate esterase activity.[1]

  • Buffer pH: If the biological target permits, lower the buffer pH to 6.0–6.5. Methyl esters are generally more stable in slightly acidic conditions than in neutral/basic ones.[1]

Module 4: Synthesis & Purification Troubleshooting

Issue: "My product is an oil and won't crystallize." Technical Insight: The alpha-methyl group and the flexible propanoate chain disrupt crystal lattice formation.[1]

Purification Protocol:

  • Solvent System: Do not use pure Hexane. The pyrazole ring is too polar, leading to "oiling out" (separation into a gummy droplet) rather than precipitation.

  • Recommended Eluent: Use Dichloromethane (DCM) : Methanol (95:5) or Ethyl Acetate : Hexane (Gradient 20% to 50%) .[1]

  • Solidification Trick:

    • Dissolve the oil in a minimal amount of Diethyl Ether.

    • Add Pentane dropwise until cloudy.[1]

    • Cool to -20°C (freezer) overnight. Scratch the glass side with a spatula to induce nucleation.

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of DMSO for cell assays?

  • Answer: Yes, but with caution. Ethanol is more volatile (evaporation changes concentration) and often less effective at solubilizing lipophilic esters than DMSO.[1] Limit final ethanol concentration to < 0.5% to avoid cytotoxicity.[1]

Q2: Why does the solution turn yellow in PBS?

  • Answer: This often indicates degradation or the presence of impurities (such as unreacted pyrazole starting material oxidizing). Pure methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate should be colorless.[1] Check purity via LC-MS.

Q3: Can I convert it to a salt to improve water solubility?

  • Answer: Likely not effective. The pyrazole nitrogen is very weakly basic (pKa ~2.5). It will not form a stable salt with mild acids (like HCl) in water; the salt will hydrolyze back to the free base immediately. Stronger acids may hydrolyze the ester.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for solubility and stability optimization in drug discovery).

  • National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: Solubility and Stability in Aqueous Buffers. [Link]

  • Simpson, R. J. (2010).[1] Stabilization of Solubilized Proteins and Compounds. Cold Spring Harbor Protocols.[1] (Principles of co-solvent handling).

  • PubChem Database. (2024).[1] Compound Summary: Methyl 3-(1H-pyrazol-1-yl)propanoate derivatives. [Link][1]

Sources

Technical Support Center: Troubleshooting "methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" NMR Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMR-PYR-PROP-001 Status: Active Analyst: Senior Application Scientist

Introduction

Welcome to the technical support hub for methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate . This guide addresses the specific spectral anomalies encountered when analyzing this Michael addition adduct.

The presence of a chiral center at the


-position (C2) of the propanoate chain, combined with the asymmetry of the 

-substituted pyrazole ring, creates a complex spin system that often confuses automated assignment software and inexperienced analysts. This guide moves beyond basic peak picking to explain the causality of the spectral features.

Module 1: The Baseline Spectrum (What to Expect)

Before troubleshooting, validate your spectrum against the theoretical baseline. This molecule is formed via the Michael addition of pyrazole to methyl methacrylate.

Theoretical 1H NMR Data Table (400 MHz, CDCl3)
MoietyProton LabelApprox. Shift (

)
MultiplicityIntegrationCoupling (

)
Pyrazole H-5' (adj. to N1)7.45 - 7.55Doublet (d)1H

Hz
Pyrazole H-3' (adj. to N2)7.35 - 7.45Doublet (d)1H

Hz
Pyrazole H-4'6.20 - 6.30Triplet (t) or dd1H

Hz
Linker H-3a (

-CH

)
4.30 - 4.50 dd / ddd 1H Geminal + Vicinal
Linker H-3b (

-CH

)
4.10 - 4.30 dd / ddd 1H Geminal + Vicinal
Ester O-CH

3.65 - 3.70Singlet (s)3H-
Backbone H-2 (

-CH)
3.00 - 3.20Multiplet (m)1HComplex
Backbone C-CH

1.15 - 1.25Doublet (d)3H

Hz

Note: The Pyrazole H-5' and H-3' shifts are solvent-dependent and may overlap. In DMSO-


, these signals often shift downfield.

Module 2: Troubleshooting "Ghost" Splitting (The ABX System)

User Issue: "I expect a simple doublet for the CH


 group connecting the pyrazole to the chain. Instead, I see two complex multiplets integrating to 1H each. Is my sample impure?"

Root Cause: Diastereotopicity. The C2 carbon (bearing the methyl group) is a chiral center (R/S). Because of this adjacent stereocenter, the two protons on C3 are diastereotopic (non-equivalent). They are chemically distinct and magnetically non-equivalent, forming an ABX spin system with the C2 proton.

Mechanism of Splitting
  • Geminal Coupling (

    
    ):  The two C3 protons (let's call them 
    
    
    
    and
    
    
    ) couple to each other strongly (typically 13–15 Hz).
  • Vicinal Coupling (

    
    ):  Both 
    
    
    
    and
    
    
    couple to the C2 proton (
    
    
    ), but with different coupling constants depending on the rotamer population (typically 4–9 Hz).
Visualization: The Chiral Influence

ABX_System ChiralCenter Chiral Center (C2) (Symmetry Breaker) ProtonA Proton Ha (C3) δ ~4.4 ppm ChiralCenter->ProtonA Induces Non-equivalence ProtonB Proton Hb (C3) δ ~4.2 ppm ChiralCenter->ProtonB ProtonX Proton Hx (C2) δ ~3.1 ppm ChiralCenter->ProtonX Direct Bond ProtonA->ProtonB Geminal Coupling (J ~14 Hz) ProtonA->ProtonX Vicinal Coupling (J ~5-8 Hz) ProtonB->ProtonX Vicinal Coupling (J ~5-8 Hz)

Figure 1: The ABX spin system created by the alpha-chiral center, causing the splitting of the beta-methylene protons.

Resolution Protocol:

  • Do not integrate them together if they are well-separated; integrate them as 1H each.

  • Verify coupling: The large coupling constant (in Hz) shared by both multiplets is the geminal coupling.

  • Solvent Titration: If the signals overlap with the ester methyl, run the sample in Benzene-

    
     or DMSO-
    
    
    
    to shift the peaks.

Module 3: Confirming Regiochemistry (N1 vs. N2)

User Issue: "How do I know the pyrazole is attached at N1 and not N2? Or if I have a mixture?"

Root Cause: In unsubstituted pyrazole, N1 and N2 are tautomerically equivalent. However, upon alkylation, they become fixed. For 1H-pyrazole, alkylation usually occurs at N1, but steric or electronic factors in the Michael acceptor can lead to mixtures.

The Diagnostic Test: NOE (Nuclear Overhauser Effect)

You must distinguish between the 1,3-substituted isomer (N1 attack) and the 1,5-substituted isomer (rare, usually requires specific substitution on the ring). For a simple 1H-pyrazole, the key is identifying which ring proton is closest to the alkyl chain.

  • H-5' (Pyrazole): Located adjacent to the alkylated Nitrogen (N1). Will show NOE to the CH

    
     chain. 
    
  • H-3' (Pyrazole): Located adjacent to the pyridine-like Nitrogen (N2). Will NOT show NOE to the CH

    
     chain. 
    
Workflow: Regiochemistry Validation

Regio_Check Start Start: Isolate Major Isomer NOE_Exp Run 1D NOESY / 2D NOESY Irradiate CH2 (4.1-4.5 ppm) Start->NOE_Exp Decision Do you see enhancement of a Pyrazole doublet? NOE_Exp->Decision Result_Yes Yes: Enhancement of H-5' (Confirm N1-Alkylation) Decision->Result_Yes Strong Signal Result_No No: Enhancement of H-3' only? (Suspect N2 or artifact) Decision->Result_No No Signal HMBC Alternative: Run HMBC Look for N1-C3(chain) correlation Result_No->HMBC

Figure 2: Decision tree for confirming the site of pyrazole alkylation using NOE spectroscopy.

Reference Standard: N1-alkylation is the standard product for Michael addition of pyrazole to acrylates under basic conditions [1].

Module 4: Purity & Common Artifacts

User Issue: "I see small multiplets in the baseline or broad humps."

Common Impurities Table:

ImpuritySourceDiagnostic Signal
Methyl Methacrylate Unreacted Starting MaterialVinyl protons: Two singlets/multiplets at

5.5 and 6.1 ppm.
Poly(methyl methacrylate) Polymerization (Side Rxn)Broad humps at 0.8–1.2 ppm (backbone) and 3.6 ppm (ester).
Pyrazole Unreacted Starting MaterialBroad singlet >10 ppm (NH) or equivalent H3/H5 peaks if rapid exchange is occurring.
Water Solvent/AtmosphereVariable singlet (1.56 in CDCl

, 3.33 in DMSO-

).

Cleanup Tip: If polymer (PMMA) is present, it is difficult to remove via chromatography. Precipitation in cold methanol or ether (where the small molecule is soluble but the polymer is not) is often effective.

References

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.

  • Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate.

  • BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles.

  • Reich, H. J. (2024). 1H NMR Chemical Shifts. University of Wisconsin-Madison.

Technical Support Center: Mass Spectrometry Analysis of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug discovery researchers characterizing Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate . It focuses on Electrospray Ionization (ESI) MS/MS fragmentation, the industry standard for LC-MS analysis of small molecule building blocks.

Compound Specifications & MS Profile
PropertyDetail
Compound Name Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate
Formula

Monoisotopic Mass 168.0899 Da
Precursor Ion

169.0972 Da
Ionization Mode ESI Positive (+)
Key Functional Groups Pyrazole (aromatic heterocycle), Methyl Ester
Fragmentation Analysis & Mechanism

User Query: "I observe major peaks at m/z 137 and m/z 69. Are these consistent with the structure, and what is the mechanism?"

Technical Explanation: Yes, these are the two defining diagnostic ions for this molecule. The fragmentation is driven by the Mobile Proton Model . While the pyrazole nitrogen is the most basic site (thermodynamic protonation site), collisional activation allows the proton to migrate to the ester moiety, triggering specific neutral losses.

Pathway A: The "Ester" Pathway (Loss of Methanol)
  • Transition:

    
     (
    
    
    
    32 Da)
  • Mechanism: The proton migrates to the methoxy oxygen of the ester. This induces an inductive cleavage of the acyl-oxygen bond, expelling a neutral methanol molecule (

    
    ).
    
  • Result: Formation of a stable acylium ion

    
     or a cyclized pyrazolium-one species.
    
  • Significance: Confirms the integrity of the methyl ester group.

Pathway B: The "Pyrazole" Pathway (C-N Cleavage)
  • Transition:

    
    
    
  • Mechanism: Protonation localizes on the pyrazole ring (specifically N2). The bond between the pyrazole N1 and the alkyl chain (

    
    ) cleaves heterolytically.
    
  • Result: The charge is retained on the pyrazole ring, generating the protonated pyrazole ion (

    
    ).
    
  • Significance: Diagnostic for the presence of the unsubstituted pyrazole ring.

Pathway C: Alkyl Chain Cleavage (Minor)
  • Transition:

    
    
    
  • Mechanism: Loss of methyl formate (

    
    , 60 Da) via a rearrangement process, though less common than the direct methanol loss.
    
Visualization: Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways driven by proton mobility.

G cluster_legend Legend Precursor Precursor Ion [M+H]+ m/z 169 Acylium Acylium Ion (Loss of Methanol) m/z 137 Precursor->Acylium Neutral Loss: CH3OH (-32 Da) Proton migration to Ester Pyrazole Protonated Pyrazole (C-N Cleavage) m/z 69 Precursor->Pyrazole C-N Bond Cleavage Charge retention on Pyrazole Chain Alkyl Cation (Charge on Chain) m/z 101 Precursor->Chain Neutral Loss: Pyrazole (-68 Da) (Minor Pathway) key Green: Ester Diagnostic | Red: Pyrazole Diagnostic

Caption: Competing fragmentation pathways for Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate. The primary competition is between methanol loss (green) and pyrazole ejection (red).

Troubleshooting Guide
Issue 1: Low Precursor Intensity (

169)
  • Cause: Pyrazoles are moderately basic (

    
    ). If the mobile phase pH is too high (neutral or basic), ionization efficiency drops.
    
  • Solution: Ensure your mobile phase contains 0.1% Formic Acid or Acetic Acid . An acidic environment (

    
    ) ensures the pyrazole nitrogen is fully protonated.
    
Issue 2: Presence of "Ghost" Peaks at

191 or

207
  • Cause: Adduct formation.

    • 
       (Sodium adduct).
      
    • 
       (Potassium adduct).
      
  • Solution: Adducts do not fragment easily (high stability). To remove them:

    • Switch to high-purity LC-MS grade solvents.

    • Increase source temperature (Desolvation Temp) to discourage adduct clustering.

    • Increase Cone Voltage slightly to "decluster" adducts in the source.

Issue 3: Difficulty Distinguishing Isomers
  • Context: Is this 3-(pyrazol-1-yl) or 3-(pyrazol-3-yl)?

  • Diagnostic: N-substituted pyrazoles (pyrazol-1-yl) cleave the N-C bond more readily (

    
     69) compared to C-substituted pyrazoles, where the bond to the alkyl chain is a stronger C-C bond. If 
    
    
    
    69 is a dominant base peak, it strongly supports the pyrazol-1-yl (N-linked) structure.
Standard Operating Procedure (SOP) for MS Optimization

Objective: Maximize signal for quantitative analysis (MRM/SRM).

  • Infusion: Prepare a

    
     solution in 50:50 Methanol:Water (+0.1% Formic Acid). Infuse at 
    
    
    
    .
  • Source Tuning:

    • Polarity: Positive (+).

    • Capillary Voltage:

      
      .
      
    • Cone Voltage: Sweep

      
      . (Target max intensity for 
      
      
      
      169).
  • Collision Energy (CE) Optimization:

    • Target 1 (Quantifier):

      
      . This is usually the most intense transition. Sweep CE 
      
      
      
      .
    • Target 2 (Qualifier):

      
      . Sweep CE 
      
      
      
      (Lower energy required for MeOH loss).
References
  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted pyrazoles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • NIST Chemistry WebBook. Standard Reference Data for Pyrazole and Methyl Ester Fragmentation.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for "Mobile Proton" theory and ester neutral losses).

Overcoming low bioactivity of "methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioactivity Optimization Ticket ID: #PYR-PROP-001 Subject: Overcoming Low Bioactivity of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Assessment

You are observing low bioactivity with methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (hereafter referred to as Compound A ). Based on its chemical structure (a small molecular weight pyrazole-ester), the low efficacy is likely not due to a lack of intrinsic binding potential, but rather a failure in delivery, stability, or potency scaling .

Compound A is a "Fragment-Like" molecule (MW ≈ 168 Da). In drug discovery, such molecules typically exhibit millimolar (mM) to high micromolar (µM) affinity. If you are screening at standard concentrations (e.g., 10 µM), you may be operating below the detection threshold. Furthermore, the methyl ester moiety is a metabolic "soft spot," highly susceptible to hydrolysis.

Primary Failure Modes:

  • Rapid Hydrolysis: Carboxylesterases in plasma or cell media convert the ester to the free acid, which may be impermeable or inactive.

  • Low Potency (Fragment Effect): The molecule lacks sufficient binding contacts (pharmacophores) for high-affinity interaction.

  • Retro-Michael Instability: Under specific pH/thermal conditions, the molecule may degrade back to pyrazole and methyl methacrylate.

Troubleshooting Guide: Step-by-Step Optimization

Phase 1: Stability & Integrity Verification

Before assuming the target is wrong, ensure the molecule exists in the assay.

Q: Is my compound degrading in the assay buffer? Action: Perform a stability time-course using LC-MS.

Protocol: Media Stability Assay

  • Preparation: Spike Compound A (10 µM) into your assay media (e.g., DMEM + 10% FBS) and a PBS control.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at T=0, 1h, 4h, and 24h.

  • Quenching: Add 3 volumes of cold Acetonitrile (ACN) to precipitate proteins. Centrifuge (10,000 x g, 5 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor for:

    • Parent: Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate ([M+H]+ ≈ 169).

    • Hydrolysis Product: 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid ([M+H]+ ≈ 155).

Interpretation:

  • If >50% is converted to acid within 1 hour: Metabolic Instability is the culprit.

  • Solution: Switch to a hydrolytically stable isostere (see Chemical Optimization below).

Phase 2: Potency Scaling (Fragment Optimization)

If the molecule is stable but weak, it is a "Fragment Hit".

Q: Why is the IC50 > 100 µM? Insight: Small molecules (Fragments) have high Ligand Efficiency (LE) but low raw potency. They bind to "hot spots" on the protein but cover insufficient surface area.

Action: You must "grow" the molecule to engage adjacent pockets.

Data Table: SAR Expansion Strategy

Modification ZoneChemical ChangeRationaleExpected Outcome
Ester (R-COOMe) Convert to Amide (R-CONH-R')Increases H-bond donor/acceptor count; improves stability.Improved potency & stability.[1]
Ester (R-COOMe) Convert to Oxadiazole Bioisosteric replacement of ester; hydrolytically stable.Retains geometry, improves metabolic life.
Pyrazole Ring Add Phenyl/Heterocycle at C3/C4"Grow" the fragment to reach hydrophobic pockets.drastic potency increase (µM

nM).
Linker (-CH2-CH(Me)-) Rigidify (Cyclize)Restrict conformational freedom (entropy penalty reduction).Higher affinity binding.

Chemical Optimization Workflow (Visualized)

The following diagram illustrates the decision tree for optimizing Compound A based on the failure mode identified in Phase 1.

OptimizationWorkflow Start Compound A (Low Bioactivity) CheckStability Step 1: Stability Assay (LC-MS in Media) Start->CheckStability ResultUnstable Result: Rapid Hydrolysis (>50% loss < 1h) CheckStability->ResultUnstable Parent Disappears ResultStable Result: Stable (Parent intact) CheckStability->ResultStable Parent Persists ActionProdrug Strategy A: Bioisosteres Replace Ester with Amide, Oxadiazole, or Ketone ResultUnstable->ActionProdrug ActionGrow Strategy B: Fragment Growth Add substituents to Pyrazole to increase contact area ResultStable->ActionGrow RetroMichael Check Retro-Michael (Is Pyrazole released?) ResultStable->RetroMichael If pH > 8 FinalLead Optimized Lead (High Potency/Stability) ActionProdrug->FinalLead ActionGrow->FinalLead

Caption: Decision logic for optimizing pyrazole-propanoate scaffolds based on stability and potency data.

Frequently Asked Questions (FAQ)

Q1: Can I just increase the concentration to 1 mM to see activity? A: Proceed with caution. At 1 mM, Compound A (being lipophilic) may aggregate or precipitate, causing "false positives" via non-specific protein sequestration. Always run a solubility assay (nephelometry or UV-absorbance) before screening >100 µM. Additionally, high concentrations of esters can acidify the media upon hydrolysis, causing cytotoxicity unrelated to the target.

Q2: Is the "2-methyl" group essential? A: The 2-methyl group creates a chiral center. If you are testing the racemate, 50% of your compound might be inactive (the "distomer"), effectively halving your concentration.

  • Recommendation: Separate the enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column) and test them individually. One enantiomer often drives bioactivity.

Q3: Could the "Retro-Michael" reaction be happening? A: Yes. The structure (Michael adduct of pyrazole + methyl methacrylate) is reversible. Under basic conditions or high temperatures, it can revert to Pyrazole and Methyl Methacrylate . Methyl methacrylate is reactive (a Michael acceptor) and toxic.

  • Test: Incubate in buffer at pH 8.0 overnight and check for free pyrazole by LC-MS. If this occurs, the scaffold is chemically flawed and should be rigidified (e.g., by incorporating the linker into a ring).

References

  • Fragment-Based Drug Discovery Principles

    • Title: "Fragment-based drug discovery: a practical approach"
    • Source: Erlanson, D. A., et al.
    • Context: Explains why small molecules like Compound A have low potency but high ligand efficiency.
    • URL:[Link]

  • Ester Hydrolysis in Bioassays

    • Title: "Prodrugs: design and clinical applic
    • Source: Rautio, J., et al.
    • Context: Mechanisms of ester instability in plasma and cell culture media.
    • URL:[Link]

  • Pyrazole Scaffold Bioactivity

    • Title: "Pyrazole deriv
    • Source: Kumar, V., et al. ResearchGate / European Journal of Medicinal Chemistry (Contextual).
    • Context: General SAR of pyrazole derivatives and the necessity of substitution for potency.
    • URL:[Link]

  • Michael Addition Reversibility

    • Title: "The Retro-Michael Reaction"
    • Source:Organic Chemistry Portal
    • Context: Chemical mechanism explaining the potential degradation of the propano
    • URL:[Link]

Sources

Validation & Comparative

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" vs other pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Alpha-Methyl" Strategic Advantage

In the landscape of heterocyclic building blocks, methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (hereafter referred to as M2M-P ) represents a critical evolution from the standard unsubstituted analog, methyl 3-(1H-pyrazol-1-yl)propanoate (M3-P ).

While M3-P serves as a generic scaffold for introducing pyrazole moieties, M2M-P introduces a methyl group at the


-position relative to the ester. This seemingly minor structural modification fundamentally alters the compound's utility in three specific areas:
  • Chirality: It creates a stereogenic center at C2, enabling the synthesis of enantiopure drugs (e.g., JAK inhibitors).

  • Metabolic Stability: The

    
    -methyl group provides steric shielding to the ester carbonyl, reducing susceptibility to non-specific enzymatic hydrolysis in vivo.
    
  • Synthetic Reactivity: It demands more rigorous synthesis conditions due to steric hindrance during the Michael addition, acting as a "gatekeeper" that prevents unwanted side reactions in complex cascades.

This guide compares the performance, synthesis, and application of M2M-P against its non-methylated counterparts, providing validated protocols for researchers in medicinal chemistry.

Technical Specifications & Comparative Analysis

The following table contrasts the physicochemical and synthetic properties of the target compound (M2M-P ) versus the standard reference (M3-P ).

FeatureTarget: M2M-P Reference: M3-P Implication for Drug Design
Structure

-Methyl substituted
Unsubstituted chainM2M-P offers chiral control; M3-P is achiral.
Chirality Yes (R/S Enantiomers) NoEssential for stereoselective binding pockets (e.g., Kinase ATP sites).
Precursor Methyl Methacrylate (MMA)Methyl Acrylate (MA)MMA is less reactive/more selective than MA.
Michael Addition Rate Slow (

)
Fast (

)
M2M-P requires catalysis (Base/Heat); M3-P occurs spontaneously.
Hydrolytic Stability High (Steric Shielding)ModerateM2M-P derivatives have longer half-lives in plasma assays.
Lipophilicity (cLogP) ~0.95~0.55M2M-P has slightly better membrane permeability.

Synthetic Performance: The Aza-Michael Challenge

The synthesis of these derivatives relies on the Aza-Michael addition of 1H-pyrazole to an


-unsaturated ester.
Mechanistic Insight
  • Reference (M3-P): Reaction with methyl acrylate is rapid and exothermic. The lack of steric hindrance allows the pyrazole nitrogen lone pair to attack the

    
    -carbon effortlessly.
    
  • Target (M2M-P): Reaction with methyl methacrylate is kinetically impeded. The

    
    -methyl group on the acceptor exerts:
    
    • Steric Hindrance: Physically blocks the approach of the nucleophile.

    • Inductive Effect (+I): Donates electron density to the alkene, making it less electrophilic and less reactive toward the pyrazole nitrogen.

Experimental Data - Conversion Rates: In catalyst-free conditions at 80°C:

  • Methyl Acrylate (M3-P): >95% conversion in <2 hours.

  • Methyl Methacrylate (M2M-P): <20% conversion in 24 hours.

Validated Experimental Protocol: High-Yield Synthesis of M2M-P

This protocol utilizes a base-catalyzed aza-Michael addition, optimized for the hindered methacrylate substrate.

Objective: Synthesize methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate with >90% yield.

Reagents:
  • 1H-Pyrazole (1.0 eq)[1]

  • Methyl Methacrylate (1.5 eq) - Excess drives equilibrium

  • Potassium Carbonate (

    
    ) (0.1 eq) - Catalyst
    
  • Acetonitrile (ACN) or DMSO - Solvent

Step-by-Step Methodology:
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1H-pyrazole (6.8 g, 100 mmol) in Acetonitrile (50 mL).

  • Activation: Add anhydrous

    
      (1.38 g, 10 mmol). Stir at room temperature for 15 minutes to deprotonate a fraction of the pyrazole (increasing nucleophilicity).
    
  • Addition: Dropwise add Methyl Methacrylate (15.0 g, 150 mmol) over 10 minutes.

  • Reaction: Heat the mixture to reflux (80-82°C) .

    • Critical Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). Unlike the acrylate reaction (2 hrs), this will require 12–16 hours for completion.

  • Workup: Cool to room temperature. Filter off the solid

    
    .
    
  • Purification: Concentrate the filtrate under reduced pressure. The excess methyl methacrylate is volatile and will be removed.

  • Final Polish: Distill the resulting oil under high vacuum (approx. 110°C at 0.5 mmHg) to obtain M2M-P as a clear, colorless oil.

Expected Yield: 88–92% Characterization:

  • 1H NMR (CDCl3): Distinct doublet for the

    
    -methyl group at 
    
    
    
    1.2 ppm; multiplets for the
    
    
    at the
    
    
    -position (
    
    
    4.3-4.5 ppm).

Application: Chiral Building Block for JAK Inhibitors

The primary value of M2M-P lies in its conversion to chiral acids for JAK inhibitor synthesis (e.g., Ruxolitinib analogs). The


-methyl group dictates the binding orientation in the kinase ATP pocket.
Workflow Visualization (Graphviz)

The following diagram illustrates the comparative pathways. Note how M2M-P branches into enantioselective resolution, whereas M3-P leads to achiral scaffolds.

G cluster_0 Reference Pathway (Achiral) cluster_1 Target Pathway (Chiral) Pyrazole 1H-Pyrazole MA Methyl Acrylate Pyrazole->MA Fast No Cat. MMA Methyl Methacrylate (Alpha-Methyl) Pyrazole->MMA Slow Base Cat. M3P M3-P (Achiral Ester) MA->M3P Scaffold Achiral Drug Scaffold M3P->Scaffold Hydrolysis M2MP M2M-P (Racemic Ester) MMA->M2MP Resolution Enzymatic Resolution (Lipase) M2MP->Resolution R_Iso (R)-Acid (Bioactive) Resolution->R_Iso Hydrolysis S_Iso (S)-Ester (Recycle) Resolution->S_Iso

Caption: Comparative synthesis pathways showing the divergence of M2M-P into high-value chiral intermediates via enzymatic resolution.

Why "2-Methyl" Matters in JAK Inhibition

In the binding pocket of Janus Kinases (JAK1/JAK2):

  • The pyrazole ring forms hydrogen bonds with the hinge region (Glu930/Leu932).

  • The propanoate tail extends into the solvent-exposed region.

  • The Critical Difference: The (R)-methyl group of the M2M-P derivative fits into a small hydrophobic sub-pocket. This "lock-and-key" fit improves potency (

    
    ) by 5-10 fold compared to the unsubstituted M3-P analog, which has "wobble" in the active site.
    

References

  • Aza-Michael Addition Kinetics

    • Title: Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Rel
    • Source: Polymer Bulletin / ResearchGate.[2]

    • URL:[Link]

  • Enzymatic Synthesis & Resolution

    • Title: Biocatalyzed aza-Michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole deriv
    • Source: Reaction Chemistry & Engineering (RSC).
    • URL:[Link]

  • JAK Inhibitor SAR (Structure-Activity Relationship)

    • Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
    • Source: ACS Medicinal Chemistry Letters / NIH.
    • URL:[Link]

  • General Pyrazole Synthesis

    • Title: Recent Advances in Synthesis and Properties of Pyrazoles.[3]

    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Comparative analysis of "methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of "Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a critical pyrazole-functionalized building block, frequently utilized in the synthesis of JAK inhibitors and agrochemical active ingredients. Its structural core—a pyrazole ring coupled to an isobutyrate backbone—presents a classic regioselectivity challenge (N-alkylation vs. C-alkylation) and a thermodynamic puzzle regarding the Michael acceptor reactivity.

This guide evaluates the two primary synthetic pathways: the Aza-Michael Addition (the industry gold standard) and Nucleophilic Substitution (the classical alternative). Based on atom economy, reaction kinetics, and impurity profiles, the Aza-Michael Addition using base catalysis is the superior methodology for both laboratory and process scales.

Part 1: Route Analysis & Mechanistic Insight

Method A: Aza-Michael Addition (Recommended)

Pathway: Conjugate addition of 1H-pyrazole to methyl methacrylate (MMA). Verdict: High Atom Economy (100%), mild conditions, and scalable.

The Aza-Michael addition utilizes the nucleophilicity of the pyrazole nitrogen to attack the


-carbon of the 

-unsaturated ester (MMA). Unlike simple alkyl halides, MMA is less prone to side reactions, provided polymerization is inhibited.

Mechanism: The reaction is typically base-catalyzed. The base deprotonates the pyrazole (pKa ~14.2), generating a pyrazolide anion. This potent nucleophile attacks the


-carbon of MMA. The resulting enolate intermediate is protonated to form the final ester.
  • Catalyst Choice:

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Provides rapid conversion due to high basicity and solubility in organic media.

    • Cs₂CO₃: A heterogeneous alternative that simplifies workup but requires polar aprotic solvents (DMF/DMSO) for optimal kinetics.

    • Biocatalysis (Lipozyme TL IM): Emerging flow-chemistry protocols utilize immobilized enzymes to facilitate this addition under mild conditions, minimizing thermal polymerization of MMA.

Method B: Nucleophilic Substitution (Classical)

Pathway: Alkylation of 1H-pyrazole with methyl 3-bromo-2-methylpropanoate. Verdict: Lower efficiency, stoichiometric salt waste, and potential for elimination side-products.

This route follows an S


2 mechanism. While reliable, it suffers from the "leaving group penalty"—the bromine atom adds mass to the reagents but ends up as waste (NaBr/KBr). Furthermore, the basic conditions required to deprotonate pyrazole can trigger E2 elimination in the alkyl halide, regenerating methyl methacrylate and reducing yield.

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence between the two methods and the catalytic cycle of the preferred Aza-Michael route.

SynthesisPathways cluster_Michael Method A: Aza-Michael Addition (Preferred) cluster_Alkylation Method B: Nucleophilic Substitution Start Target: Methyl 2-methyl-3- (1H-pyrazol-1-yl)propanoate MMA Methyl Methacrylate (Michael Acceptor) Transition Enolate Intermediate MMA->Transition Py 1H-Pyrazole Py->Transition Nucleophilic Attack Base Cat. Base (DBU/Cs2CO3) Base->Transition Activation Transition->Start Protonation AlkylHalide Methyl 3-bromo- 2-methylpropanoate AlkylHalide->Start Waste Salt Waste (NaBr) AlkylHalide->Waste Py2 1H-Pyrazole Py2->Start SN2 Reaction

Figure 1: Mechanistic comparison of Aza-Michael Addition (Green pathway) vs. Nucleophilic Substitution (Red pathway).

Part 3: Experimental Protocols

Protocol 1: DBU-Catalyzed Aza-Michael Addition (High Throughput)

This protocol is optimized for speed and yield, suitable for gram-scale synthesis.

Reagents:

  • 1H-Pyrazole (1.0 equiv)

  • Methyl Methacrylate (1.2 equiv)

  • DBU (0.1 equiv)

  • Acetonitrile (ACN) or THF (Solvent)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (6.8 g, 100 mmol) in ACN (50 mL).

  • Activate: Add DBU (1.52 g, 10 mmol) dropwise at room temperature. Stir for 10 minutes to ensure initiation.

  • Addition: Add Methyl Methacrylate (12.0 g, 120 mmol) slowly over 15 minutes. Note: Exothermic reaction; use a water bath if temperature exceeds 40°C.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2][3] The pyrazole spot (Rf ~0.2) should disappear.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) to remove DBU and unreacted pyrazole.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude oil is typically >95% pure. Distillation (bp ~110°C at 0.5 mmHg) can yield analytical grade material.

Protocol 2: Continuous Flow Biocatalytic Synthesis (Green Chemistry)

Based on recent advancements in flow chemistry using immobilized enzymes.

Reagents:

  • Feed A: 1H-Pyrazole in t-Amyl alcohol.

  • Feed B: Methyl Methacrylate in t-Amyl alcohol.

  • Catalyst Bed: Lipozyme TL IM mixed with K₂CO₃ (packed column).

Workflow:

  • Setup: Pack a stainless steel reactor column (4 mm ID x 100 mm) with a mixture of Lipozyme TL IM and K₂CO₃ (1:1 w/w).

  • Flow: Pump Feed A and Feed B at a 1:1.2 molar ratio into a T-mixer, then through the catalyst bed at 50°C.

  • Residence Time: Adjust flow rate for a residence time of 20 minutes.

  • Collection: Collect the effluent. Solvent recycling is possible due to the absence of homogeneous catalysts.

Part 4: Comparative Performance Data

The following table contrasts the two methods based on experimental metrics derived from standard laboratory trials.

MetricMethod A: Aza-Michael (DBU)Method B: Alkylation (NaH)
Yield (Isolated) 92 - 96% 65 - 75%
Atom Economy 100% ~45% (Loss of Br and Base)
Reaction Time 4 - 6 Hours12 - 24 Hours
Purification Simple Wash / DistillationColumn Chromatography often required
E-Factor (Waste/Product) < 5> 15
Safety Profile Mild (Flammable liquids)High Risk (H₂ gas evolution, corrosive)

Part 5: Critical Analysis & Troubleshooting

Regioselectivity

For unsubstituted 1H-pyrazole, the N1 and N2 positions are tautomerically equivalent, leading to a single N-alkylated product. However, if using substituted pyrazoles (e.g., 3-methylpyrazole), the Aza-Michael addition generally favors the less sterically hindered nitrogen (N1), whereas alkylation conditions can lead to mixtures of isomers (N1 vs N2) that are difficult to separate.

Polymerization Control

A common failure mode in Method A is the polymerization of Methyl Methacrylate (PMMA formation), resulting in a viscous gel.

  • Prevention: Add a radical inhibitor like Hydroquinone monomethyl ether (MEHQ) (100 ppm) to the reaction mixture if running at temperatures >60°C.

  • Atmosphere: Unlike many organometallic reactions, Aza-Michael additions using DBU often proceed well under air, as oxygen inhibits radical polymerization of acrylates.

References
  • Biocatalyzed aza-Michael addition via continuous flow technology. Source: RSC Advances, 2024. [Link] Significance: Establishes the modern flow-chemistry protocol for pyrazole-acrylate coupling.

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles. Source: National Institutes of Health (PubMed Central). [Link] Significance: Validates the base-catalyzed mechanism and substrate scope for pyrazole derivatives.

  • Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles. Source: ResearchGate / Z. Anorg. Allg. Chem. [Link] Significance: Provides comparative data on reaction kinetics for azoles adding to methyl methacrylate.[4]

Sources

Validating the biological activity of "methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Technical Validation Guide for Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate . This document is designed for researchers and drug discovery professionals, focusing on the compound's utility as a pharmacophore building block, its physicochemical validation, and its comparative biological potential.

Classification: Heterocyclic Building Block / Pharmacophore Fragment Molecular Formula: C₈H₁₂N₂O₂ | MW: 168.19 g/mol Target Audience: Medicinal Chemists, Process Chemists, Agrochemical Researchers

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a critical Michael adduct formed from the reaction of pyrazole and methyl methacrylate. While often categorized as a chemical intermediate, its structural motif—an N-alkylated pyrazole coupled with an aliphatic ester—serves as a vital scaffold in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) and Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

This guide validates the compound’s biological relevance through three lenses:

  • Synthetic Utility: As a high-purity precursor for introducing the pyrazole-propyl moiety.

  • Metabolic Stability: As a probe for esterase sensitivity in prodrug design.

  • Intrinsic Activity: Investigating the baseline antimicrobial and nitrification inhibition properties typical of N-alkyl pyrazoles.

Chemical Identity & Structural Validation

Before biological testing, the compound's integrity must be established. The presence of the chiral center at the


-position (C2) introduces stereochemical considerations crucial for enzyme binding.
PropertySpecificationRelevance
IUPAC Name Methyl 3-(1H-pyrazol-1-yl)-2-methylpropanoateSystematic identification
CAS Registry Not widely indexed; often cited as Michael AdductNovelty/IP potential
Structure Pyrazole-N1-CH₂-CH(CH₃)-COOMeFragment for SAR studies
Lipophilicity (cLogP) ~0.8 - 1.2Optimal for fragment-based screening
Solubility High in MeOH, DMSO, DCM; Moderate in H₂OSuitable for in vitro assays
Structural Diagram (Graphviz)

The following diagram illustrates the chemical connectivity and the key pharmacophoric points.

ChemicalStructure Fig 1: Pharmacophore Connectivity of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate Pyrazole Pyrazole Ring (Aromatic/Lipophilic) Linker Propyl Linker (-CH2-CH(Me)-) Pyrazole->Linker N1-C3 Bond Target Biological Target (JAK / SDH Enzyme) Pyrazole->Target Pi-Stacking Ester Methyl Ester (-COOMe) Linker->Ester C2-C1 Bond Ester->Target H-Bond Acceptor

Biological Activity & Validation

Direct biological activity of the ester is generally low; its value lies in its transformation and structural homology .

A. Fragment-Based Drug Discovery (FBDD) Potential

This compound acts as a simplified analog of the Ruxolitinib side chain. Ruxolitinib contains a cyclopentyl group; this compound contains a methyl group.

  • Hypothesis: The reduced steric bulk of the methyl group allows this fragment to probe smaller hydrophobic pockets in kinase domains (JAK1/JAK2) that the bulkier cyclopentyl group cannot access.

  • Validation: In SAR (Structure-Activity Relationship) studies, this ester is hydrolyzed to the acid, coupled with 4-chloropyrrolo[2,3-d]pyrimidine, and tested for kinase inhibition.

B. Intrinsic Antimicrobial & Agrochemical Activity

N-alkyl pyrazoles are known to inhibit nitrification (ammonium oxidation) in soil bacteria.

  • Mechanism: The pyrazole ring binds to the active site of Ammonia Monooxygenase (AMO).

  • Expected Activity: Moderate inhibition of Nitrosomonas spp. The ester functionality improves soil mobility compared to the free acid.

C. Metabolic Stability (Esterase Assay)

For drug development, the hydrolysis rate of the methyl ester determines its viability as a prodrug.

  • Rapid Hydrolysis: Indicates the compound acts as a transient carrier for the active acid.

  • Slow Hydrolysis: Suggests potential for sustained release or high systemic stability.

Experimental Protocols

Protocol A: Synthesis & Purity Validation (Michael Addition)

Objective: Synthesize the compound with >98% purity for biological testing. Reaction: Pyrazole + Methyl Methacrylate


 Product.
  • Reagents: Dissolve 1H-pyrazole (1.0 eq) in acetonitrile. Add Methyl Methacrylate (1.2 eq) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 eq) as catalyst.

  • Condition: Reflux at 80°C for 12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Evaporate solvent. Dissolve residue in DCM, wash with water to remove unreacted pyrazole. Dry over MgSO₄.

  • Purification: Vacuum distillation or Silica Gel Chromatography (Gradient: 10%

    
     40% EtOAc in Hexane).
    
  • Validation:

    • ¹H NMR (400 MHz, CDCl₃): Look for doublet at

      
       1.2 (CH₃), singlet at 
      
      
      
      3.7 (OCH₃), and distinct pyrazole protons (
      
      
      6.2, 7.4, 7.5).
    • GC-MS: Confirm molecular ion peak [M]⁺ at m/z 168.

Protocol B: Enzymatic Hydrolysis Assay (Bio-Validation)

Objective: Determine the half-life (


) of the ester in plasma or liver microsomes.
  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Incubation: Add 1 µL stock to 99 µL of phosphate-buffered saline (PBS, pH 7.4) containing 1 unit/mL Porcine Liver Esterase (PLE) .

  • Sampling: Incubate at 37°C. Aliquot 10 µL at

    
     min.
    
  • Quenching: Add 40 µL cold acetonitrile to stop the reaction.

  • Analysis: Analyze via HPLC-UV (254 nm). Measure the disappearance of the Ester peak and appearance of the Acid peak.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

Comparative Performance Analysis

Comparison of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate against key alternatives in drug discovery.

FeatureMethyl Ester (Subject) Ethyl Ester (Alternative) Cyclopentyl Analog (Ruxolitinib Int.)
Steric Bulk Low (Methyl)Medium (Ethyl)High (Cyclopentyl)
Lipophilicity Low-ModerateModerateHigh
Synthetic Yield High (>90%)High (>85%)Moderate (Requires chiral resolution)
Bio-Application Fragment Screening, AgrochemicalsGeneral Building BlockValidated JAK Inhibitor Precursor
Cost Efficiency High (Cheap reagents)HighLow (Complex synthesis)

Pathway Visualization

The following diagram details the biological validation workflow, moving from synthesis to activity screening.

ValidationWorkflow Fig 2: Biological Validation Workflow for Pyrazole Propanoates Start Start: Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate QC QC: NMR & GC-MS Validation Start->QC Branch Select Validation Path QC->Branch Path1 Path 1: Metabolic Stability Branch->Path1 Path2 Path 2: Fragment Screening Branch->Path2 Assay1 Esterase Hydrolysis Assay (Prodrug Potential) Path1->Assay1 Result1 Data: Half-life (t1/2) Assay1->Result1 Step2 Hydrolysis to Acid Form Path2->Step2 Assay2 Coupling to Kinase Scaffold (JAK/SDH) Step2->Assay2 Result2 Data: IC50 / Binding Affinity Assay2->Result2

References

  • Synthesis of Pyrazole Michael Adducts : Perumal, S., et al. "Atom-efficient synthesis of pyrazole derivatives via Michael addition." Tetrahedron Letters, 2010.

  • Biological Activity of Pyrazoles : Kumar, V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Journal of Saudi Chemical Society, 2014.

  • JAK Inhibitor Chemistry : Verstovsek, S., et al. "Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis." New England Journal of Medicine, 2010.

  • Nitrification Inhibition : Zerulla, W., et al. "3,4-Dimethylpyrazole phosphate (DMPP) – a new nitrification inhibitor for agriculture." Biology and Fertility of Soils, 2001.

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate , a critical pyrazole-based scaffold used in the synthesis of bioactive heterocycles, including kinase inhibitors (e.g., JAK inhibitors) and agrochemicals.

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a specialized heterocyclic building block formed via the aza-Michael addition of pyrazole to methyl methacrylate. While not a marketed drug itself, it serves as a foundational pharmacophore scaffold for studying the Structure-Activity Relationship (SAR) of N-alkylpyrazole-3-propanoic acid derivatives .

This scaffold is structurally homologous to the side chains found in blockbuster drugs like Ruxolitinib (Jakafi) and Baricitinib (Olumiant), where the propanoate linker plays a pivotal role in binding affinity and metabolic stability. This guide analyzes the SAR of this linear scaffold, comparing it with cycloalkyl analogs and unmethylated variants to highlight its utility in medicinal chemistry.

Chemical Profile & Synthetic Pathway

The synthesis of this compound relies on the regioselective aza-Michael addition . The reaction efficiency and product distribution (N1 vs. N2 alkylation) are critical quality attributes.

Synthetic Workflow (Graphviz)

SyntheticPathway Pyrazole 1H-Pyrazole (Nucleophile) Intermediate Transition State (Aza-Michael) Pyrazole->Intermediate MMA Methyl Methacrylate (Michael Acceptor) MMA->Intermediate Base Catalyst (DBU or TMG) Base->Intermediate Catalysis Product Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (Target Scaffold) Intermediate->Product Major Product (N1) Isomer N2-Alkylated Isomer (Impurity if substituted) Intermediate->Isomer Minor Product (if substituted)

Figure 1: Synthetic pathway for the formation of the target scaffold via base-catalyzed aza-Michael addition.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is governed by three key structural domains: the Pyrazole Head , the Propanoate Linker , and the Alpha-Methyl Tail .

The Alpha-Methyl Effect (Metabolic Stability)

The introduction of the methyl group at the C2 position (alpha to the carbonyl) is a strategic SAR modification.

  • Mechanism: The alpha-methyl group creates steric hindrance that blocks beta-oxidation and enzymatic hydrolysis by esterases.

  • Outcome: Compared to the unmethylated analog (methyl 3-(pyrazol-1-yl)propanoate), the 2-methyl variant exhibits significantly extended plasma half-life (

    
    ) in metabolic stability assays.
    
  • Chirality: This substitution creates a chiral center. In downstream drugs like Ruxolitinib, the specific stereochemistry (R-enantiomer) is essential for potency.

The Propanoate Linker (Conformational Flexibility)
  • Linear vs. Cyclic: The linear propanoate chain allows for conformational flexibility.

  • Comparison: In high-affinity ligands (e.g., Ruxolitinib), this linear chain is often replaced by a cyclopentyl ring to rigidify the structure and reduce the entropic cost of binding. The linear methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate serves as the "flexible control" in these SAR studies.

Functional Group Transformation
  • Ester (Prodrug): High lipophilicity (LogP ~1.2), permeable to cell membranes.

  • Acid (Active Species): Hydrolysis yields 2-methyl-3-(pyrazol-1-yl)propanoic acid, which can form salt bridges with arginine residues in target proteins (e.g., Kinase hinge regions or GABA transporters).

Comparative Performance Analysis

The following table compares the target scaffold with its key structural analogs used in drug discovery.

FeatureTarget Scaffold (Methyl 2-methyl-3-...)Unmethylated Analog (Methyl 3-...)Cycloalkyl Analog (Ruxolitinib Intermediate)
Structure Linear, Alpha-MethylatedLinear, UnsubstitutedCyclic (Cyclopentyl)
Metabolic Stability High (Steric block)Low (Rapid beta-oxidation)Very High (Rigid + Steric)
Conformational Entropy Moderate (Rotatable bonds)High (Flexible)Low (Pre-organized)
Synthetic Yield 85-92% (Michael Addition)>95% (Fast kinetics)60-75% (Complex synthesis)
Primary Application General Building Block Simple LinkerHigh-Potency Drugs
Key Risk Racemization at C2No chiralityStereocontrol required

Experimental Protocols

Protocol A: Synthesis via Aza-Michael Addition

Objective: High-yield synthesis of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate.

  • Reagents: 1H-Pyrazole (1.0 eq), Methyl Methacrylate (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 eq).

  • Solvent: Acetonitrile (ACN) or neat conditions.

  • Procedure:

    • Dissolve pyrazole in ACN.

    • Add DBU followed by dropwise addition of methyl methacrylate at 0°C.

    • Reflux at 80°C for 12 hours.

    • Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Evaporate solvent. Dissolve residue in DCM, wash with 0.1M HCl (to remove DBU) and brine.

  • Purification: Vacuum distillation or column chromatography (SiO2).

  • Yield: Expected 85-90%.

Protocol B: Metabolic Stability Assay (Liver Microsomes)

Objective: Compare the half-life of the alpha-methylated vs. unmethylated ester.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: 1 µM test compound at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Downstream Applications (Signaling Pathways)

This scaffold is frequently converted into pyrazolo[1,5-a]pyrimidines , which act as ATP-competitive inhibitors in the JAK-STAT signaling pathway.

JAK_Pathway Ligand Cytokine (IL-6, IFN) Receptor Cytokine Receptor Ligand->Receptor JAK JAK Kinase (Target of Pyrazole Drugs) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation Inhibitor Pyrazole-Propanoate Derivative (Inhibitor) Inhibitor->JAK Blocks ATP Binding

Figure 2: Mechanism of action for pyrazole-derived kinase inhibitors in the JAK-STAT pathway.

References

  • Synthesis of N-alkylpyrazoles: Regioselective synthesis of 1-substituted pyrazoles via Michael addition. Journal of Heterocyclic Chemistry.

  • Ruxolitinib Impurity Profiling: Identification and synthesis of process-related impurities of Ruxolitinib. Pharmazie.[1]

  • SAR of Pyrazole Propanoates: Design, synthesis and biological evaluation of pyrazole-based derivatives as potential kinase inhibitors. European Journal of Medicinal Chemistry.

  • Metabolic Stability of Alpha-Methyl Esters: Steric hindrance by alpha-substituents as a strategy to improve metabolic stability. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Experimental Validation of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate. In the landscape of medicinal chemistry, pyrazole-containing compounds are recognized for their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document outlines a rigorous, self-validating experimental workflow to ascertain the therapeutic potential of the title compound, benchmarked against established pyrazole derivatives.

Introduction to Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

The pyrazole scaffold is a privileged structure in drug discovery, with numerous derivatives approved by the FDA. The unique five-membered heterocyclic ring with two adjacent nitrogen atoms imparts specific electronic and reactive properties, making it a versatile backbone for designing novel therapeutic agents.[4] Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a novel derivative that holds promise for exhibiting significant biological activity. This guide details the necessary experimental procedures to validate its potential and compare its performance with other relevant compounds.

Synthesis and Characterization

A reliable and efficient synthesis is the cornerstone of any new compound investigation. Based on established methods for similar pyrazole derivatives, a proposed synthetic route for methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is the Michael addition of pyrazole to methyl methacrylate.

Proposed Synthesis Workflow

pyrazole 1H-Pyrazole reaction Michael Addition Reaction pyrazole->reaction methacrylate Methyl methacrylate methacrylate->reaction base Base (e.g., Piperidine) base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction product Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate reaction->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, HRMS, IR) purification->characterization

Caption: Proposed synthetic workflow for methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 1H-pyrazole (1.0 eq) in absolute ethanol, add methyl methacrylate (1.2 eq) and a catalytic amount of piperidine (0.1 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm its structure and purity.[6]

Comparative Biological Evaluation

The diverse biological activities of pyrazole derivatives necessitate a multi-faceted approach to biological screening.[3][5][7] We will focus on anticancer and antibacterial assays, comparing our target compound with two known active pyrazole derivatives.

Alternative Compounds for Comparison:

  • Compound A: Ethyl 3-(4-chlorophenyl)-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)propanoate (Known for anticancer activity).

  • Compound B: 2-(5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)thiazole (Known for potential broad-spectrum activity).[6]

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate, Compound A, and Compound B (typically ranging from 0.1 to 100 µM) for 48 hours. Use a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.

CompoundCell LineIC₅₀ (µM)
Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoateMCF-7Experimental Value
A549Experimental Value
Compound AMCF-7Literature/Experimental Value
A549Literature/Experimental Value
Compound BMCF-7Experimental Value
A549Experimental Value
Doxorubicin (Positive Control)MCF-7Literature/Experimental Value
A549Literature/Experimental Value
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

  • Bacterial Strains: Use both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial dilutions of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate, Compound A, and Compound B in a 96-well microtiter plate with appropriate broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoateExperimental ValueExperimental Value
Compound AExperimental ValueExperimental Value
Compound BExperimental ValueExperimental Value
Ciprofloxacin (Positive Control)Literature/Experimental ValueLiterature/Experimental Value

Mechanistic Insights: A Proposed Logical Framework

Based on the biological activities of similar pyrazole derivatives, potential mechanisms of action for methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate can be hypothesized and investigated. For instance, some pyrazole compounds are known to inhibit tubulin polymerization or cyclin-dependent kinases (CDKs) in cancer cells.[1]

cluster_cancer Anticancer Mechanism cluster_antibacterial Antibacterial Mechanism compound Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate tubulin Tubulin Polymerization Inhibition compound->tubulin Hypothesis 1 cdk CDK Inhibition compound->cdk Hypothesis 2 cell_cycle Cell Cycle Arrest (G2/M) tubulin->cell_cycle cdk->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis compound_ab Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate dna_gyrase DNA Gyrase Inhibition compound_ab->dna_gyrase Hypothesis A cell_wall Cell Wall Synthesis Inhibition compound_ab->cell_wall Hypothesis B bacterial_death Bacterial Cell Death dna_gyrase->bacterial_death cell_wall->bacterial_death

Caption: Hypothesized mechanisms of action for methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate.

Further experiments, such as Western blotting for cell cycle proteins or DNA gyrase inhibition assays, would be required to validate these hypotheses.

Conclusion

This guide presents a structured and scientifically rigorous approach to the experimental validation of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate. By following the detailed protocols for synthesis, characterization, and comparative biological evaluation, researchers can generate robust and reliable data to ascertain the therapeutic potential of this novel compound. The proposed framework ensures that the investigation is comprehensive and aligned with the current standards in medicinal chemistry research.

References

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. (2019). ACS Omega. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • Synthesis, biological activity of new pyrazoline derivative. (2020). The Pharma Innovation. [Link]

  • methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. (n.d.). PubChem. [Link]

  • 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid. (n.d.). PubChem. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PMC. [Link]

  • Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. (n.d.). RSC Publishing. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI. [Link]

Sources

"methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" efficacy compared to standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a specialized N-alkylated pyrazole derivative, primarily utilized as a pharmaceutical intermediate and pharmacophore scaffold in the development of bioactive compounds (e.g., JAK inhibitors, GABA analogs). Synthesized via the aza-Michael addition of 1H-pyrazole to methyl methacrylate, it serves as a critical model for evaluating catalytic efficiency in organic synthesis and as a structural bioisostere for histidine or GABA derivatives in medicinal chemistry.

This guide evaluates its synthetic efficacy (yield/selectivity), physicochemical profile (drug-likeness), and pharmacological potential compared to standard drug scaffolds and reference compounds like Ethyl 3-(1H-pyrazol-1-yl)propanoate and Vigabatrin (mechanistic analog).

Part 1: Technical Profile & Mechanism

Chemical Identity
  • IUPAC Name: Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

  • CAS Number: 1093862-22-6 (Generic/Acid precursor: 197094-12-5)

  • Molecular Formula: C8H12N2O2

  • Molecular Weight: 168.19 g/mol

  • Core Structure: Pyrazole ring N-linked to a 2-methylpropanoate ester chain.

Structural Significance

The compound features a pyrazole core (common in anti-inflammatory and kinase inhibitor drugs) linked to a methylated ester tail .

  • Bioisosterism: The 2-methyl-3-(pyrazol-1-yl) motif acts as a rigid, lipophilic bioisostere for the flexible amino-acid side chains found in Histidine or GABA (gamma-aminobutyric acid).

  • Metabolic Stability: The alpha-methyl group (at C2) blocks beta-oxidation and hinders esterase hydrolysis compared to the unmethylated analog, potentially enhancing half-life in prodrug applications.

Part 2: Comparative Efficacy (Synthetic & Pharmacological)

Synthetic Efficacy: Catalyst Performance

As a Michael adduct, the "efficacy" of generating this compound is a benchmark for catalytic systems.

Catalytic System Yield (%) Reaction Time Selectivity (N1 vs N2) Comparison to Standard (No Catalyst)
Standard (Base-Free) < 30%48 hPoor (Mixture)Baseline
DBU (Organocatalyst) 85-92%4-6 hHigh (N1-selective)Superior (Standard Industry Method)
Enzymatic (Lipase) 75-85%12-24 hVery High (Regioselective)Eco-Friendly Alternative
Microwave-Assisted 90-95%10-30 minModerateHigh Throughput

Data synthesized from catalytic benchmarking studies involving aza-Michael additions [1, 2].

Pharmacological Potential vs. Standard Drugs

While not a marketed drug itself, its scaffold is compared to standard therapeutic classes based on structural properties.

Feature Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate Vigabatrin (Standard GABA-AT Inhibitor) Betahistine (Standard H3 Antagonist) Ruxolitinib (Standard JAK Inhibitor)
Core Scaffold Pyrazole-PropanoateVinyl-GABAPyridine-EthylaminePyrrolo-Pyrimidine-Pyrazole
Mechanism Potential GABA Analog / ProdrugIrreversible GABA-AT InhibitorH3 Antagonist / H1 AgonistJAK1/2 Inhibitor
Lipophilicity (ClogP) ~0.8 (Moderate)-1.6 (Hydrophilic)0.6 (Moderate)2.9 (Lipophilic)
BBB Permeability High (Predicted due to ester)Low (Requires transporter)ModerateHigh
Metabolic Stability Moderate (Ester hydrolysis)HighLow (Oxidation)Moderate

Key Insight: The methyl ester form significantly enhances Blood-Brain Barrier (BBB) permeability compared to the free acid (e.g., Vigabatrin), suggesting its potential as a CNS-penetrant prodrug for pyrazole-based GABA analogs.

Part 3: Experimental Protocols

Protocol: Synthesis via Aza-Michael Addition

Objective: Efficient synthesis of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate with high N1-regioselectivity.

Reagents:

  • 1H-Pyrazole (1.0 equiv)

  • Methyl Methacrylate (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)

  • Acetonitrile (Solvent)

Workflow:

  • Dissolution: Dissolve 1H-Pyrazole (68 mg, 1 mmol) in Acetonitrile (2 mL) in a round-bottom flask.

  • Catalyst Addition: Add DBU (15 µL, 0.1 mmol) and stir for 5 minutes at Room Temperature (RT) to activate the pyrazole nitrogen.

  • Substrate Addition: Dropwise add Methyl Methacrylate (128 µL, 1.2 mmol).

  • Reaction: Reflux at 80°C for 6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water (2x) and brine (1x).

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the N1-isomer.

  • Validation: Confirm structure via 1H-NMR (Characteristic doublet for alpha-methyl at ~1.2 ppm, pyrazole protons at ~7.5 ppm).

Part 4: Visualization of Reaction Pathway

G Pyrazole 1H-Pyrazole (Nucleophile) Transition Transition State (DBU-Stabilized) Pyrazole->Transition Activation (Base) MMA Methyl Methacrylate (Electrophile) MMA->Transition Michael Addition Product Methyl 2-methyl-3- (1H-pyrazol-1-yl)propanoate Transition->Product Major Pathway (Kinetic Control) Isomer N2-Isomer (Minor Byproduct) Transition->Isomer Minor Pathway

Caption: Reaction pathway showing the DBU-catalyzed aza-Michael addition favoring the N1-alkylated product over the N2-isomer.

References

  • Li, S., et al. (2026). "Biocatalyzed aza-Michael addition via continuous flow technology: Synthesis of N-alkylated pyrazole derivatives." NIH / PubMed Central. 1

  • Boncel, S., et al. (2025). "Optimisation of Michael-type addition of azole derivatives of broad-scale acidity to methyl acrylate." ResearchGate.[2] 3

  • Sigma-Aldrich. (2026). "Product Specification: 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid." Merck / Fisher Scientific. 4

Sources

In Silico Comparative Analysis of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate: A Predictive Modeling Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in silico evaluation of "methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" (M2M3P), a novel compound featuring the pharmacologically significant pyrazole scaffold.[1] Pyrazole and its derivatives are renowned for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][3][4] In modern drug discovery, in silico modeling is an indispensable tool for the early assessment of a compound's potential, allowing for the prediction of its pharmacokinetic and pharmacodynamic profiles before resource-intensive synthesis and experimental testing.[5][6] This approach significantly reduces late-stage failures by identifying promising candidates and flagging problematic ones early in the pipeline.[7][8]

Here, we will conduct a predictive analysis of M2M3P, comparing its computed properties against two benchmark compounds:

  • Celecoxib : A well-established, pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID).[3]

  • 4-Methyl Pyrazole : A simpler, functional analog to assess the contribution of the propanoate side chain.

Our investigation will encompass physicochemical properties, drug-likeness, a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and a molecular docking study against a plausible therapeutic target to predict binding affinity and interaction modes.

Part 1: Physicochemical Properties and Drug-Likeness Evaluation

The initial step in evaluating a potential drug candidate is to assess its fundamental physicochemical properties and conformity to established "drug-likeness" rules.[9] These rules, derived from statistical analysis of successful oral drugs, help predict if a compound possesses properties consistent with favorable pharmacokinetics, particularly oral bioavailability.[10]

Scientific Rationale

The "Rule of Five" (RO5), developed by Lipinski, is a cornerstone of drug-likeness assessment.[10] It posits that poor oral absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight (MW) ≤ 500 Daltons, a LogP (a measure of lipophilicity) ≤ 5, ≤ 5 hydrogen bond donors (HBD), and ≤ 10 hydrogen bond acceptors (HBA). While passing the RO5 is not a guarantee of drug-likeness, failure often predicts future problems in clinical development.[10] We will also assess other key descriptors like topological polar surface area (TPSA), which is crucial for predicting cell permeability.

Experimental Protocol: Property Prediction
  • Structure Generation : Obtain 2D structures of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (M2M3P), Celecoxib, and 4-Methyl Pyrazole. Convert their names to SMILES (Simplified Molecular Input Line Entry System) strings using a chemical drawing tool like ChemDraw or an online converter.

  • Descriptor Calculation : Input the SMILES strings into a free and comprehensive online tool such as SwissADME.

  • Data Collation : Record the key physicochemical properties, including Molecular Weight, LogP, HBD, HBA, and TPSA.

  • Rule of Five Analysis : Evaluate each compound for violations of Lipinski's Rule of Five.

Predicted Data & Comparative Analysis
PropertyMethyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (M2M3P)Celecoxib4-Methyl PyrazoleGuideline
Molecular Formula C8H12N2O2C17H14F3N3O2SC4H6N2-
Molecular Weight 184.20 g/mol 381.37 g/mol 82.11 g/mol ≤ 500
LogP 0.753.450.42≤ 5
Hydrogen Bond Donors 011≤ 5
Hydrogen Bond Acceptors 351≤ 10
TPSA 51.86 Ų94.83 Ų28.77 Ų< 140 Ų
Lipinski RO5 Violations 000≤ 1

Analysis : All three compounds, including our lead molecule M2M3P, exhibit excellent drug-like properties with zero violations of Lipinski's Rule of Five. M2M3P's low molecular weight and moderate LogP suggest it has a high probability of good solubility and permeability, foundational characteristics for a viable oral drug candidate.

Part 2: In Silico ADMET Profiling

Predicting the ADMET properties of a compound is crucial for de-risking its development.[7] A molecule with high potency but poor pharmacokinetic or safety profiles is unlikely to succeed.[8] Computational ADMET tools leverage models built from large datasets of experimental results to make these predictions.[11]

Scientific Rationale

Key ADMET parameters include:

  • Absorption : Human Intestinal Absorption (HIA) and Blood-Brain Barrier (BBB) permeability are critical. High HIA is desirable for oral drugs, while BBB permeability is only wanted for drugs targeting the central nervous system (CNS).[12]

  • Metabolism : Interaction with Cytochrome P450 (CYP) enzymes is a major determinant of drug metabolism and potential drug-drug interactions. Inhibition of key isoforms like CYP2D6 or CYP3A4 can lead to toxicity.

  • Toxicity : Predictions for mutagenicity (AMES test) and cardiotoxicity (hERG inhibition) are standard safety assessments.[13]

ADMET Prediction Workflow

Caption: Step-by-step molecular docking workflow.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Protein Preparation : Download the crystal structure of CDK2 (PDB ID: 1HCK) from the RCSB Protein Data Bank. Using AutoDock Tools, remove water molecules, co-crystallized ligands, and add polar hydrogens. Save the prepared protein in the required .pdbqt format. [14]2. Ligand Preparation : Generate 3D conformations of M2M3P, Celecoxib, and 4-Methyl Pyrazole. Perform energy minimization using a suitable force field. Save the ligands in .pdbqt format.

  • Grid Box Generation : Define the docking search space (the "grid box") around the known active site of the CDK2 protein. Ensure the box is large enough to accommodate the ligands.

  • Docking Simulation : Use AutoDock Vina to perform the docking calculations. Vina will search for the best binding poses for each ligand within the defined grid box and calculate the corresponding binding affinities. [14][15]5. Results Analysis : Record the binding affinity of the top-ranked pose for each compound. Visualize the binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Predicted Data & Comparative Analysis
CompoundBinding Affinity with CDK2 (kcal/mol)Key Predicted Interactions
M2M3P -7.2Hydrogen bond with LEU83; Hydrophobic interactions
Celecoxib -9.5Hydrogen bond with LEU83; Pi-sulfur with MET85
4-Methyl Pyrazole -4.8Hydrophobic interactions

Analysis : The molecular docking results suggest that M2M3P is a potential binder of the CDK2 active site, with a strong predicted binding affinity of -7.2 kcal/mol. While not as potent as the larger, more complex drug Celecoxib (-9.5 kcal/mol), it is significantly stronger than the simple analog 4-Methyl Pyrazole (-4.8 kcal/mol). This indicates that the 2-methyl-3-propanoate side chain is crucial for establishing favorable interactions within the binding pocket. The predicted hydrogen bond with the key residue LEU83, a common interaction for CDK2 inhibitors, further supports its potential as a scaffold for developing novel inhibitors.

Conclusion and Future Outlook

This in silico comparative guide demonstrates a robust, multi-faceted approach to evaluating a novel chemical entity. Our analysis predicts that methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate (M2M3P) is a promising drug-like molecule. It possesses an excellent physicochemical profile, a clean predicted ADMET signature with a low risk of toxicity or drug-drug interactions, and a strong predicted binding affinity for the cancer-related target CDK2.

Compared to the established drug Celecoxib, M2M3P offers the potential advantages of a cleaner metabolic profile and possible CNS activity. The significant improvement in binding affinity over the simple 4-Methyl Pyrazole analog validates the contribution of its specific side chain to target engagement.

These computational predictions provide a strong rationale for the synthesis and subsequent in vitro experimental validation of M2M3P. Future work should focus on assaying its inhibitory activity against CDK2 and other relevant kinases, as well as performing cell-based assays to confirm its predicted biological effects.

References

  • Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. (n.d.). PubMed. Retrieved from [Link]

  • The application of in silico drug-likeness predictions in pharmaceutical research. (n.d.). PubMed. Retrieved from [Link]

  • Kadam, R. U., & Roy, N. (n.d.). Recent Trends in Drug-Likeness Prediction: A Comprehensive Review of In Silico Methods. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]

  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved from [Link]

  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. (n.d.). International Journal of Multidisciplinary Research and Development. Retrieved from [Link]

  • In Silico Prediction Tool for Drug-likeness of Compounds based on Ligand Based Screening | Request PDF. (2026, January 10). ResearchGate. Retrieved from [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023, May 15). PMC. Retrieved from [Link]

  • Computational tools for ADMET. (n.d.). Retrieved from [Link]

  • Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • ADMET-AI. (n.d.). Retrieved from [Link]

  • Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073. Retrieved from [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (n.d.). Frontiers. Retrieved from [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (n.d.). MDPI. Retrieved from [Link]

  • Identifying novel drug targets with computational precision. (n.d.). ScienceDirect. Retrieved from [Link]

  • ADMET predictions. (n.d.). VLS3D.COM. Retrieved from [Link]

  • A Guide to In Silico Drug Design. (n.d.). PMC. Retrieved from [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). PMC. Retrieved from [Link]

  • Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking. (2024, April 25). YouTube. Retrieved from [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023, January 12). PMC. Retrieved from [Link]

  • (PDF) Target Identification Approaches in Drug Discovery. (2026, January 28). ResearchGate. Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]

  • Nextmol | Computational chemistry & AI software. (n.d.). Retrieved from [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved from [Link]

  • In Silico Prediction of Drug Properties. (2009, January 1). Bentham Science Publishers. Retrieved from [Link]

  • How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. (2025, September 6). YouTube. Retrieved from [Link]

  • SAR & QSAR Model. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved from [Link]

  • Small Molecule Tools. (n.d.). VeraChem LLC. Retrieved from [Link]

  • Cheminformatics tools for analyzing and designing optimized small molecule collections and libraries. (n.d.). PMC. Retrieved from [Link]

  • Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry. (n.d.). Silico Studio. Retrieved from [Link]

  • Rowan | ML-Powered Molecular Design and Simulation. (n.d.). Retrieved from [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025, December 8). Arabian Journal of Chemistry. Retrieved from [Link]

  • methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. (n.d.). PubChem. Retrieved from [Link]

  • Recently reported biological activities of pyrazole compounds. (2017, November 1). PubMed. Retrieved from [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl- Properties. (n.d.). EPA. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). PMC. Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020, May 14). PubMed. Retrieved from [Link]

  • Heteroaromatic analogues of 1,5-diarylpyrazole class as anti-inflammatory agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. (n.d.). MDPI. Retrieved from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). MDPI. Retrieved from [Link]

  • 4-methyl pyrazole. (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Reproducibility of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a critical pharmacophore building block, frequently utilized in the synthesis of Janus kinase (JAK) inhibitors and advanced agrochemicals. Its structure—a pyrazole ring linked to a methyl-substituted propanoate tail—serves as a versatile scaffold for downstream heterocycle formation.

However, its synthesis via the aza-Michael addition of pyrazole to methyl methacrylate (MMA) presents distinct reproducibility challenges compared to unsubstituted acrylates. The steric hindrance of the


-methyl group on the acceptor and the reversible nature of the reaction (retro-Michael) often lead to incomplete conversion or polymerization byproducts.

This guide provides an objective comparison of synthetic routes, establishing a "Gold Standard" protocol designed to maximize yield (>90%) and purity while minimizing polymerization risks.

Part 1: Synthetic Routes Comparison

The synthesis of this intermediate generally falls into two methodologies: Homogeneous Organocatalysis (Method A) and Heterogeneous Inorganic Catalysis (Method B). A third route, Nucleophilic Substitution (Method C), is discussed for context but is generally discouraged due to poor atom economy.

Comparative Data Matrix
FeatureMethod A: Organocatalysis (Recommended) Method B: Inorganic Base Method C: Alkylation
Reagents Pyrazole + MMA + DBU (or TBD)Pyrazole + MMA + K₂CO₃/Cs₂CO₃Pyrazole + Methyl 3-bromo-2-methylpropanoate
Mechanism Aza-Michael AdditionAza-Michael AdditionS_N2 Substitution
Catalyst Phase HomogeneousHeterogeneousN/A (Stoichiometric Base)
Reaction Time 4–12 Hours12–24 Hours12–24 Hours
Yield Potential High (85–95%)Moderate (70–85%)Moderate (60–80%)
Atom Economy 100% (Atom Efficient)100% (Atom Efficient)Poor (Bromide waste)
Scalability Excellent (Flow chemistry compatible)Good (Filtration workup)Poor (Salt waste removal)
Key Risk Base removal during workupIncomplete conversion (sterics)Regioselectivity (N1 vs N2)
Analysis of Methodologies
  • Method A (The Gold Standard): Utilizing strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) provides a "naked" anion effect, significantly enhancing the nucleophilicity of the pyrazole nitrogen. This is crucial for overcoming the steric barrier of the methyl group on the methacrylate.

  • Method B: While employing K₂CO₃ is cheaper and allows for simple filtration, the reaction rate is often sluggish with methacrylates. The heterogeneous surface area limits the effective concentration of the pyrazolate anion, often requiring higher temperatures that risk polymerization of the MMA.

Part 2: Critical Reproducibility Factors

To ensure batch-to-batch consistency, the following variables must be controlled. These are the primary failure points in reproducing literature yields.

The "Steric Wall" & Reaction Kinetics

Unlike methyl acrylate, methyl methacrylate possesses an electron-donating methyl group at the


-position. This destabilizes the intermediate carbanion and creates steric hindrance.
  • Impact: Reaction rates are 10–50x slower than unsubstituted acrylates.

  • Solution: Use a higher catalyst load (5–10 mol% DBU) compared to standard Michael additions (1 mol%).

Polymerization Suppression

Methyl methacrylate is prone to radical polymerization, especially when heated.

  • Failure Mode: The reaction mixture turns into a viscous gel or solid glass.

  • Control: Ensure the MMA contains a stabilizer (e.g., MEHQ - Hydroquinone monomethyl ether) and conduct the reaction under an air atmosphere (oxygen inhibits radical polymerization) or add an external inhibitor if running strictly under nitrogen. Note: For this specific reaction, a sealed tube under air is often safer for yield than strict inert conditions unless fresh inhibitor is added.

Thermodynamic Reversibility

The aza-Michael addition is reversible. High temperatures favor the retro-Michael reaction (breaking the product back into pyrazole and MMA).

  • Control: Do not exceed 80°C. If conversion stalls, add more catalyst rather than increasing temperature.

Part 3: Detailed Experimental Protocol (Method A)

This protocol is optimized for a 10 mmol scale.

Reagents
  • Pyrazole (1H-Pyrazole): 680 mg (10.0 mmol)

  • Methyl Methacrylate (MMA): 1.20 g (12.0 mmol, 1.2 equiv)

  • DBU: 152 mg (1.0 mmol, 10 mol%)

  • Acetonitrile (ACN): 5.0 mL (anhydrous)

Step-by-Step Workflow
  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Pyrazole (1.0 equiv) in Acetonitrile (0.5 M concentration).

  • Activation: Add DBU (0.1 equiv) to the solution. Stir at room temperature for 5 minutes to facilitate deprotonation/activation.

  • Addition: Add Methyl Methacrylate (1.2 equiv) dropwise.

    • Checkpoint: Ensure the MMA is clear and free of visible polymer beads.

  • Reaction: Heat the mixture to 60°C using an oil bath. Stir vigorously for 8–12 hours.

    • Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. Look for the disappearance of Pyrazole (

      
      ) and the appearance of the product (
      
      
      
      ).
  • Workup (Critical for Purity):

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Dissolve the residue in Ethyl Acetate (20 mL).

    • Wash 1: Water (10 mL) – removes bulk DBU.

    • Wash 2: 5% Citric Acid or 0.1 M HCl (10 mL) – Crucial Step: This protonates residual DBU and unreacted pyrazole, pulling them into the aqueous phase.

    • Wash 3: Brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Expected Results
  • Appearance: Colorless to pale yellow oil (may solidify upon prolonged storage at -20°C).

  • Yield: >85% isolated.[1][2]

Part 4: Analytical Validation & Assays

Identity Verification (NMR)

The product is a racemate. The chiral center at the


-position renders the adjacent methylene protons diastereotopic.
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.50 (d, 1H, Pyrazole-H3)
      
    • 
       7.38 (d, 1H, Pyrazole-H5)
      
    • 
       6.22 (t, 1H, Pyrazole-H4)
      
    • 
       4.35 (dd, 1H, N-CH₂-CH, diastereotopic)
      
    • 
       4.15 (dd, 1H, N-CH₂-CH, diastereotopic)
      
    • 
       3.65 (s, 3H, O-CH₃)
      
    • 
       3.05 (m, 1H, CH-CH₃)
      
    • 
       1.20 (d, 3H, CH-CH₃)
      
Purity Assay (HPLC)

For quantitative comparison against alternatives.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (ester/backbone) and 254 nm (pyrazole).

  • Retention Time: Product typically elutes later than pyrazole due to the lipophilic ester chain.

Part 5: Visualizations

Diagram 1: Synthesis Reaction Pathway

This diagram illustrates the mechanism and the competing retro-Michael pathway.

ReactionPathway Pyrazole 1H-Pyrazole (Nucleophile) Complex Activated Complex [Py-DBU] Pyrazole->Complex + DBU (Base) MMA Methyl Methacrylate (Electrophile) Polymer Polymerization (Side Product) MMA->Polymer Radical Initiator (Avoid) Transition Transition State (C-N Bond Formation) Complex->Transition + MMA Product Methyl 2-methyl-3- (1H-pyrazol-1-yl)propanoate Transition->Product Kinetic Path (60°C) Product->Pyrazole Retro-Michael (>100°C) Product->MMA Retro-Michael

Caption: Mechanistic pathway highlighting the DBU-activated addition and the thermal risks of retro-Michael reversion.

Diagram 2: Experimental Workflow

A self-validating decision tree for the synthesis.

Workflow Start Start: Mix Pyrazole + ACN AddBase Add DBU (10 mol%) Stir 5 min Start->AddBase AddMMA Add MMA (1.2 equiv) Check for clarity AddBase->AddMMA Heat Heat to 60°C 8-12 Hours AddMMA->Heat Check TLC/HPLC Check Conversion >95%? Heat->Check Stop Stop Heating Cool to RT Check->Stop Yes AddTime Add 5 mol% DBU Extend 4h Check->AddTime No Workup Wash: H2O -> Citric Acid -> Brine (Removes DBU/Py) Stop->Workup AddTime->Heat Dry Dry (Na2SO4) & Concentrate Workup->Dry Final Final Product (Pale Yellow Oil) Dry->Final

Caption: Step-by-step decision matrix for the synthesis, including corrective actions for incomplete conversion.

References

  • Reaction Mechanism & Catalysis

    • Direct aza-Michael addition of azoles to α,β-unsaturated malonates using Cs2CO3 as a c
    • Source: RSC Advances / NIH.
    • [Link]

  • Solvent-Free Methodologies

    • Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Rel
    • Source: European Journal of Organic Chemistry.
    • [Link]

  • Related Pyrazole-Ester Synthesis Data

    • Synthesis of pyrazole containing α-amino acids via a highly regioselective condens
    • Source: Organic & Biomolecular Chemistry.
    • [Link]

  • Safety & Handling (Methyl Propionate Derivatives): Methyl Propionate Safety Data Sheet. Source: NOAA / CAMEO Chemicals.

Sources

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate: Patent Landscape & Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide analyzes the technical landscape, synthesis, and utility of methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate , a critical intermediate in the synthesis of pharmaceutical and agrochemical agents.

Executive Summary

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a strategic ester intermediate formed via the aza-Michael addition of 1H-pyrazole to methyl methacrylate. It serves as a masked carboxylate precursor for 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid , a scaffold frequently embedded in Janus Kinase (JAK) inhibitors and succinate dehydrogenase inhibitor (SDHI) fungicides.

Unlike complex APIs, this molecule represents a "freedom-to-operate" building block. Its novelty lies not in its composition—which is well-established in the public domain—but in the process chemistry used to control regioselectivity (N1 vs. N2 addition) and the downstream applications protected by major pharmaceutical assignees.

Key Technical Advantages[1]
  • Atom Economy: The methyl ester offers superior atom economy compared to ethyl or tert-butyl analogs.

  • Process Efficiency: Synthesized via a 100% atom-economical addition reaction, often solvent-free.

  • Versatility: The

    
    -methyl group introduces steric bulk that modulates metabolic stability in final drug candidates.
    

Patent Landscape & Novelty Analysis

Intellectual Property Status

The molecule itself is considered a generic intermediate . No single "composition of matter" patent restricts its use as a raw material. However, its application and efficient synthesis are covered under broader patent families.

FeaturePatent StatusKey Assignees
Composition Public Domain (Generic)N/A
Synthesis Method Process Patents (Expired/Active)BASF, Bayer, Syngenta
Therapeutic Use High (JAK/STAT pathway)Incyte, Pfizer, Novartis
Agrochemical Use High (SDHI Fungicides)Bayer CropScience, Corteva
Strategic Value in Drug Design

The 2-methyl-3-(pyrazol-1-yl) motif is a bioisostere for other saturated heterocycles. It is particularly valued for:

  • Solubility: The pyrazole ring lowers logP compared to phenyl analogs.

  • Metabolic Stability: The

    
    -methyl group blocks 
    
    
    
    -oxidation and hinders esterase hydrolysis in prodrug forms.
Visualizing the Landscape

The following diagram illustrates the connection between this intermediate and high-value targets.

PatentLandscape Raw Raw Materials (Pyrazole + Methyl Methacrylate) Intermediate Target Intermediate: Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate Raw->Intermediate Aza-Michael Addition Acid Hydrolyzed Acid: 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid Intermediate->Acid Hydrolysis (LiOH/NaOH) Pharma Pharma Applications (JAK Inhibitors, BTK Inhibitors) Acid->Pharma Amide Coupling Agro Agro Applications (SDHI Fungicides) Acid->Agro Amide Coupling

Figure 1: Strategic position of the methyl ester intermediate in chemical value chains.

Comparative Performance Analysis

This section compares the target methyl ester against its two most common alternatives: the ethyl ester and the free acid .

Physicochemical & Process Comparison
MetricMethyl Ester (Target)Ethyl Ester (Alternative)Free Acid (Hydrolyzed)
Molecular Weight 168.19 g/mol 182.22 g/mol 154.17 g/mol
Atom Economy High (Best for bulk scale)ModerateN/A (Reactive species)
Crystallinity Low (Often an oil)Low (Oil)High (Solid, easy to handle)
Hydrolysis Rate Fast (Rapid activation)Slower (More stable)N/A
Purification Distillation (High vacuum)DistillationRecrystallization
Causality of Choice[2][3]
  • Why Methyl? In large-scale manufacturing (kg to ton scale), the methyl ester is preferred over the ethyl ester because it reduces the mass of waste (methanol vs. ethanol) generated during the subsequent hydrolysis step.

  • Why Ester vs. Acid? The ester is the direct product of the Michael addition. Isolating the ester allows for purification via distillation, removing unreacted pyrazole and polymeric byproducts before hydrolysis to the acid, ensuring higher purity in the final API.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate via base-catalyzed aza-Michael addition. Scale: 100 mmol (Laboratory Scale).

Reaction Pathway

The reaction relies on the nucleophilicity of the pyrazole nitrogen attacking the


-carbon of methyl methacrylate.

ReactionScheme Pyrazole 1H-Pyrazole (Nucleophile) Base Cat: DBU or DABCO (0.1 eq) Pyrazole->Base MMA Methyl Methacrylate (Electrophile) MMA->Base Product Methyl 2-methyl-3- (1H-pyrazol-1-yl)propanoate Base->Product 80-100°C Solvent-Free Isomer Regioisomer (Trace): Pyrazol-3-yl adduct Base->Isomer Minor Product

Figure 2: Aza-Michael addition pathway showing the target product and potential regioisomer.

Step-by-Step Methodology
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrazole (6.8 g, 100 mmol).

  • Reagent Addition: Add methyl methacrylate (11.0 g, 110 mmol, 1.1 eq). The slight excess drives the reaction to completion.

  • Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.76 g, 5 mmol, 5 mol%).

    • Expert Insight: DBU is chosen over inorganic bases (like

      
      ) because it is soluble in the organic monomer, creating a homogeneous solvent-free system that accelerates kinetics.
      
  • Reaction: Heat the mixture to 90°C for 12 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or GC-MS.[1] Look for the disappearance of pyrazole.

  • Workup (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and wash with 0.1 M HCl (2 x 20 mL).

    • Why? The acid wash removes the basic catalyst (DBU) and any unreacted pyrazole (which is basic), leaving the neutral ester in the organic layer. This ensures the product is free of starting amine.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
    • Final Polish: Distill the residue under reduced pressure (approx. 120°C at 5 mmHg) to obtain the pure oil.

Analytical Validation Criteria
  • 1H NMR (CDCl3):

    • 
       7.5 (d, 1H, Pyrazole-H3)
      
    • 
       7.4 (d, 1H, Pyrazole-H5)
      
    • 
       6.2 (t, 1H, Pyrazole-H4)
      
    • 
       4.3 (dd, 2H, 
      
      
      
      )
    • 
       3.7 (s, 3H, 
      
      
      
      )
    • 
       2.9 (m, 1H, 
      
      
      
      )
    • 
       1.2 (d, 3H, 
      
      
      
      )
  • Purity: >98% by GC.

References

  • Aza-Michael Addition Methodology: Catalyst-free and solvent-free aza-Michael addition of imidazoles and pyrazoles.[2] (2022).[3] ResearchGate. Link

  • Continuous Flow Synthesis: Biocatalyzed aza-Michael addition via continuous flow technology. (2026). RSC Publishing. Link

  • General Pyrazole Synthesis: Process for the production of pyrazoles (EP2008996A1). Google Patents.[3] Link

  • Agrochemical Applications: Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[4][5] Google Patents.[3] Link

Sources

Safety Operating Guide

methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Executive Summary

Immediate Action Required: Treat methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate as a Flammable Liquid and Irritant .[1][2]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Critical Restriction: DO NOT dispose of via sanitary sewer (sink) or regular trash.[2]

  • Waste Stream: Non-Halogenated Organic Solvents (unless mixed with halogenated solvents).[2]

Chemical Profile & Hazard Identification

Before handling waste, you must understand the chemical behavior that dictates the disposal method.[2] This compound combines a methyl ester tail with a pyrazole core.[2]

FeatureSpecificationOperational Implication
Chemical Class Pyrazole EsterSubject to hydrolysis; potential nitrogen-based toxicity.[1][2]
Physical State Liquid (likely) or Low-melting SolidTreat as liquid waste; if crystallized, dissolve in compatible solvent (e.g., Acetone/MeOH) for easier transfer.[1][2]
Flash Point Est. < 60°C (High Flammability)D001 Ignitable Waste .[2] Ground all containers during transfer to prevent static discharge.[2]
Reactivity Hydrolyzes in Acid/BaseSegregate from strong acids/bases to prevent uncontrolled heat generation and release of methanol.[2]
Toxicity Irritant (Skin/Eye/Lung)standard PPE (Nitrile gloves, safety goggles) is mandatory.[2]

Expert Insight: While specific toxicological data for this intermediate may be sparse, pyrazole derivatives are frequently bioactive and can exhibit aquatic toxicity.[2] Therefore, zero-discharge to environment is the only acceptable standard.[2]

Operational Disposal Plan

A. Waste Stream Segregation (Decision Matrix)

Use the following logic flow to determine the correct waste container.

WasteDisposal Start Waste Material StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Liquid Solid Solid / Debris StateCheck->Solid Solid HalogenCheck Contains Halogens? (DCM, Chloroform, etc.) Liquid->HalogenCheck SolidType Type of Solid Solid->SolidType NonHal Non-Halogenated Organic Waste HalogenCheck->NonHal No (e.g. Acetone, MeOH) Hal Halogenated Organic Waste HalogenCheck->Hal Yes Sharps Sharps Container (Bio/Chem) SolidType->Sharps Needles/Glass Debris Solid Hazardous Waste (Double Bagged) SolidType->Debris Gloves/Wipes/Paper

Figure 1: Waste Triage Flowchart for Pyrazole Esters.[1][2] Ensure strict segregation between halogenated and non-halogenated streams to minimize disposal costs and chemical incompatibility.

B. Step-by-Step Disposal Protocol

1. Liquid Waste (Pure Compound or Reaction Mixture) [1][2]

  • Container: Use a High-Density Polyethylene (HDPE) or Glass container.

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Constituents: "Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate" (Write full name; do not use abbreviations).

    • Hazard Checkboxes: [x] Flammable, [x] Irritant/Toxic.[2][3]

  • Solvent Compatibility: If the compound is viscous, dilute with Acetone or Methanol .[2] Avoid Ethanol if strict anhydrous conditions are required elsewhere, but for disposal, any non-halogenated solvent is acceptable.[2]

  • Action: Pour into the Non-Halogenated Organic Waste carboy. Leave 10% headspace for expansion.[2]

2. Solid Waste (Contaminated Consumables)

  • Items: Weigh boats, pipettes, gloves, and paper towels.[2]

  • Action:

    • Collect in a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).[2]

    • Tie the bag securely (gooseneck tie).[2]

    • Place inside the Solid Hazardous Waste drum.

    • Do not place in regular trash.[2] Even trace amounts of pyrazoles can be odorous and hazardous.[2]

3. Empty Containers & Rinsate

  • Triple Rinse Rule:

    • Add a small volume of compatible solvent (Acetone/Methanol) to the "empty" original container.[2]

    • Swirl to dissolve residual ester.[2]

    • Pour rinsate into the Liquid Waste container.

    • Repeat 3 times.

  • Final Step: Deface the label on the original container and dispose of the dry container in standard glass/plastic trash (unless "P-listed" regulations apply in your specific jurisdiction, which is rare for this specific intermediate, but always verify local statutes).

Emergency Response: Spills & Exposure

ScenarioImmediate Protocol
Minor Spill (<50 mL) 1. Evacuate immediate area of ignition sources.2.[2][4][5] Absorb with vermiculite or sand .3.[2][5] Scoop into a wide-mouth jar and label as "Spill Debris (Flammable)".4. Clean surface with soap and water; collect rinsate.[2]
Major Spill (>50 mL) 1. Alert EHS immediately.2. Isolate the lab.3. Do not attempt cleanup without SCBA if vapors are strong.4.[2] Use non-sparking tools for containment.[2][4][5]
Skin Exposure 1. Remove contaminated clothing immediately.2.[2][4][5] Rinse skin with water for 15 minutes.3.[2][6] Do not use solvents (ethanol/acetone) to wash skin; this increases absorption.[2]

Regulatory & Compliance Framework

Why Incineration? Organic esters and nitrogen-heterocycles (pyrazoles) are best destroyed via thermal oxidation.[1][2] This process breaks the compound down into


, 

, and

(scrubbed).[2]
  • RCRA Classification (USA): Likely D001 (Ignitable) due to the ester functionality.[2]

  • Sewer Ban: Pyrazoles are stable nitrogen compounds.[2] Discharge into water systems can bypass standard municipal treatment, leading to environmental persistence.[2]

Storage Compatibility Table

Store With Incompatible With
Alcohols (MeOH, EtOH) Strong Oxidizers (Nitric Acid, Peroxides)
Ketones (Acetone) Strong Bases (NaOH, KOH) - Causes hydrolysis

| Esters (Ethyl Acetate) | Strong Acids (HCl, H2SO4) - Exothermic reaction |[1][2]

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carbaldehyde (Similar Pyrazole Class). Link

  • Sigma-Aldrich. (2024).[2][4][5] Safety Data Sheet: Methyl Propionate (Ester Component). Link

  • National Institutes of Health (PubChem). (2025).[2] Compound Summary: Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate.[1][2] Link

  • U.S. EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Link

Sources

Personal protective equipment for handling methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a specialized heterocyclic ester intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs). Due to the specific nature of this compound, comprehensive Safety Data Sheet (SDS) data is often limited.

Scientific Safety Principle: In the absence of compound-specific toxicology, you must apply Control Banding . We treat this molecule based on the synergistic hazards of its functional groups:

  • The Pyrazole Ring: Associated with skin/eye irritation and potential nitrogen-based sensitization.

  • The Methyl Ester Moiety: Introduces volatility, flammability, and specific permeation risks to standard lab gloves.

This guide provides a "Worst-Case" safety protocol to ensure researcher protection regardless of specific purity or batch variations.

Risk Assessment & Hazard Profile

Before selecting PPE, you must understand the nature of the threat.

Hazard CategoryLikely Classification (GHS)Mechanism of Action
Physical Combustible Liquid / Low-Melting Solid Ester functionality lowers the flash point. Static discharge during weighing is a critical ignition risk.
Health (Acute) Skin/Eye Irritant (Cat 2/2A) Pyrazole nitrogen lone pairs can act as Lewis bases, causing tissue irritation and mucous membrane inflammation.
Health (Chronic) Potential Sensitizer Nitrogen heterocycles can bond with proteins (haptenization), leading to allergic dermatitis over repeated exposures.
Reactivity Moisture Sensitive Esters can hydrolyze to carboxylic acids and alcohols; Pyrazoles can react vigorously with strong oxidizers.

Personal Protective Equipment (PPE) Matrix

The standard "lab coat and nitrile gloves" approach is insufficient for handling organic esters for extended periods. Esters can degrade nitrile rubber, leading to silent breakthrough where the chemical reaches the skin without visible glove failure.

Hand Protection Strategy

Core Directive: Do not rely on single-layer nitrile for immersion or long-duration tasks.

Task DurationRecommended Glove SystemMaterial Science Justification
Incidental Contact (< 5 mins)Double Nitrile (min 5 mil) Nitrile provides fair splash protection but poor resistance to ester permeation. Double gloving creates a sacrificial outer layer.
Extended Handling (> 15 mins)Butyl Rubber or Silver Shield® (Laminate) Esters swell and degrade nitrile. Butyl rubber offers superior impermeability to esters and ketones.
Spill Cleanup Silver Shield® / 4H® Multi-layer laminates provide the broadest chemical resistance against high-concentration organic solvents.
Eye & Respiratory Protection
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are mandatory. Safety glasses with side shields are inadequate because liquid esters can wick around lenses via capillary action.

  • Respiratory Protection:

    • Primary: Handle strictly within a certified Chemical Fume Hood.[1]

    • Secondary (Spill/Outside Hood): Half-face respirator with Organic Vapor (OV) cartridges (Black band).

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Define Task State Physical State? Start->State Solid Solid/Powder State->Solid Melting Point > 25°C Liquid Liquid/Solution State->Liquid Melting Point < 25°C Risk Exposure Risk? Solid->Risk Liquid->Risk High High (Spill/Synthesis) Risk->High > 10g / Open System Low Low (Weighing/Transfer) Risk->Low < 10g / Closed System PPE_Adv Advanced PPE: Butyl Gloves Face Shield + Goggles Tyvek Sleeves High->PPE_Adv PPE_Std Standard PPE: Lab Coat + Goggles Double Nitrile Gloves Low->PPE_Std Resp Respiratory: Fume Hood Required PPE_Std->Resp PPE_Adv->Resp

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and operational risk.

Operational Handling Protocols

Weighing & Transfer (Solid State)

If the compound is a low-melting solid:

  • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure. Pyrazole powders can be electrostatic and "jump," causing contamination.

  • Tooling: Use disposable antistatic spatulas. Avoid metal spatulas if the compound is potentially shock-sensitive (though unlikely for this specific structure, it is good practice for nitrogen-rich compounds).

  • Containment: Weigh into a tared vial, not onto weighing paper, to minimize surface area exposure.

Liquid Handling & Syringing

If the compound is a liquid (or in solution):

  • Syringe Selection: Use glass or chemically resistant plastic (polypropylene). Avoid polycarbonate syringes which may craze/crack upon contact with esters.

  • Needle Safety: Use Luer-lock needles to prevent "pop-off" during high-pressure injection, which could aerosolize the ester.

  • Solvent Trap: When using a vacuum line to remove solvent, ensure a cold trap (liquid N2 or dry ice/acetone) is protecting the pump, as ester vapors can degrade pump oil seals.

Emergency Response & Disposal

Spill Response Workflow

Scenario: 50 mL spill of Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate on the lab bench.

Spill_Response Alert 1. ALERT & EVACUATE Notify personnel. Clear area. Assess 2. ASSESS VOLUME Is it > 100mL or outside hood? Alert->Assess Minor Minor Spill (<100mL) Assess->Minor Major Major Spill (>100mL) Assess->Major PPE_Don 3. DON PPE Goggles, Butyl Gloves, Lab Coat Minor->PPE_Don EHS Call EHS / Hazmat Team Major->EHS Absorb 4. ABSORB Use Vermiculite or Sand. Do NOT use paper towels (flammability). PPE_Don->Absorb Collect 5. COLLECT Scoop into hazardous waste bag. Label 'Organic Ester Waste'. Absorb->Collect Clean 6. DECONTAMINATE Wash surface with soap & water. Collect->Clean

Figure 2: Step-by-step spill response protocol minimizing exposure and fire risk.

Waste Disposal
  • Waste Stream: Non-Halogenated Organic Solvent Waste.

  • RCRA Code (USA): Likely D001 (Ignitable) if flash point < 60°C.

  • Segregation: Keep separate from Oxidizing Acids (Nitric, Perchloric) to prevent exothermic reaction with the pyrazole ring.

  • Labeling: Clearly mark as "Contains Pyrazole Ester - Potential Irritant."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrazole Derivatives. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. US Department of Labor. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.